molecular formula C13H26O6 B1673973 Hydroxy-PEG3-(CH2)2-Boc CAS No. 186020-66-6

Hydroxy-PEG3-(CH2)2-Boc

カタログ番号: B1673973
CAS番号: 186020-66-6
分子量: 278.34 g/mol
InChIキー: KSXVEOLRERRELV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydroxy-PEG3-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

特性

IUPAC Name

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVEOLRERRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394426
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186020-66-6
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile, heterobifunctional linker in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal hydroxyl group and a Boc-protected amine connected by a three-unit PEG chain, offers a unique combination of hydrophilicity, defined length, and orthogonal reactivity. These characteristics make it an invaluable tool for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Core Properties and Structure

The chemical structure of this compound, systematically named tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate, is fundamental to its utility. The molecule consists of a triethylene glycol spacer, which imparts hydrophilicity, flanked by a primary hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation strategies.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the analytical characterization of the molecule and its conjugates.

PropertyValue
CAS Number 186020-66-6
Molecular Formula C13H27NO6
Molecular Weight 293.36 g/mol
Appearance Colorless to pale yellow oil or liquid
Boiling Point 365.8 °C at 760 mmHg
Density 1.057 g/cm³
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and alcohols
Storage Temperature 4°C, stored under nitrogen

Applications in Bioconjugation

The heterobifunctional nature of this compound allows for its directional incorporation into complex molecular architectures. The hydroxyl group can be activated or modified to react with various functional groups, while the protected amine provides a latent reactive site for subsequent conjugation steps.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the PEG linker plays a critical role in bridging the antibody to the cytotoxic payload. The hydrophilic PEG chain can enhance the solubility and stability of the ADC, and by using a discrete PEG linker like this compound, a precise and homogenous drug-to-antibody ratio (DAR) can be achieved. This linker is classified as a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody, a common mechanism of action for ADCs.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of the PEG3 spacer in this compound can be systematically varied to optimize the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

A general synthetic route to this compound involves the reaction of a suitable PEG starting material with a Boc-protected amino-containing reagent.

Materials:

  • Triethylene glycol

  • Tosyl chloride or Mesyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Appropriate solvents (e.g., THF, DCM, water) and reagents for workup and purification.

Procedure:

  • Monotosylation/Monomesylation of Triethylene Glycol: React triethylene glycol with one equivalent of tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine or triethylamine) at low temperature to selectively functionalize one hydroxyl group.

  • Azide Formation: The resulting tosylate or mesylate is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.

  • Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as LAH in THF or by catalytic hydrogenation.

  • Boc Protection: The resulting amino alcohol is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to afford the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.

General Protocol for ADC Conjugation using this compound

This protocol outlines a general strategy for conjugating a cytotoxic payload to an antibody using the linker.

Step 1: Activation of the Linker's Hydroxyl Group

  • The terminal hydroxyl group of this compound is first activated to facilitate reaction with a functional group on the payload. A common method is to convert the hydroxyl group to a more reactive species, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester.

Step 2: Attachment of the Payload to the Activated Linker

  • The activated linker is then reacted with the cytotoxic payload, which typically contains a nucleophilic group like an amine or a hydroxyl, to form a stable covalent bond.

Step 3: Deprotection of the Boc Group

  • The Boc protecting group on the linker-payload conjugate is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the primary amine.

Step 4: Conjugation to the Antibody

  • The antibody is typically modified to introduce a reactive group that can couple with the amine on the linker-payload. For example, lysine residues on the antibody can be modified with a bifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce maleimide groups.

  • The amine-functionalized linker-payload is then reacted with the maleimide-activated antibody via a Michael addition reaction to form the final ADC.

Purification and Characterization of the ADC:

  • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and linker.

  • The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • The integrity and purity of the ADC are assessed by SDS-PAGE and mass spectrometry.

Signaling Pathways and Experimental Workflows

As a synthetic linker, this compound does not directly participate in cellular signaling pathways. Instead, it is a component of larger molecules (ADCs and PROTACs) that are designed to modulate these pathways.

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where a linker like this compound connects the target-binding and E3 ligase-binding moieties.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Conjugation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Conjugation Linker This compound Linker->PROTAC Incorporation Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Induces Proximity Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Degraded_Protein Degraded Target Protein Proteasome->Degraded_Protein Results in

Caption: Workflow of PROTAC-mediated protein degradation.

ADC Internalization and Payload Release Pathway

This diagram shows the typical pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload, facilitated by a non-cleavable linker.

ADC_Pathway ADC Antibody-Drug Conjugate (with non-cleavable linker) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody and Linker Degradation Lysosome->Degradation Payload_Release Payload Release (active metabolite) Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: ADC internalization and payload release pathway.

Conclusion

This compound is a well-defined, heterobifunctional linker that offers significant advantages for the construction of sophisticated bioconjugates. Its hydrophilic PEG spacer enhances the physicochemical properties of the resulting molecules, while its orthogonal reactive ends allow for controlled and sequential synthesis. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of this versatile linker in the development of next-generation therapeutics and research tools. As the fields of ADCs and PROTACs continue to evolve, the demand for precisely engineered linkers like this compound is expected to grow, further solidifying its importance in modern medicinal chemistry and drug discovery.

An In-Depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc, systematically named tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate, is a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development. This molecule incorporates a discrete three-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, a hydroxyl (-OH) group for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected ester group.

The unique architecture of this linker makes it a valuable tool in the synthesis of complex bioconjugates, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for controlled, sequential attachment to a targeting moiety (like an antibody) and a payload (like a cytotoxic drug or an E3 ligase ligand). This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triethylene glycol core linked to a propanoate group, which is protected as a tert-butyl ester. The terminal end of the PEG chain is a primary hydroxyl group.

Molecular Structure:

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 186020-66-6[1]
Molecular Formula C13H26O6[1]
Molecular Weight 278.34 g/mol [1]
Appearance Colorless to light yellow, clear liquid[1]
Density 1.057 g/cm³[1]
Boiling Point 365.8 °C at 760 mmHg[1]
Flash Point 125.2 °C[1]
Purity Typically ≥97%[1]

Experimental Protocols

Synthesis of this compound

The synthesis of tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate can be achieved through a Michael addition reaction between triethylene glycol and tert-butyl acrylate. A general protocol is outlined below.

Materials:

  • Triethylene glycol

  • tert-Butyl acrylate

  • A base catalyst (e.g., sodium hydroxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Quenching solution (e.g., saturated ammonium chloride solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol in the chosen anhydrous solvent.

  • Addition of Base: Add a catalytic amount of the base to the solution and stir for a short period to deprotonate the hydroxyl group of the triethylene glycol.

  • Addition of Acrylate: Slowly add tert-butyl acrylate to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding the quenching solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over the drying agent.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for Use in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a precursor to a heterobifunctional linker for ADC development. The following is a generalized two-step protocol.

Step 1: Activation of the Hydroxyl Group and Deprotection

  • Activation: The terminal hydroxyl group of this compound is first activated to introduce a reactive group for conjugation to the payload. A common method is to convert it to a tosylate or mesylate, or to react it with a reagent to introduce a maleimide or an azide group.

  • Deprotection: The Boc protecting group is removed from the ester under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM) to reveal a carboxylic acid.

Step 2: Conjugation to Antibody and Payload

  • Payload Attachment: The activated linker (from Step 1) is reacted with the cytotoxic payload. The choice of reaction chemistry depends on the functional groups present on the payload and the activated linker.

  • Antibody Conjugation: The linker-payload construct, which now has a terminal carboxylic acid, is activated (e.g., using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC) and then reacted with the lysine residues on the antibody to form a stable amide bond.

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, linker-payload, and other impurities.

  • Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound A Triethylene Glycol + tert-Butyl Acrylate B Michael Addition (Base Catalyst, Anhydrous Solvent) A->B C Reaction Workup (Quenching, Extraction, Drying) B->C D Purification (Silica Gel Chromatography) C->D E This compound D->E

Caption: A simplified workflow for the synthesis of this compound.

General ADC Synthesis Workflow

G General Workflow for ADC Synthesis cluster_0 Linker Preparation cluster_1 Conjugation cluster_2 Purification & Characterization A This compound B 1. Activation of -OH Group 2. Deprotection of Boc Group A->B C Activated Heterobifunctional Linker B->C F Linker-Payload Conjugation C->F D Cytotoxic Payload D->F E Antibody G Antibody-Linker-Payload Conjugation E->G F->G H Purification (e.g., SEC) G->H I Characterization (e.g., DAR) H->I J Final Antibody-Drug Conjugate I->J G Logical Assembly of a PROTAC POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC forms one end E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC forms the other end Linker This compound (as linker precursor) Linker->PROTAC connects the two ligands

References

Synthesis of Hydroxy-PEG3-(CH2)2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Hydroxy-PEG3-(CH2)2-Boc, a valuable heterobifunctional linker used in bioconjugation and drug delivery. The following sections detail the physicochemical properties of the reactants and product, a robust synthesis protocol, and visual representations of the synthetic workflow.

Physicochemical Data

A clear understanding of the properties of all chemical entities involved is crucial for successful synthesis, purification, and characterization. The following tables summarize the key physicochemical data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

PropertyTriethylene Glycoltert-Butyl Acrylate
CAS Number 112-27-6[1][2]1663-39-4[3]
Molecular Formula C6H14O4[1][4]C7H12O2[3]
Molecular Weight 150.17 g/mol [2][4]128.17 g/mol [5]
Appearance Colorless, viscous liquid[1][6]Clear, colorless liquid[3]
Density 1.124 g/mL at 20 °C[6]0.875 g/mL at 25 °C[7]
Boiling Point 285 °C[1]127 °C[8]
Melting Point -7 °C[1][4]-69 °C[3]
Solubility Miscible with water, soluble in ethanol, acetone[1].Insoluble in water[8].

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate
CAS Number 186020-66-6
Molecular Formula C13H26O6[9]
Molecular Weight 278.34 g/mol [9]
Appearance Colorless to light yellow liquid[9]
Boiling Point 365.8 °C at 760 mmHg
Storage 4°C, stored under nitrogen[9]
Purity (Typical) ≥95.0%[9]

Synthesis Protocol: Michael Addition

The synthesis of this compound is achieved through a base-catalyzed Michael addition of triethylene glycol to tert-butyl acrylate. This reaction forms a carbon-oxygen bond, yielding the desired ether-linked propanoate.

Reaction Scheme

Figure 1. Synthesis of this compound via Michael Addition.
Experimental Procedure

Materials:

  • Triethylene glycol (TEG)

  • tert-Butyl acrylate (TBA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and anhydrous solvent (e.g., THF).

  • Deprotonation of Triethylene Glycol: Add triethylene glycol (1.2 equivalents) to the solvent. Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., sodium hydride, 1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Michael Addition: Cool the reaction mixture back to 0 °C. Add tert-butyl acrylate (1.0 equivalent) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (tert-butyl acrylate) is consumed.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound as a colorless to light yellow liquid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 3: Representative Analytical Data

TechniqueData
¹H NMR (CDCl₃) Consistent with the structure of tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate. A certificate of analysis for a commercial sample shows characteristic peaks.[9]
Purity (by NMR) ≥95.0%[9]
Mass Spectrometry Expected m/z for C13H26O6Na [M+Na]⁺.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Triethylene Glycol in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) for Deprotonation B->C D 4. Stir and Warm to RT C->D E 5. Cool to 0 °C D->E F 6. Add tert-Butyl Acrylate E->F G 7. Stir at RT & Monitor by TLC F->G H 8. Quench with aq. NH4Cl G->H I 9. Extraction with Ethyl Acetate H->I J 10. Wash with Water and Brine I->J K 11. Dry with MgSO4 J->K L 12. Concentrate in vacuo K->L M 13. Purify by Column Chromatography L->M Product Product M->Product Pure Product caption Figure 2. Detailed Experimental Workflow.

Figure 2. Detailed Experimental Workflow.

This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.

References

physical and chemical properties of Boc-protected PEG3 linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Boc-protected PEG3 linkers, a critical class of molecules in modern drug development and bioconjugation. These linkers offer a versatile platform for covalently attaching molecules, enhancing solubility, and providing spatial separation between conjugated entities. This document details their properties, experimental protocols for their use, and logical workflows for their application.

Introduction to Boc-Protected PEG3 Linkers

Tert-butyloxycarbonyl (Boc) protected Polyethylene Glycol (PEG) linkers with three ethylene glycol units (PEG3) are widely utilized in medical research, drug release, and nanotechnology.[1][2] The Boc protecting group provides a stable means of masking a primary amine, which can be readily removed under mild acidic conditions to reveal the reactive amine for subsequent conjugation.[1][3][4][5][6] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, a crucial property for many biological applications.[3][4][7][8][9] These linkers are key components in the synthesis of complex biomolecules, including Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][10][][12][13]

Physical and Chemical Properties

Boc-protected PEG3 linkers are available with a variety of terminal functional groups, each imparting specific reactivity. The core properties of several common Boc-PEG3 linkers are summarized below.

Summary of Physicochemical Properties

The following table outlines the key physical and chemical data for a selection of commercially available Boc-PEG3 linkers.

Linker NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Boc-NH-PEG3-Acid462100-06-7C13H25NO7307.3A neat oil---
Boc-NH-PEG3-amine101187-40-0C13H28N2O5292.4---≥95% - 98%
Boc-NH-PEG3-NHS ester2250216-93-2C18H30N2O9418.44Liquid---
N-Boc-PEG3-alcohol139115-92-7C11H23NO5249.3---≥95%
N-Boc-PEG3-bromide1076199-21-7C13H26BrNO5356.26Solid powder>98%
Boc-Gly-PEG3-amine---C15H31N3O6349.4------

Data compiled from multiple sources.[1][2][8][9][10][12][14][15][16]

Solubility Profile

The solubility of Boc-protected PEG3 linkers is a key feature, driven by the hydrophilic PEG chain. While quantitative data is often sparse, the general solubility characteristics are well-established.

Linker NameSolvents
Boc-NH-PEG3-AcidDMF: 5 mg/ml, DMSO: 1 mg/ml, Ethanol: 30 mg/ml
Boc-NH-PEG3-amineWater, DMSO, DCM, DMF
Boc-NH-PEG3-NHS esterDMSO: 50 mg/mL
N-Boc-PEG3-bromideSoluble in DMSO
Boc-Gly-PEG3-amineWater, ACN

Data compiled from multiple sources.[8][9][10][12][15] The presence of the PEG chain generally confers solubility in a range of polar organic solvents and aqueous solutions.[17]

Experimental Protocols

The following sections provide detailed methodologies for common manipulations and applications of Boc-protected PEG3 linkers.

Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the primary amine for conjugation. This is typically achieved under mild acidic conditions.

Objective: To deprotect the Boc-protected amine of a PEG3 linker.

Materials:

  • Boc-protected PEG3 linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). The deprotected product, being more polar, will have a lower Rf value on TLC.[18] 1H NMR can also be used to monitor the disappearance of the tert-butyl proton signal at approximately 1.4 ppm.[18]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[18]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[18]

Amide Coupling of Boc-PEG3-Acid to a Primary Amine

This protocol describes the formation of a stable amide bond between a Boc-PEG3-acid linker and an amine-containing molecule using a carbodiimide activator like EDC.

Objective: To couple a Boc-PEG3-acid linker to a primary amine.

Materials:

  • Boc-NH-PEG3-Acid

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dry, water-miscible solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.5 M MES, pH 5.5 or PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Equilibrate EDC, NHS, and the Boc-NH-PEG3-Acid to room temperature.

  • Dissolve the Boc-NH-PEG3-Acid in the chosen reaction buffer.[19]

  • Add EDC (1.2 equivalents) to the solution and stir for 10 minutes.

  • Add NHS (1.2 equivalents) to the reaction and stir for an additional 60 minutes at room temperature to form the NHS-activated ester.[19]

  • Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.

  • Stir the reaction mixture for 2-12 hours at room temperature.[19] Monitor the reaction by LC-MS or TLC.

  • Quench the reaction by adding an amine-containing buffer like hydroxylamine.

  • Purify the final product by column chromatography or another suitable method.[19]

NHS Ester Coupling to a Primary Amine

Boc-PEG3-NHS esters are highly reactive towards primary amines, forming stable amide bonds without the need for additional coupling agents.

Objective: To conjugate a Boc-PEG3-NHS ester to a primary amine.

Materials:

  • Boc-NH-PEG3-NHS ester

  • Amine-containing molecule (e.g., protein, peptide)

  • Aprotic organic solvent (e.g., DMF, DMSO)

  • Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

  • Dissolve the Boc-NH-PEG3-NHS ester in a small amount of DMF or DMSO to prepare a stock solution.

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the desired molar excess of the Boc-NH-PEG3-NHS ester stock solution to the amine-containing solution with gentle stirring. The reaction is efficient at a pH of 7-9.[]

  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., SEC-HPLC for proteins).

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or centrifugal filtration.[21]

Azide-Alkyne "Click Chemistry"

Boc-PEG3-azide linkers are used for bioconjugation via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Objective: To conjugate a Boc-PEG3-azide to an alkyne-containing molecule.

Materials:

  • Boc-NH-PEG3-Azide

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of the Boc-NH-PEG3-Azide in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the alkyne-containing molecule.

  • Prepare a catalyst solution by incubating CuSO4 with the THPTA ligand in a 1:2 ratio for several minutes.[22]

  • In a reaction vessel, combine the alkyne-containing molecule and a molar excess of the Boc-NH-PEG3-Azide in the reaction buffer.

  • Add the pre-mixed THPTA/CuSO4 catalyst solution.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.[22]

  • Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[22]

  • The resulting triazole-linked conjugate can then be purified as needed.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving Boc-protected PEG3 linkers.

Boc_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation start Dissolve Boc-PEG3-Linker in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir for 1-2 hours add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (optional) coevaporate->neutralize purify Dry and Concentrate neutralize->purify end_product Deprotected Amine-PEG3 Linker purify->end_product Amide_Coupling_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Coupling Reaction cluster_2 Quenching & Purification start Boc-PEG3-Acid in Buffer add_edc Add EDC start->add_edc add_nhs Add NHS add_edc->add_nhs activated_ester Activated NHS Ester add_nhs->activated_ester add_amine Add Amine-containing Molecule activated_ester->add_amine react React for 2-12 hours add_amine->react quench Quench Reaction react->quench purify Purify Conjugate quench->purify end_product Boc-PEG3-Amide Conjugate purify->end_product Logical_Relationship_Linker_Application cluster_deprotection Step 1: Deprotection cluster_conjugation Step 2: Conjugation cluster_final_conjugation Step 3: Final Conjugation (if applicable) linker Boc-Protected PEG3 Linker deprotection Acidic Deprotection (e.g., TFA) linker->deprotection activated_linker Amine-PEG3 Linker deprotection->activated_linker conjugation Conjugation to Molecule 1 (e.g., via NHS ester) activated_linker->conjugation conjugate1 Molecule 1-PEG3-Linker conjugation->conjugate1 conjugation2 Conjugation to Molecule 2 (e.g., via Click Chemistry) conjugate1->conjugation2 final_product Molecule 1-PEG3-Molecule 2 (e.g., PROTAC, ADC) conjugation2->final_product

References

Hydroxy-PEG3-(CH2)2-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative application of Hydroxy-PEG3-(CH2)2-Boc, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of PROteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValue
IUPAC Name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate
CAS Number 186020-66-6
Molecular Formula C₁₃H₂₆O₆
Molecular Weight 278.35 g/mol
Boiling Point 365.8°C at 760 mmHg
Physical Form Liquid
Storage Temperature 4°C, stored under nitrogen

Application in Bioconjugation: An Overview

This compound is a versatile linker molecule featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected ester. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate[1]. The hydroxyl group can be activated or modified for conjugation to various functional groups, while the Boc-protected end can be deprotected to reveal a reactive moiety for subsequent coupling reactions. This bifunctional nature makes it a valuable tool for linking biomolecules to therapeutic agents or other chemical entities.

Representative Experimental Protocol: Two-Step Bioconjugation

The following is a representative protocol outlining the conceptual steps for using this compound to conjugate a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody or protein) bearing an available amine group.

Materials:

  • This compound

  • Payload with a carboxylic acid group

  • Biomolecule with an available amine group (e.g., lysine residue)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other carbodiimide coupling agent

  • NHS (N-Hydroxysuccinimide)

  • Trifluoroacetic acid (TFA)

  • Organic solvent (e.g., Dichloromethane, DMF)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Methodology:

  • Activation of Payload:

    • Dissolve the payload containing a carboxylic acid group in an anhydrous organic solvent.

    • Add DCC and NHS in equimolar amounts to the payload solution to form an NHS ester.

    • Stir the reaction at room temperature for several hours to overnight.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Conjugation of Activated Payload to Linker:

    • Dissolve this compound in an anhydrous organic solvent.

    • Add the activated payload (NHS ester) to the linker solution.

    • Stir the reaction at room temperature. The hydroxyl group of the PEG linker will react with the NHS ester of the payload.

    • Purify the resulting payload-linker conjugate using an appropriate chromatographic method.

  • Deprotection of the Boc Group:

    • Dissolve the purified payload-linker conjugate in a suitable solvent (e.g., Dichloromethane).

    • Add Trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group, revealing a terminal carboxylic acid on the linker.

    • Stir at room temperature and monitor the deprotection by TLC or LC-MS.

    • Evaporate the solvent and TFA under reduced pressure.

  • Activation of the Payload-Linker Conjugate:

    • Activate the newly revealed carboxylic acid on the payload-linker conjugate using DCC and NHS as described in step 1.

  • Conjugation to the Biomolecule:

    • Dissolve the target biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • Add the activated payload-linker-NHS ester conjugate to the biomolecule solution.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The NHS ester will react with the primary amines (e.g., from lysine residues) on the surface of the biomolecule to form a stable amide bond.

  • Purification and Analysis of the Final Conjugate:

    • Purify the final biomolecule-payload conjugate to remove any unreacted components using a suitable method such as size-exclusion chromatography or dialysis.

    • Analyze the final conjugate to determine the degree of labeling and confirm its integrity using techniques like SDS-PAGE, mass spectrometry, and HPLC.

Experimental Workflow Diagram

G cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Conjugate Activation cluster_step5 Step 5: Bioconjugation cluster_step6 Step 6: Purification & Analysis payload Payload (with COOH) dcc_nhs_1 DCC / NHS payload->dcc_nhs_1 activated_payload Activated Payload (NHS Ester) dcc_nhs_1->activated_payload linker This compound payload_linker Payload-Linker Conjugate activated_payload->payload_linker linker->payload_linker tfa TFA payload_linker->tfa deprotected_linker Payload-Linker-COOH tfa->deprotected_linker dcc_nhs_2 DCC / NHS deprotected_linker->dcc_nhs_2 activated_conjugate Activated Payload-Linker (NHS Ester) dcc_nhs_2->activated_conjugate biomolecule Biomolecule (with NH2) final_conjugate Final Bioconjugate activated_conjugate->final_conjugate biomolecule->final_conjugate purification Purification (e.g., SEC) final_conjugate->purification analysis Analysis (e.g., MS, HPLC) purification->analysis

References

Solubility Profile of Hydroxy-PEG3-(CH2)2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc, with the IUPAC name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a monodisperse polyethylene glycol (PEG) linker. These linkers are crucial in pharmaceutical and biotechnology research, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The incorporation of a PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3][4][5][6] Specifically, the hydrophilic nature of the PEG chain generally increases the aqueous solubility of the parent molecule. This guide provides an in-depth overview of the solubility characteristics of this compound and outlines a comprehensive protocol for its quantitative determination.

Physicochemical Properties

PropertyValueSource
CAS Number 186020-66-6[7]
Molecular Formula C13H26O6[7]
Molecular Weight 278.35 g/mol [7]
Appearance Liquid[7]
Boiling Point 365.8°C at 760 mmHg

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, based on the general properties of PEG linkers and information from chemical suppliers, a qualitative solubility profile can be inferred. The presence of the PEG3 chain imparts hydrophilicity, suggesting good solubility in aqueous solutions and polar organic solvents.

SolventQualitative SolubilityRationale
Water SolubleThe hydrophilic PEG chain enhances solubility in aqueous media.[2][6][8]
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble due to its aqueous nature.
Ethanol SolublePEGs are generally soluble in alcohols.[9]
Methanol SolublePEGs are generally soluble in alcohols.
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for a wide range of organic compounds.
Dichloromethane (DCM) SolubleOften used as a solvent for reactions involving Boc-protected compounds.
Acetonitrile SolublePEGs are known to be soluble in acetonitrile.[9]
Diethyl Ether Slightly Soluble / InsolublePEGs have limited solubility in ether.
Hexanes InsolubleAs a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a quantitative analytical method like qNMR.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calculation Calculation prep_vials Add excess compound to vials with solvent equilibration Equilibrate in thermostatic shaker (24-48h) prep_vials->equilibration settling Allow excess solid to settle equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute filtered solution filtration->dilution hplc Analyze samples and standards by HPLC dilution->hplc standards Prepare standard solutions standards->hplc concentration Determine concentration of diluted sample hplc->concentration calibration Construct calibration curve calibration->concentration solubility Calculate final solubility concentration->solubility

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Conclusion

References

An In-depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186020-66-6

This technical guide provides a comprehensive overview of Hydroxy-PEG3-(CH2)2-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical properties, outlines its primary applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a versatile linker molecule featuring a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a three-unit polyethylene glycol (PEG) chain and an ethyl extension. This structure imparts valuable characteristics for its application in creating complex biomolecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the characterization of the resulting conjugates.

PropertyValue
CAS Number 186020-66-6
Molecular Formula C13H26O6
Molecular Weight 278.35 g/mol
Appearance Liquid
Purity Typically ≥97%
Boiling Point 365.8°C at 760 mmHg
Storage Temperature 4°C, stored under nitrogen
IUPAC Name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate
Structural Features and Advantages

The unique architecture of this compound offers several advantages in bioconjugation:

  • Hydrophilic PEG Spacer: The PEG3 chain enhances the water solubility of the linker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic drug payloads.[3]

  • Boc-Protected Amine: The Boc protecting group provides a stable, acid-labile handle for the controlled deprotection and subsequent reaction of the amine functionality. This allows for sequential and site-specific conjugation strategies.

  • Terminal Hydroxyl Group: The hydroxyl group serves as a versatile reactive site for conjugation to various functional groups, such as carboxylic acids, through activation or direct coupling.

  • Uncleavable Linker: In the context of ADCs, this molecule acts as an uncleavable linker, meaning the payload is released upon lysosomal degradation of the antibody.[4]

Applications in Drug Development

This compound is a key building block in the synthesis of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. This compound can be used to connect the antibody to the drug. The hydrophilic PEG component can improve the pharmacokinetic profile of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This linker can be used to connect the target protein binder to the E3 ligase ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield the free amine, which is then available for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (e.g., a final concentration of 20-50% v/v) to the stirred solution.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).[7]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[7]

  • Dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG3-(CH2)2-NH2.

Activation of the Hydroxyl Group and Conjugation to a Carboxylic Acid

This protocol describes the activation of the terminal hydroxyl group for subsequent reaction with a carboxylic acid-containing molecule (e.g., a cytotoxic payload or a protein binder).

Materials:

  • Deprotected Hydroxy-PEG3-(CH2)2-NH2

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[8]

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).[8]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.[9]

  • Conjugation Reaction:

    • Dissolve the deprotected Hydroxy-PEG3-(CH2)2-NH2 (1.1 equivalents) in the reaction buffer.

    • Add the solution of the activated carboxylic acid to the solution of the deprotected linker.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[8]

    • Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add a quenching reagent such as hydroxylamine or Tris buffer to consume any unreacted NHS-activated ester.[9]

Purification of the Conjugate

The purification of the final conjugate is critical to remove unreacted starting materials and byproducts. The choice of method depends on the properties of the conjugate.

Purification MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Effective for removing small molecule reagents from large protein conjugates.[]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Useful for separating PEGylated proteins from their un-PEGylated counterparts.[11]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Widely used for the purification of peptides and small molecule conjugates.[]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.Can be used as a supplementary method for purifying PEGylated proteins.[]
Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity and purity of the synthesized ADC or PROTAC.

Characterization TechniqueInformation Obtained
Mass Spectrometry (MS) Confirms the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of the conjugate.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Assesses the purity and integrity of protein conjugates.
High-Performance Liquid Chromatography (HPLC) Determines the purity and can be used to quantify the concentration of the conjugate.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

experimental_workflow_adc cluster_linker_prep Linker Preparation cluster_payload_activation Payload Activation cluster_conjugation Conjugation & Purification Linker This compound Deprotection Boc Deprotection (TFA, DCM) Linker->Deprotection Deprotected_Linker Hydroxy-PEG3-(CH2)2-NH2 Deprotection->Deprotected_Linker Conjugation Conjugation Deprotected_Linker->Conjugation Payload Cytotoxic Payload (-COOH) Activation Activation (EDC, NHS) Payload->Activation Activated_Payload Activated Payload (-NHS ester) Activation->Activated_Payload Activated_Payload->Conjugation Antibody Monoclonal Antibody (-NH2) Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (MS, HPLC) Final_ADC->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

experimental_workflow_protac cluster_linker_prep Linker Preparation cluster_ligand1_conjugation First Ligand Conjugation cluster_ligand2_conjugation Second Ligand Conjugation Linker This compound Deprotection Boc Deprotection (TFA, DCM) Linker->Deprotection Deprotected_Linker Hydroxy-PEG3-(CH2)2-NH2 Deprotection->Deprotected_Linker Conjugation1 Conjugation Deprotected_Linker->Conjugation1 E3_Ligand E3 Ligase Ligand (-COOH) Activation1 Activation (EDC, NHS) E3_Ligand->Activation1 Activated_E3 Activated E3 Ligand Activation1->Activated_E3 Activated_E3->Conjugation1 Intermediate Linker-E3 Ligand Conjugation1->Intermediate Activation2 Activation of Linker -OH Intermediate->Activation2 POI_Ligand Target Protein Ligand (-COOH) Conjugation2 Conjugation POI_Ligand->Conjugation2 Activation2->Conjugation2 PROTAC PROTAC Molecule Conjugation2->PROTAC Purification Purification (RP-HPLC) PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: Workflow for PROTAC Synthesis.

adc_mechanism_of_action cluster_cell Tumor Cell Interior ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Specific Recognition Internalization 2. Internalization Tumor_Cell Tumor Cell Binding 1. Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Antibody Degradation Degradation 3. Lysosomal Degradation Payload_Release 4. Payload Release Nucleus Nucleus Payload->Nucleus Target Engagement (e.g., DNA damage) Cell_Death 5. Cell Death (Apoptosis) Nucleus->Cell_Death

Caption: Mechanism of Action of an Antibody-Drug Conjugate.

ubiquitin_proteasome_pathway PROTAC PROTAC Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ub Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Ubiquitin Ub->E1 Polyubiquitination Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation Degradation

Caption: PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome Pathway.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern bioconjugation and drug development, serving as a pivotal protecting group for amines within polyethylene glycol (PEG) linkers. Its acid-labile nature provides a robust and versatile tool for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics. This technical guide offers a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical properties, diverse applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to temporarily block the reactivity of primary or secondary amines on a PEG linker.[1] This protection is critical for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group exhibits high stability across a wide range of non-acidic conditions, including basic and nucleophilic environments, rendering it compatible with numerous synthetic steps.[1] Its defining characteristic is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation reactions.[1]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This orthogonality allows for the controlled, stepwise assembly of intricate molecular architectures, thereby preventing undesirable side reactions and enhancing product purity.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is paramount to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these critical processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection (Boc)₂O, DIPEADichloromethane (DCM)Room Temperature3 - 12>90
Boc Deprotection 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temperature0.5 - 2High
Boc Deprotection 4M Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature0.5 - 2High

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Acidic ReagentConcentrationSolventTime (min)Purity of Deprotected Product (HPLC, %)
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)30>95
Hydrochloric Acid (HCl)4M1,4-Dioxane60>95
Hydrochloric Acid (HCl)4M1,4-Dioxane5~80

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

Protecting GroupCleavage ConditionStabilityCommon Applications
Boc Strong Acid (e.g., TFA, HF)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
Fmoc Base (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Mandatory Visualization

The following diagrams illustrate key mechanisms and experimental workflows involving Boc-protected PEG linkers.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_PEG R-PEG-NH₂ Nucleophilic_Attack Nucleophilic Attack Amino_PEG->Nucleophilic_Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Rearranges Boc_PEG_Amine R-PEG-NH-Boc Proton_Transfer->Boc_PEG_Amine Yields Byproducts t-BuOH + CO₂ Proton_Transfer->Byproducts Releases Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_PEG_Amine R-PEG-NH-Boc Protonation Protonation of Carbonyl Boc_PEG_Amine->Protonation TFA TFA (H⁺) TFA->Protonation Cleavage Cleavage of t-Butyl Cation Protonation->Cleavage Leads to Decarboxylation Decarboxylation Cleavage->Decarboxylation Followed by Byproducts Isobutylene + CO₂ Cleavage->Byproducts Releases Amino_PEG_TFA_Salt R-PEG-NH₃⁺TFA⁻ Decarboxylation->Amino_PEG_TFA_Salt Yields ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final Conjugation & Purification Boc_PEG_Linker Boc-NH-PEG-X Deprotection Boc Deprotection (TFA) Boc_PEG_Linker->Deprotection Free_Amine_Linker H₂N-PEG-X Deprotection->Free_Amine_Linker Linker_Payload_Conjugate Payload-NH-PEG-X Free_Amine_Linker->Linker_Payload_Conjugate Activated_Payload Activated Payload (e.g., NHS ester) Activated_Payload->Linker_Payload_Conjugate Conjugation Conjugation Reaction (e.g., Thiol-Maleimide) Linker_Payload_Conjugate->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfides (optional) Antibody->Reduction Thiolated_Antibody mAb with free Thiols Reduction->Thiolated_Antibody Thiolated_Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., Chromatography) Crude_ADC->Purification Final_ADC Purified Antibody-Drug Conjugate Purification->Final_ADC PROTAC_Mechanism PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling Releases SPPS_Workflow cluster_cycle SPPS Cycle (repeated) cluster_final_steps Final Steps Start Boc-AA-Resin Deprotection 1. Boc Deprotection (TFA) Start->Deprotection Neutralization 2. Neutralization (DIPEA) Deprotection->Neutralization Coupling 3. Coupling of next Boc-AA Neutralization->Coupling Wash 4. Wash Coupling->Wash Wash->Deprotection Next Cycle Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (HF) Wash->Final_Cleavage After Final Cycle Purification Peptide Purification Final_Cleavage->Purification Final_Peptide Final Peptide Product Purification->Final_Peptide

References

The Core Characteristics of Short Polyethylene Glycol Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of short polyethylene glycol (PEG) linkers, which are critical components in modern drug development. Their unique properties are instrumental in optimizing the performance of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Short Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units. Short PEG linkers, for the purpose of this guide, are defined as discrete PEG molecules with a specific, uniform number of repeating units (n), typically ranging from 2 to 12 (PEG2 to PEG12).[1] Unlike polydisperse PEG polymers, which consist of a mixture of different chain lengths, these short, monodisperse linkers offer precise control over the physicochemical properties of the final conjugate.[2][3] Their principal roles in drug development include enhancing solubility, improving pharmacokinetic profiles, and providing a flexible spacer between different molecular entities.[1][4]

Physicochemical Properties of Short PEG Linkers

The length of the short PEG linker directly influences its physicochemical properties, which in turn affect the biological behavior of the conjugated molecule. Key properties include molecular weight, linker length, and hydrophilicity (often expressed as the logarithm of the partition coefficient, LogP).

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2288.117.6-0.84
PEG33132.1611.1-1.13
PEG44176.2114.6-1.42
PEG66264.3221.6-2.00
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of short PEG linkers can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.

  • Solubility and Aggregation: Many potent therapeutic payloads are hydrophobic. The hydrophilic nature of short PEG linkers can significantly improve the aqueous solubility of the conjugate, reducing the propensity for aggregation which can be a major challenge during manufacturing and can impact in vivo efficacy and safety.[5][6]

  • Circulation Half-Life: While longer PEG chains are well-known to extend the circulation half-life of biologics by increasing their hydrodynamic radius and shielding them from renal clearance and proteolytic degradation, even short PEG linkers can favorably influence the PK profile.[7] They can create a hydrophilic shield around the payload, potentially reducing immunogenicity and leading to a more desirable biodistribution.[5][7]

  • Immunogenicity: PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins. The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response.[4]

  • Targeting and Binding: In targeted therapies like ADCs and PROTACs, the linker length and flexibility are critical for optimal target engagement. A short PEG linker can provide sufficient spatial separation between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase binder) to minimize steric hindrance and allow for efficient binding to their respective targets.[8][9]

Applications in Advanced Drug Modalities

Short PEG linkers are integral components in the design of sophisticated therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a short PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the payload upon internalization into the target cell.[5][10]

Below is a generalized workflow for the synthesis of an ADC utilizing a short PEG linker.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Antibody Antibody Reduction Reduction Antibody->Reduction Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Payload Payload Activation Activation Payload->Activation Short PEG Linker Short PEG Linker Short PEG Linker->Activation Activated Linker-Payload Activated Linker-Payload Activation->Activated Linker-Payload Activated Linker-Payload->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8][11] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Short PEG linkers are frequently used to bridge these two ligands, providing the necessary flexibility and hydrophilicity for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[9][12]

The mechanism of action of a PROTAC is depicted in the following diagram.

PROTAC_Mechanism cluster_system Cellular Environment Target Protein Target Protein Ternary Complex Target Protein PROTAC E3 Ligase Target Protein->Ternary Complex:f0 E3 Ligase E3 Ligase E3 Ligase->Ternary Complex:f2 PROTAC PROTAC (Short PEG Linker) PROTAC->Ternary Complex:f1 Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitinated Protein Ubiquitinated Protein Ubiquitination->Ubiquitinated Protein Proteasome Proteasome Ubiquitinated Protein->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocols for Characterization

The precise characterization of short PEG linkers and their conjugates is crucial for quality control and regulatory approval. The following are outlines of key experimental methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and heterogeneity of PEGylated molecules.[13]

  • Method: Reversed-Phase HPLC (RP-HPLC) is often employed.

  • Stationary Phase: A C18 or C8 column is typically used.[14]

  • Mobile Phase: A gradient of water and a more non-polar solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.[15]

  • Detection:

    • UV-Vis: Suitable for conjugates where the protein or payload has a chromophore.

    • Evaporative Light Scattering Detector (ELSD): This is particularly useful for detecting PEG itself, as it does not have a strong UV chromophore. The ELSD response is proportional to the mass of the analyte.[16][17][]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes.

  • Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase, and injected onto the column.

  • Data Analysis: The resulting chromatogram provides information on the retention time, peak area, and peak shape, which can be used to determine the purity, identify different PEGylated species, and quantify the components.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the precise molecular weight of the PEG linker and the final conjugate, confirming the degree of PEGylation.[15][19]

  • Method: Electrospray Ionization (ESI) is commonly coupled with liquid chromatography (LC-MS). Matrix-Assisted Laser Desorption/Ionization (MALDI) is also used, particularly for analyzing the mass of the intact conjugate.[13]

  • Instrumentation: High-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their accuracy.[19]

  • Sample Preparation: For LC-MS, the sample is introduced via the HPLC system. For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.

  • Data Analysis: The mass spectrum reveals the mass-to-charge ratio (m/z) of the ions. Deconvolution of the resulting charge state envelope for ESI-MS data provides the accurate molecular weight of the intact molecule. For short, discrete PEGs, MS can confirm their homogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the PEG linker and its attachment to the biomolecule.[20][21][22]

  • Method: Proton (¹H) NMR is the most common technique. Carbon-13 (¹³C) NMR can also be used for more detailed structural elucidation.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Analysis:

    • The characteristic repeating ethylene oxide protons of the PEG backbone appear as a prominent signal (typically around 3.6 ppm in ¹H NMR).[21][23]

    • The integration of the signals from the terminal groups of the PEG linker relative to the repeating units can be used to determine the average number of PEG units and confirm the identity of the functional groups.[20][24]

    • Changes in the chemical shifts of the biomolecule's signals upon conjugation can help to identify the site of PEG attachment.

Conclusion

Short, discrete polyethylene glycol linkers are enabling technologies in the development of advanced therapeutics. Their well-defined structure and tunable physicochemical properties allow for the precise engineering of complex drug conjugates with improved solubility, stability, and pharmacokinetic profiles. A thorough understanding and rigorous analytical characterization of these linkers are paramount to the successful development of safe and effective next-generation medicines.

References

A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, pivotal tools in modern bioconjugation strategies. From enhancing the therapeutic efficacy of antibody-drug conjugates (ADCs) to enabling the novel mechanism of proteolysis-targeting chimeras (PROTACs), these versatile molecules are at the forefront of advanced drug development and research. This document details their core properties, synthesis, and applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are molecules that feature a polyethylene glycol chain with two distinct reactive functional groups at its termini.[1] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2][] The PEG component itself imparts several highly desirable properties to the resulting bioconjugate.[4]

Key Advantages of PEGylation:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs and biomolecules, which can reduce aggregation and improve their formulation and bioavailability.[1][2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the body.[2][4]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.[][4]

  • Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation, leading to a longer functional lifespan in vivo.[5]

The length of the PEG linker is a critical parameter that can be tailored to optimize the biological activity and stability of the bioconjugate.[1] A precisely defined linker length provides spatial control, allowing for the proper folding and function of the conjugated molecules.[1]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is a critical design element in the development of bioconjugates. The length and architecture of the PEG chain can significantly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. The following tables summarize quantitative data from preclinical studies to guide the selection process.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
PEG Linker LengthADC PlatformTumor ModelDosing RegimenIn Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-lifeReference
PEG4Homogeneous DAR 8 ADCBreast Cancer Xenograft5 mg/kg>80%-[1]
PEG8Glucuronide-MMAE Linker--Optimal slower clearance achieved-[1]
PEG12Homogeneous DAR 8 ADCBreast Cancer Xenograft3 mg/kgSignificant anti-tumor activity-[1]
PEG24anti-Trop2-MMAEBxPC3 Xenograft3 mg/kgSignificant tumor suppression-[1]

Note: In vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.[1]

Table 2: Stability of Antibody-Drug Conjugates with Different Linker Chemistries
ParameterADC with Homobifunctional LinkerADC with Heterobifunctional (Mal-PEG-NHS) LinkerReference
Aggregation after 1 month at 4°C (%)5-10%<2%[6]
Drug Dissociation in Human Plasma (72h, %)15-25%5-10%[6]
In-vivo Half-life (murine model, hours)~150~250[6]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers, from conjugation to characterization.

NHS-Ester-PEG-Maleimide Conjugation to an Antibody

This protocol describes a two-step process for conjugating a thiol-containing molecule to an antibody using a heterobifunctional PEG linker with an NHS ester and a maleimide group.[7]

Materials:

  • Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Thiol-containing molecule (e.g., a cytotoxic drug)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Modification with PEG Linker:

    • Dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO to prepare a 10 mM stock solution.

    • Add a 10-fold molar excess of the linker stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

    • Remove the excess, unreacted linker using a desalting column equilibrated with PBS (pH 6.5-7.5).[7]

  • Conjugation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in an appropriate solvent (e.g., DMSO).

    • Add a 3- to 5-fold molar excess of the thiol-containing molecule solution to the maleimide-activated antibody solution.[6][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][8]

  • Purification and Analysis:

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unconjugated drug and other small molecules.[6]

    • Analyze the purity and determine the drug-to-antibody ratio (DAR) of the final conjugate.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the general steps for conjugating an azide-modified molecule to an alkyne-modified biomolecule using a PEG linker.[9]

Materials:

  • Alkyne-modified biomolecule (e.g., antibody)

  • Azide-modified molecule (e.g., drug with a PEG-azide linker)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

  • Conjugation buffer (e.g., PBS)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-biomolecule and azide-molecule in a suitable buffer or solvent.

    • Freshly prepare the sodium ascorbate solution.

  • Catalyst Complex Formation:

    • In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.[9]

  • Conjugation Reaction:

    • In the main reaction tube, combine the alkyne-modified biomolecule and the azide-modified molecule (a typical molar ratio is 1:4 to 1:10, biomolecule to azide-molecule).[9]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[9]

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or another appropriate purification method to remove unreacted reagents and byproducts.[9]

Characterization of PEGylated Proteins

3.3.1. Size-Exclusion Chromatography (SEC-HPLC) for Purity and DAR Determination

SEC-HPLC is a powerful technique to assess the purity of a PEGylated protein and to determine its drug-to-antibody ratio (DAR).[10][11]

Typical Method:

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate buffer with an appropriate salt concentration (e.g., 150 mM NaCl).

  • Detection: UV at 280 nm for the protein and at a wavelength specific to the conjugated drug, if applicable.

  • Analysis: The chromatogram will show peaks corresponding to the monomeric ADC, as well as any aggregates or fragments. The DAR can be calculated from the UV absorbance ratios if the extinction coefficients of the antibody and drug are known. Alternatively, SEC can be coupled with mass spectrometry (SEC-MS) for more accurate DAR determination.[11]

3.3.2. MALDI-TOF Mass Spectrometry for Molecular Weight and Heterogeneity

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a key technique for characterizing PEGylated proteins.[2][5][12]

Sample Preparation:

  • Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapic acid in acetonitrile/water with formic acid).[12]

  • Spot the mixture onto a MALDI target plate and allow it to dry.

Analysis:

  • The resulting mass spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG chains.

  • This allows for the determination of the average molecular weight, the degree of PEGylation, and the heterogeneity of the sample.[2][13]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving heterobifunctional PEG linkers.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Drug Conjugation cluster_purification Purification & Analysis Antibody Antibody Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Reaction with NHS-ester end Linker NHS-PEG-Maleimide Linker Linker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Reaction with maleimide end Drug Thiol-containing Drug Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC Analysis Characterization (SEC-HPLC, MS) Purified_ADC->Analysis

Caption: A generalized experimental workflow for the synthesis of an ADC.

Mechanism of Action for a PROTAC

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, highlighting the role of the linker.

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADC_Mechanism ADC Antibody-Drug Conjugate (Antibody-PEG Linker-Drug) Binding Binding to Target Antigen ADC->Binding Tumor_Cell Tumor Cell (with target antigen) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: The mechanism of action for an ADC, from targeting to cell death.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics and create novel therapeutic modalities.[6] Their ability to improve solubility, stability, and pharmacokinetic profiles, while allowing for precise and controlled conjugation, has been instrumental in the success of ADCs and the emergence of PROTACs.[1][14] The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug developers to design, synthesize, and characterize advanced bioconjugates with improved therapeutic potential. The continued innovation in linker chemistry, including the development of novel PEG architectures and cleavable linkers, will undoubtedly lead to the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG3-(CH2)2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This non-cleavable linker features a three-unit polyethylene glycol (PEG) chain that imparts hydrophilicity, a terminal hydroxyl (-OH) group for versatile conjugation, and a tert-butyloxycarbonyl (Boc)-protected amine group. The Boc protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine, enabling a controlled and stepwise approach to the synthesis of complex bioconjugates.

These application notes provide a comprehensive guide to utilizing this compound in bioconjugation workflows, including detailed protocols for its activation, deprotection, and conjugation to biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stoichiometric calculations in conjugation reactions and for the characterization of the resulting conjugates.

PropertyValue
Chemical Formula C13H26O6
Molecular Weight 278.34 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane) and water
Storage Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen)

Key Applications in Bioconjugation

The bifunctional nature of this compound allows for its application in a variety of bioconjugation strategies:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1]

  • PROTACs: It can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.

  • Protein and Peptide Modification: The linker can be used to PEGylate proteins or peptides, which can enhance their solubility, stability, and circulation half-life.

  • Nanoparticle Functionalization: The hydroxyl and amine functionalities can be used to attach this linker to the surface of nanoparticles, enabling further conjugation with targeting ligands or therapeutic agents.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in bioconjugation. These are general procedures and may require optimization for specific applications.

Protocol 1: Activation of the Hydroxyl Group

The terminal hydroxyl group of this compound is not inherently reactive towards biomolecules and requires activation to facilitate conjugation. Two common methods for hydroxyl activation are tosylation and activation with N,N'-Disuccinimidyl Carbonate (DSC).

Method A: Tosylation

This method converts the hydroxyl group into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Purify the product by column chromatography on silica gel.

Method B: Activation with N,N'-Disuccinimidyl Carbonate (DSC)

This method activates the hydroxyl group to form an N-succinimidyl carbonate, which is highly reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Acetonitrile

  • N,N'-Disuccinimidyl Carbonate (DSC)

  • Anhydrous Pyridine

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • Add N,N'-Disuccinimidyl Carbonate (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the activated linker can often be used directly in the next conjugation step after removal of the solvent under vacuum. Further purification can be achieved by silica gel chromatography if necessary.

Protocol 2: Boc Deprotection to Reveal the Amine Group

The Boc protecting group can be efficiently removed under acidic conditions to yield the free primary amine.

Materials:

  • Boc-protected PEG linker (from previous steps or as starting material)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting amine-PEG linker (as a TFA salt) can often be used directly in the next step or after co-evaporation with a solvent like toluene to remove residual TFA.

Protocol 3: Conjugation to a Biomolecule (e.g., Protein)

This protocol describes the conjugation of the deprotected and/or activated linker to a protein.

Scenario A: Conjugation of the Amine-PEG linker to an activated carboxyl group on a protein

Materials:

  • Amine-PEG linker (from Protocol 2)

  • Protein with accessible carboxyl groups (e.g., aspartic acid, glutamic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Conjugation buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the protein in the conjugation buffer.

  • Add EDC (5-10 molar excess) and Sulfo-NHS (5-10 molar excess) to the protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add the amine-PEG linker (10-20 molar excess) to the activated protein solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the protein-PEG conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Scenario B: Conjugation of the DSC-activated PEG linker to a primary amine on a protein

Materials:

  • DSC-activated PEG linker (from Protocol 1, Method B)

  • Protein with accessible primary amines (e.g., lysine residues, N-terminus)

  • Conjugation buffer (e.g., Phosphate-buffered saline, PBS, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the protein in the conjugation buffer.

  • Dissolve the DSC-activated PEG linker in a small amount of an organic solvent miscible with the conjugation buffer (e.g., DMSO or DMF).

  • Add the activated linker solution to the protein solution with gentle stirring. A molar excess of the linker (e.g., 10-20 fold) is typically used.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the protein-PEG conjugate using size-exclusion chromatography or dialysis.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is critical to ensure its quality and functionality.

Characterization TechniquePurposeExpected Outcome
SDS-PAGE To confirm conjugation and assess purityA shift in the molecular weight of the protein corresponding to the addition of the PEG linker. A single, sharp band indicates a homogenous product.
Size-Exclusion Chromatography (SEC-HPLC) To determine the extent of aggregation and purityA shift in the retention time of the conjugate compared to the unconjugated protein. Quantification of monomer, aggregate, and fragment content.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the exact molecular weight and drug-to-antibody ratio (DAR) for ADCsThe mass spectrum will show peaks corresponding to the protein conjugated with different numbers of linker-payload molecules.
UV-Vis Spectroscopy To determine the concentration of the protein and the degree of labeling (if a chromophore is present)Calculation of protein concentration using the absorbance at 280 nm and the degree of labeling by measuring the absorbance of the attached molecule at its specific wavelength.
Functional Assays (e.g., ELISA, cell-based assays) To assess the biological activity of the conjugateConfirmation that the conjugation process has not significantly compromised the binding affinity of the antibody or the potency of the drug.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

G cluster_activation Protocol 1: Hydroxyl Group Activation start_linker This compound activated_linker Activated-PEG3-(CH2)2-Boc start_linker->activated_linker  TsCl, Pyridine or  DSC, Pyridine

Caption: Activation of the hydroxyl group of the linker.

G cluster_deprotection Protocol 2: Boc Deprotection boc_linker This compound amine_linker Hydroxy-PEG3-(CH2)2-NH2 boc_linker->amine_linker  TFA/DCM

Caption: Deprotection of the Boc group to reveal the primary amine.

G cluster_workflow General Bioconjugation Workflow start Start with This compound step1 Step 1: Activate -OH group start->step1 step2 Step 2: Deprotect Boc group step1->step2 step3 Step 3: Conjugate to Biomolecule step2->step3 step4 Step 4: Purify Conjugate step3->step4 step5 Step 5: Characterize Final Product step4->step5

Caption: A generalized workflow for bioconjugation.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative summary of expected quantitative data based on typical bioconjugation reactions with short PEG linkers. Note: These values are for guidance only and will require experimental optimization for specific applications.

ParameterExpected RangeFactors Influencing Outcome
Hydroxyl Activation Yield (Tosylation) 60-80%Purity of reagents, reaction time, temperature
Hydroxyl Activation Yield (DSC) 70-90%Purity of reagents, reaction time
Boc Deprotection Yield >95%Purity of starting material, reaction time
Protein Conjugation Efficiency 20-60%Molar ratio of linker to protein, protein concentration, pH, reaction time
Final Conjugate Purity (after purification) >95%Purification method (e.g., SEC-HPLC), number of purification steps
Stability of Conjugate (in PBS at 4°C) >90% monomeric after 1 monthNature of the protein, drug-to-antibody ratio (for ADCs), formulation buffer

Conclusion

This compound is a versatile and valuable tool for researchers in bioconjugation and drug development. Its defined structure, including a hydrophilic PEG spacer and orthogonal reactive groups, allows for the controlled synthesis of complex biomolecular constructs. The protocols and information provided in these application notes offer a solid foundation for the successful implementation of this linker in a variety of research and development projects. As with any bioconjugation strategy, careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.

References

Application Notes and Protocols for Coupling Reactions with Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, pharmaceutical research, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected propanoic acid moiety, connected by a discrete three-unit polyethylene glycol (PEG) spacer.

This bifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a defined distance between the conjugated entities, which can be critical for maintaining their biological activity.[1]

This document provides detailed protocols for the two primary modes of conjugation with this linker:

  • Coupling to the Hydroxyl (-OH) Group: Utilizing the terminal hydroxyl group for esterification or etherification.

  • Coupling to the Carboxylic Acid Group: Following the deprotection of the Boc group to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule.

Coupling Reactions Involving the Hydroxyl Group

The terminal hydroxyl group can be functionalized through various reactions, most commonly esterification with a carboxylic acid or activation for nucleophilic substitution.

Protocol: Esterification of the Hydroxyl Group with a Carboxylic Acid

This protocol describes the formation of an ester bond between the hydroxyl group of the PEG linker and a carboxylic acid-containing molecule (Molecule-COOH) using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Molecule-COOH (your molecule of interest)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and Molecule-COOH (1.2 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture while stirring. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired ester conjugate.

Protocol: Activation of the Hydroxyl Group via Tosylation

To make the hydroxyl group reactive towards nucleophiles (e.g., amines, thiols), it can be converted into a better leaving group, such as a tosylate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine or TEA (1.5 - 2.0 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[2]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylated PEG linker by flash chromatography. The activated linker can then be used in subsequent reactions with nucleophiles.

Coupling Reactions Involving the Carboxylic Acid Group

This approach involves a two-stage process: first, the removal of the Boc protecting group, and second, the coupling of the newly exposed carboxylic acid to an amine-containing molecule.

Protocol: Deprotection of the Boc Group

The tert-butyl ester is cleaved under acidic conditions to yield the free carboxylic acid. Trifluoroacetic acid (TFA) is commonly used for this purpose.[3][4]

Materials:

  • This compound or its derivative from Section 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected PEG linker (1 equivalent) in DCM (e.g., to a concentration of 0.1-0.2 M).

  • Prepare a deprotection solution by mixing DCM and TFA in a 1:1 (v/v) ratio.

  • Add the DCM/TFA solution to the dissolved linker and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]

  • Once deprotection is complete, remove the DCM and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[3]

  • The resulting product, Hydroxy-PEG3-(CH2)2-COOH, is a carboxylic acid and can often be used in the next step without further purification.

Protocol: EDC/NHS Coupling of the Carboxylic Acid to an Amine

This is a highly efficient and widely used method to form a stable amide bond between the deprotected PEG-acid and a primary amine-containing molecule (Molecule-NH₂).[5][6]

Materials:

  • Hydroxy-PEG3-(CH2)2-COOH (from protocol 2.1)

  • Molecule-NH₂ (your molecule of interest)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: MES Buffer (0.1 M, pH 5.5-6.0) for activation.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS, 1X, pH 7.2-7.4) or Bicarbonate Buffer (0.1 M, pH 8.0).

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation Step:

    • Dissolve the PEG-acid (1 equivalent) in the activation buffer (MES, pH 5.5).

    • Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.[7]

  • Conjugation Step:

    • Dissolve your Molecule-NH₂ in the conjugation buffer (PBS, pH 7.4).

    • Immediately add the activated PEG-NHS ester solution to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C, with gentle stirring.[5]

  • Quenching Step (Optional):

    • To quench any unreacted NHS ester, add a small amount of a quenching solution like hydroxylamine or Tris buffer and incubate for 15-30 minutes.

  • Purification:

    • The final conjugate can be purified from excess reagents and byproducts using methods appropriate for your molecule, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Data Presentation

The efficiency of these coupling reactions is highly dependent on the specific substrates used. The following tables provide representative data based on typical PEGylation and bioconjugation experiments.

Table 1: Representative Parameters for Hydroxyl Group Esterification

ParameterValue RangeNotes
Molar Ratio (PEG-OH : Acid : DCC) 1 : 1.2 : 1.5A slight excess of the acid and coupling agent is used to drive the reaction.
Catalyst (DMAP) 0.1 equivalentsCatalytic amounts are sufficient.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Temperature 0 °C to Room Temp.Start cold, then allow to warm.
Typical Yield 60 - 85%Highly dependent on the carboxylic acid substrate and purification method.

Table 2: Representative Parameters for Boc Deprotection

ParameterValue RangeNotes
Deprotection Reagent 50% TFA in DCMA common and effective reagent for t-butyl ester cleavage.[4]
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS.
Temperature Room TemperatureNo heating or cooling is typically required.
Typical Yield > 95% (crude)The reaction is generally clean and high-yielding.[4]

Table 3: Representative Parameters for EDC/NHS Amide Coupling

ParameterValue RangeNotes
Molar Ratio (PEG-Acid : EDC : NHS) 1 : 1.5 : 1.5Ensures efficient activation of the carboxylic acid.
Molar Ratio (Activated PEG : Amine) 1 : 1 to 1 : 5Ratio depends on the desire to label single or multiple amine sites.
Activation pH 5.5 - 6.0Optimal for EDC/NHS chemistry.
Conjugation pH 7.2 - 8.0Favors reaction with the unprotonated primary amine.[7]
Reaction Time 2 hours - OvernightLonger times may be needed for dilute solutions or less reactive amines.[5]
Typical Yield 40 - 70%Highly dependent on the amine substrate and purification efficiency.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete logical workflow for using this compound to link an amine-containing molecule ("Molecule A-NH₂") to a carboxylic acid-containing molecule ("Molecule B-COOH"). This represents a common use case for this heterobifunctional linker.

G start Start Materials: - this compound - Molecule A-NH₂ - Molecule B-COOH deprotection Step 1: Boc Deprotection (TFA / DCM) start->deprotection peg_acid Intermediate: Hydroxy-PEG3-(CH2)2-COOH deprotection->peg_acid activation Step 2: EDC/NHS Activation (pH 5.5) peg_acid->activation activated_peg Intermediate: Activated PEG-NHS Ester activation->activated_peg conjugation1 Step 3: Amide Coupling (Molecule A-NH₂, pH 7.4) activated_peg->conjugation1 peg_conjugate1 Intermediate Conjugate: Molecule A-NH-CO-(CH2)2-PEG3-OH conjugation1->peg_conjugate1 esterification Step 4: Esterification (Molecule B-COOH, DCC/DMAP) peg_conjugate1->esterification purification1 Purification peg_conjugate1->purification1 Optional final_product Final Conjugate: Molecule A-NH-CO-(CH2)2-PEG3-O-CO-Molecule B esterification->final_product purification2 Purification final_product->purification2 purification1->esterification

References

Application of Hydroxy-PEG3-(CH2)2-Boc in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of forming a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[3] The specific linker, Hydroxy-PEG3-(CH2)2-Boc (tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate) , offers a versatile building block for PROTAC synthesis. The hydroxyl group provides a reactive handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent deprotection and attachment to an E3 ligase ligand. The PEG3 chain offers a desirable length and flexibility for many target-E3 ligase pairs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel PROTACs.

Application Notes

The this compound linker is a valuable tool for the following applications in PROTAC development:

  • Systematic Linker Length Optimization: This linker can be a part of a series of PEG linkers of varying lengths to systematically evaluate the impact of linker length on degradation efficiency (DC50 and Dmax) for a specific POI and E3 ligase pair.

  • Improving Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large molecules. Improved solubility can lead to better performance in aqueous-based biological assays and potentially improved pharmacokinetic profiles.

  • Facilitating PROTAC Synthesis: The orthogonal protecting groups (hydroxyl and Boc-amine) allow for a controlled, stepwise synthesis of the PROTAC molecule, enabling the modular assembly of the POI ligand, linker, and E3 ligase ligand.

  • Modulating Ternary Complex Formation: The flexibility and length of the PEG3 linker can facilitate the proper orientation of the POI and E3 ligase, promoting the formation of a stable and productive ternary complex required for efficient ubiquitination.

Data Presentation: Illustrative Quantitative Data

Table 1: In Vitro Degradation Profile of an Exemplary PROTAC

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)Time Point (h)
PROTAC-PEG3-TargetXTarget XCancer Cell Line ADataData24
PROTAC-PEG3-TargetXTarget XCancer Cell Line BDataData24

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity

ComplexBinding AssayKd (nM)
PROTAC-PEG3-TargetX + Target XFluorescence PolarizationData
PROTAC-PEG3-TargetX + E3 LigaseFluorescence PolarizationData
Target X + PROTAC-PEG3-TargetX + E3 LigaseIsothermal Titration CalorimetryData

Kd: Dissociation constant, a measure of binding affinity.

Table 3: Cellular Viability/Cytotoxicity

Cell LineTreatmentIC50 (nM)Assay
Cancer Cell Line APROTAC-PEG3-TargetXDataCellTiter-Glo®
Normal Cell Line CPROTAC-PEG3-TargetXDataCellTiter-Glo®

IC50: Concentration of the PROTAC that inhibits 50% of cell viability.

Experimental Protocols

I. General Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthetic route.

Step 1: Coupling of POI Ligand to the this compound Linker

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand (containing a carboxylic acid or other suitable functional group for coupling) (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

Step 2: Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection: Dissolve the POI-Linker intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure.

  • Coupling to E3 Ligase Ligand: In a separate dry reaction flask under an inert atmosphere, dissolve the deprotected POI-Linker-amine (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, e.g., pomalidomide-COOH) (1.0 eq) in anhydrous DMF.

  • Coupling Reaction: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture. Stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Final Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity. Characterize the final product by HRMS and NMR.

Diagram: PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with COOH) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Step 1: Coupling Linker This compound Linker->POI_Linker Final_PROTAC Final PROTAC Molecule POI_Linker->Final_PROTAC Step 2: Deprotection & Coupling E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Final_PROTAC

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

II. Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Diagram: Western Blot Workflow

G cluster_wb Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Immunoblotting (Antibodies) D->E F Detection & Data Analysis E->F

Caption: A sequential workflow for assessing PROTAC-mediated protein degradation.

III. Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials and Reagents:

  • Cells of interest

  • PROTAC stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Diagram: Cell Viability Assay Workflow

G cluster_cva Cell Viability Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with PROTAC Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Add CellTiter-Glo® Reagent Incubate->Assay Measure Measure Luminescence Assay->Measure Analyze Data Analysis (IC50) Measure->Analyze

Caption: A streamlined workflow for determining the cytotoxic effects of a PROTAC.

Signaling Pathway

PROTACs developed with PEG linkers can be designed to target a wide array of proteins, including kinases involved in critical signaling pathways. A common pathway implicated in cancer that is often targeted by PROTACs is the PI3K/AKT/mTOR pathway. Degradation of a key kinase in this pathway can lead to the downregulation of downstream signaling and induce apoptosis in cancer cells.

Diagram: PROTAC-Mediated Degradation and Downstream Signaling

G cluster_pathway PROTAC Action on a Signaling Pathway PROTAC PROTAC (with PEG3 Linker) Target Target Protein (e.g., a Kinase) PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex Target->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation Downstream Downstream Signaling (e.g., PI3K/AKT/mTOR) Degradation->Downstream Inhibition Apoptosis Cell Apoptosis Downstream->Apoptosis Induction

Caption: Mechanism of PROTAC-induced protein degradation and its effect on a signaling pathway.

References

Application Notes and Protocols for the Use of Hydroxy-PEG3-(CH2)2-Boc in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Hydroxy-PEG3-(CH2)2-Boc is a non-cleavable linker precursor that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. This application note provides detailed protocols and technical information for the use of this linker in the development of ADCs.

The incorporation of a PEG moiety, even a short PEG3 chain, can offer several advantages in ADC design. These include increased hydrophilicity of the overall construct, which can mitigate aggregation issues often encountered with hydrophobic payloads.[1] The PEG spacer can also create a protective shield around the payload, potentially reducing immunogenicity and improving pharmacokinetics.[1] As a non-cleavable linker, it relies on the complete degradation of the antibody within the lysosome to release the payload, a mechanism that can enhance plasma stability and potentially offer a wider therapeutic window compared to some cleavable linkers.[2][3]

Synthesis of the Linker-Payload Conjugate

The synthesis of an ADC using this compound involves a multi-step process: deprotection of the Boc group, activation of the linker, conjugation to the payload, and finally, conjugation to the antibody.

Protocol 1: Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for conjugation to the cytotoxic payload. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per gram of linker).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a small amount of DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, Hydroxy-PEG3-(CH2)2-NH2.

Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Payload

The deprotected linker can be conjugated to a payload that contains a carboxylic acid functional group through the formation of a stable amide bond. This reaction typically requires a coupling agent.

Materials:

  • Deprotected linker (Hydroxy-PEG3-(CH2)2-NH2)

  • Carboxylic acid-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing payload and an equimolar amount of NHS or HOBt in anhydrous DMF.

  • Add a slight excess (e.g., 1.1 equivalents) of DCC or EDC to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the deprotected linker (Hydroxy-PEG3-(CH2)2-NH2) (e.g., 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the linker-payload conjugate.

Antibody-Drug Conjugation

The final step is the conjugation of the linker-payload to the monoclonal antibody. This protocol assumes a lysine-based conjugation strategy.

Protocol 3: Lysine-Based Antibody Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload conjugate with an activated ester (e.g., NHS ester)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., Tris or glycine solution)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the mAb solution at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.

  • Dissolve the activated linker-payload conjugate in a co-solvent such as DMSO.

  • Add the desired molar excess of the linker-payload solution to the mAb solution with gentle mixing. The molar ratio will influence the final drug-to-antibody ratio (DAR).

  • Incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted linker-payload.

  • Purify the resulting ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, consistency, and to understand its biological properties.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can be used to separate different drug-loaded species and calculate the average DAR.[4][5]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different ADC species using a decreasing salt gradient (from 100% A to 100% B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Protocol 5: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is a critical method to assess the presence of high molecular weight species (aggregates) in the ADC preparation.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC sample.

  • Run the separation under isocratic conditions.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.

  • Quantify the percentage of aggregate by integrating the peak areas.

In Vitro and In Vivo Evaluation

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[6]

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (low or no antigen expression)

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibodies

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

While specific data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data for ADCs with short, non-cleavable PEG linkers to illustrate expected outcomes.

Table 1: Representative Characterization Data for an ADC with a Short Non-Cleavable PEG Linker

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.5HIC / LC-MS
Monomer Content>98%SEC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
Cell Line AHigh0.5>10000.01
Cell Line BLow150>10000.01

Table 3: Representative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1020
ADC585
ADC1095

Visualizations

ADC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 ADC Synthesis & Purification cluster_2 ADC Characterization Boc-Linker This compound Deprotected_Linker Hydroxy-PEG3-(CH2)2-NH2 Boc-Linker->Deprotected_Linker TFA/DCM Activated_Linker_Payload Activated Linker-Payload Deprotected_Linker->Activated_Linker_Payload Payload, DCC/NHS ADC_Crude Crude ADC Activated_Linker_Payload->ADC_Crude Antibody Monoclonal Antibody Antibody->ADC_Crude Conjugation ADC_Purified Purified ADC ADC_Crude->ADC_Purified SEC Purification DAR_Analysis DAR Analysis (HIC/LC-MS) ADC_Purified->DAR_Analysis Aggregation_Analysis Aggregation (SEC) ADC_Purified->Aggregation_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity ADC_Purified->Cytotoxicity_Assay

Figure 1. Experimental workflow for the synthesis and characterization of an ADC.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

Figure 2. Intracellular trafficking and mechanism of action of a non-cleavable ADC.

Conclusion

This compound is a valuable building block for the construction of non-cleavable ADCs. The short PEG chain can impart favorable physicochemical properties, such as increased hydrophilicity, which may lead to improved stability and reduced aggregation. The non-cleavable nature of the linker ensures high plasma stability, with payload release being dependent on the lysosomal degradation of the antibody. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and in vitro evaluation of ADCs utilizing this linker. While specific performance data for this exact linker is limited, the general principles and expected outcomes for short-chain non-cleavable PEG linkers suggest its potential for developing effective and stable ADCs. Researchers should optimize the provided protocols for their specific antibody and payload combinations to achieve the desired ADC characteristics.

References

Application Note: A Detailed Method for the Boc Deprotection of Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like PEG linkers used in bioconjugation, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] Its popularity is due to its stability in various conditions and its clean, acid-labile removal.[1][] This application note provides a detailed protocol for the deprotection of Hydroxy-PEG3-(CH2)2-Boc, a heterobifunctional linker, to yield its corresponding free amine. The protocols described herein utilize common acidic conditions, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5] The process is initiated by the protonation of the carbamate oxygen by a strong acid.[1][5] This is followed by the fragmentation of the protonated intermediate, which results in the formation of a stable tert-butyl cation, carbon dioxide (CO2), and the desired free amine.[1][6][7] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[1][6]

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate Start->Protonated + H⁺ Carbamic Carbamic Acid (R-NH-COOH) Protonated->Carbamic Fragmentation tButyl t-Butyl Cation Amine Free Amine (R-NH2) Carbamic->Amine Decarboxylation CO2 CO2 Isobutylene Isobutylene tButyl->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

The choice of deprotection method often depends on the substrate's sensitivity to different acids and the desired scale of the reaction.[1] Below are two common and effective protocols.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used method known for its efficiency and reliability.[1][8]

Materials and Equipment:

  • Boc-protected this compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[9]

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exothermic reaction.[9]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[9]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[1][9]

  • Workup (Isolation of TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[9] The resulting TFA salt can often be used directly in the next synthetic step.

  • Workup (Neutralization to Free Amine): To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous solution of NaHCO3 to neutralize the acid.[1][9]

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected amine.[1] Further purification can be performed via column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides a strong acidic environment and is an excellent alternative to TFA, especially when TFA-labile groups are present or when avoiding trifluoroacetylation side products is critical.[][10]

Materials and Equipment:

  • Boc-protected this compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[1]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 30 minutes to 4 hours depending on the substrate.[1][10][11]

  • Workup and Isolation: Upon completion, the deprotected product often precipitates as the hydrochloride salt.[1] The solid can be collected by filtration, washed with a solvent like diethyl ether to remove non-polar impurities, and then dried under vacuum.[1]

General Experimental Workflow

The overall process for Boc deprotection follows a logical sequence of steps from reaction setup to the isolation of the final product.

Experimental_Workflow Start Dissolve Substrate in Anhydrous Solvent Cool Cool Solution to 0°C Start->Cool Add_Acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Cool->Add_Acid Stir Stir at RT Add_Acid->Stir Monitor Monitor Reaction (TLC / LC-MS) Stir->Monitor Decision Is Reaction Complete? Monitor->Decision Decision->Stir No Workup Quench & Workup Decision->Workup Yes Purify Purify Product Workup->Purify End Characterize Final Product Purify->End

Caption: General experimental workflow for Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is highly dependent on the reagent, its concentration, and the reaction time. The following table summarizes typical conditions and expected outcomes.

Reagent SystemTime (minutes)Typical Purity/YieldNotes
25% TFA in DCM120>90%A standard, mild condition suitable for many substrates.[12]
50% TFA in DCM60>95%Faster and more effective for sterically hindered or less reactive substrates.[2]
100% TFA5 - 30VariableVery fast, but may cause side reactions or incomplete deprotection in solid-phase synthesis due to poor resin swelling.[9]
4M HCl in Dioxane30 - 240>95%A strong and effective alternative to TFA. The product is isolated as an HCl salt.[1][10]

Troubleshooting Common Issues

  • Incomplete Deprotection:

    • Cause: Insufficient acid concentration, short reaction time, or low temperature.[9] Steric hindrance from the PEG chain can also slow the reaction.[9]

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA), extend the reaction time, or consider switching to a stronger acid system like 4M HCl in dioxane.[9] Ensure the solvent fully dissolves the PEG-conjugate.[9]

  • Observation of Side Products:

    • Cause: The reactive tert-butyl cation intermediate can alkylate nucleophilic sites on the substrate or scavenger molecules.[13]

    • Solution: Add a scavenger such as triisopropylsilane (TIS) or phenol to the reaction mixture to trap the tert-butyl cation.[9][13]

  • Difficulty in Product Isolation:

    • Cause: The high polarity and potential water solubility of the deprotected PEG linker can complicate extraction.

    • Solution: If the product is isolated as a salt (TFA or HCl), precipitation with a non-polar solvent like diethyl ether is often effective.[1][9] For neutralization, careful washing with a base is required, but care must be taken to avoid hydrolysis of other sensitive functional groups.[9]

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine. PEGylation confers a "stealth" character to nanoparticles, prolonging their systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. This enhanced pharmacokinetic profile allows for more effective targeted drug delivery and improved therapeutic outcomes.

This document provides detailed application notes and protocols for the functionalization of nanoparticles using a specific heterobifunctional linker, Hydroxy-PEG3-(CH2)2-Boc . This linker features a terminal hydroxyl group for covalent attachment to the nanoparticle surface and a Boc-protected amine group. The Boc (tert-butyloxycarbonyl) protecting group allows for a staged functionalization approach, where the amine can be deprotected under specific conditions to allow for the subsequent conjugation of targeting ligands, drugs, or imaging agents.

These protocols are designed to be adaptable for various nanoparticle types, such as gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs), and provide a comprehensive workflow from initial functionalization to final characterization.

Core Principles of Nanoparticle Functionalization with this compound

The functionalization process involves two key stages:

  • Covalent Attachment of the PEG Linker: The terminal hydroxyl group of the this compound linker is activated or reacted with a complementary functional group on the nanoparticle surface to form a stable covalent bond. The specific chemistry will depend on the nanoparticle material.

  • Boc Deprotection: The Boc protecting group on the distal end of the PEG linker is removed, typically under acidic conditions, to expose a primary amine. This amine then serves as a versatile reactive handle for further conjugation.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Thiolation

This protocol first modifies the hydroxyl group of the PEG linker to a thiol group, which then readily self-assembles onto the gold nanoparticle surface.

Materials:

  • This compound

  • Thioctic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Phosphate Buffered Saline (PBS)

  • Ethanol

Procedure:

  • Thiolation of this compound:

    • Dissolve this compound (1 eq), thioctic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) to the solution and stir under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure. The resulting product is Boc-NH-PEG3-(CH2)2-Thioctic acid ester.

  • Conjugation to AuNPs:

    • Disperse the citrate-stabilized AuNPs in a suitable buffer (e.g., PBS).

    • Add the thiolated PEG linker to the AuNP suspension (a typical starting point is a 10,000-fold molar excess of linker to nanoparticles).

    • Gently mix the solution and allow it to react at room temperature for 12-24 hours to allow for ligand exchange.

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess linker and resuspend the nanoparticles in fresh PBS or deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted linker.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound via Silanization

This protocol utilizes a silane coupling agent to attach the PEG linker to the surface of iron oxide nanoparticles.

Materials:

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Iron Oxide Nanoparticles (IONPs)

  • Toluene

  • Ethanol

Procedure:

  • Amine Functionalization of IONPs:

    • Disperse IONPs in toluene.

    • Add APTES and reflux the mixture for 12 hours under an inert atmosphere.

    • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the amine-functionalized IONPs sequentially with toluene and ethanol three times.

    • Dry the nanoparticles under vacuum.

  • Activation of this compound:

    • Dissolve this compound (1 eq) and DSC (1.5 eq) in anhydrous DMF.

    • Add TEA (2 eq) to the solution and stir at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl (NHS) carbonate ester.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the activated PEG linker solution to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized IONPs with a magnet.

    • Wash the nanoparticles with DMF and then deionized water three times.

    • Resuspend the final product in a suitable buffer.

Protocol 3: Boc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Disperse the Boc-protected PEGylated nanoparticles in a solution of TFA and DCM. A common starting ratio is 50:50 (v/v).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2] The reaction progress can be monitored by techniques such as NMR if a sufficient sample is available.[1]

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Resuspend the nanoparticles in PBS.

  • To neutralize any residual acid and remove byproducts, dialyze the nanoparticle suspension against PBS (pH 7.4) overnight.

  • The resulting nanoparticles will have a terminal primary amine available for further conjugation.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the modified nanoparticles.

Parameter Technique Purpose Expected Outcome
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)To determine the hydrodynamic diameter, size distribution (Polydispersity Index - PDI), and morphology of the nanoparticles.An increase in hydrodynamic diameter after PEGylation. TEM will confirm the core size and shape remain unchanged.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.A shift in zeta potential towards neutral after PEGylation. After Boc deprotection and in acidic pH, the zeta potential will become more positive due to the protonated amine.
PEGylation Efficiency Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence Spectroscopy (with fluorescently labeled PEG)To quantify the amount of PEG linker attached to the nanoparticle surface.TGA will show weight loss corresponding to the decomposition of the organic PEG layer. NMR can be used to quantify PEG signals relative to nanoparticle signals (for certain nanoparticle types). Fluorescence provides a sensitive method for quantification if a fluorescent tag is incorporated.
Successful Conjugation Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of characteristic chemical bonds from the PEG linker on the nanoparticle surface.FTIR will show characteristic peaks for PEG (e.g., C-O-C ether stretch). XPS can detect the elemental composition of the surface, confirming the presence of carbon, oxygen, and nitrogen from the linker.
Amine Group Availability Ninhydrin Assay, Fluorescamine AssayTo quantify the number of free primary amines on the nanoparticle surface after Boc deprotection.A positive colorimetric or fluorescent signal that can be correlated to a standard curve of a known amine-containing compound.

Data Presentation: Quantitative Analysis of Nanoparticle Functionalization

The following table summarizes typical quantitative data obtained during the characterization of functionalized nanoparticles. The values are illustrative and will vary depending on the specific nanoparticle system and reaction conditions.

Sample Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) PEG Grafting Density (chains/nm²) Amine Surface Density (amines/nm²)
Bare Nanoparticles 50 ± 20.15-35 ± 3N/AN/A
PEGylated (Boc-protected) 75 ± 30.20-10 ± 21.5 ± 0.2N/A
PEGylated (Amine-terminated) 78 ± 40.22+15 ± 3 (at pH 5.5)1.5 ± 0.21.4 ± 0.2

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis and functionalization of nanoparticles is depicted below.

G cluster_0 Nanoparticle Synthesis cluster_1 PEGylation cluster_2 Boc Deprotection cluster_3 Characterization np_synthesis Nanoparticle Core Synthesis (e.g., AuNP, IONP) np_char_1 Initial Characterization (TEM, DLS) np_synthesis->np_char_1 peg_activation Linker Activation/ Modification (Thiolation or Silanization) np_char_1->peg_activation conjugation Conjugation of This compound to Nanoparticles peg_activation->conjugation purification_1 Purification (Centrifugation/Dialysis) conjugation->purification_1 deprotection TFA Treatment purification_1->deprotection purification_2 Purification (Dialysis) deprotection->purification_2 char_size Size & Morphology (DLS, TEM) purification_2->char_size char_surface Surface Charge (Zeta Potential) purification_2->char_surface char_peg PEG Quantification (TGA, NMR) purification_2->char_peg char_amine Amine Quantification (Ninhydrin Assay) purification_2->char_amine final_product Amine-Functionalized PEGylated Nanoparticles

Caption: Experimental workflow for nanoparticle functionalization.

Cellular Uptake Signaling Pathway

PEGylated nanoparticles are typically internalized by cells through endocytic pathways. The surface properties of the nanoparticles can influence the preferred route of uptake.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space np PEGylated Nanoparticle receptor Cell Surface Receptors np->receptor Binding clathrin Clathrin-Mediated Endocytosis receptor->clathrin Recruitment caveolae Caveolae-Mediated Endocytosis receptor->caveolae Recruitment endosome Early Endosome clathrin->endosome caveolae->endosome lysosome Lysosome (Degradation) endosome->lysosome cytosol Cytosolic Release (Drug Action) endosome->cytosol

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced drug delivery systems. The protocols and characterization methods outlined in this document offer a comprehensive guide for researchers in this field. Successful implementation of these procedures will enable the creation of well-defined, "stealth" nanoparticles with reactive handles for the attachment of a wide array of functional moieties, paving the way for targeted and effective nanomedicines.

References

experimental setup for solid-phase peptide synthesis with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Solid-Phase Peptide Synthesis with PEG Linkers

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymer support.[1][2] The use of Polyethylene Glycol (PEG) linkers, or PEG-grafted resins like TentaGel, has become a standard practice to address challenges associated with synthesizing long or hydrophobic peptide sequences.[3][4] The hydrophilic nature of the PEG spacer improves the solvation of the growing peptide chain within the resin bead, enhancing reagent accessibility and leading to more efficient coupling reactions and higher purity of the final product.[1][5]

These application notes provide a comprehensive overview and detailed protocols for performing Fmoc-based SPPS using PEG-functionalized supports.

Advantages of PEG Linkers in SPPS:

  • Improved Solvation: PEG chains create a more polar microenvironment within the resin, improving the swelling of the support in common SPPS solvents like DMF and facilitating the synthesis of hydrophobic or aggregation-prone sequences.[5][6]

  • Enhanced Reaction Kinetics: Better solvation allows reagents to diffuse more freely to the reactive sites, leading to faster and more complete coupling and deprotection steps.[7]

  • Reduced Steric Hindrance: The flexible PEG spacer distances the growing peptide from the resin backbone, minimizing steric hindrance and improving reaction efficiency.[1]

  • Defined Spacer Length: Unlike heterogeneous polymers, discrete PEG linkers provide a uniform and well-defined spacer, which is crucial for applications requiring precise control over distance, such as in peptide-drug conjugates or interaction studies.[5]

Experimental Overview and Workflow

The general workflow for SPPS using PEG linkers follows the standard Fmoc/tBu strategy. The process begins with an insoluble PEG-based resin, proceeds through iterative cycles of amino acid coupling and deprotection, and concludes with the cleavage of the completed peptide from the solid support and removal of side-chain protecting groups.

SPPS_Workflow cluster_0 Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin PEG-Based Resin (e.g., TentaGel) Swell Swell Resin in Appropriate Solvent (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activator + Fmoc-AA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) with PEG linkers.

Key Reagents and Materials

CategoryReagent/MaterialPurpose
Solid Supports TentaGel®, ChemMatrix®, PEGA ResinsInsoluble PEG-based supports for peptide assembly.[3][6][8]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Resin swelling, washing, and reaction medium.[9]
Amino Acids Fmoc-protected amino acidsBuilding blocks for the peptide chain.[2]
Deprotection Reagent 20% Piperidine in DMFRemoval of the temporary Nα-Fmoc protecting group.[2][10]
Coupling Reagents HBTU, HATU, HOBt, DIC, COMUActivation of the carboxylic acid group of the incoming amino acid to facilitate amide bond formation.[10][11]
Bases N,N-Diisopropylethylamine (DIPEA)Base catalyst for the coupling reaction.[4]
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)Cleavage of the peptide from the resin and removal of permanent side-chain protecting groups.[1][12]

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of PEG-based resin (e.g., TentaGel, 0.1-0.3 mmol/g substitution) into a suitable reaction vessel.[1]

  • Add a sufficient volume of DMF to cover the resin completely.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. PEG-PS supports swell significantly in solvents like DMF and TFA.[7][12]

  • After swelling, drain the solvent by filtration.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This protocol describes a single cycle for adding one amino acid. Repeat the cycle until the desired peptide sequence is assembled.

Elongation_Cycle start Resin-Bound Peptide (N-terminal Fmoc) deprotect Step 1: Fmoc Deprotection Add 20% Piperidine in DMF (2 x 10 min) start->deprotect wash1 Step 2: Wash (3x DMF, 3x DCM, 3x DMF) deprotect->wash1 couple Step 3: Coupling Add Fmoc-AA, Activator (e.g., HBTU), and Base (e.g., DIPEA) in DMF (React for 1-2 hours) wash1->couple wash2 Step 4: Wash (3x DMF) couple->wash2 end Resin-Bound Peptide (Chain extended by one residue, N-terminal Fmoc) wash2->end end->deprotect Next Cycle

Caption: The iterative Fmoc-SPPS cycle for peptide chain elongation.

Detailed Steps:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.[11]

    • Agitate for 10-20 minutes at room temperature.[11]

    • Drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc removal.[2]

  • Washing:

    • Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation. A colorimetric test (e.g., Kaiser test) can be performed to confirm the absence of free primary amines, indicating a complete reaction.[13]

  • Final Wash:

    • After the coupling is complete, drain the reaction solution and wash the resin-bound peptide thoroughly with DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next elongation cycle.

Protocol 3: Peptide Cleavage and Deprotection

Warning: This procedure uses strong acid (TFA) and reagents with strong odors. It must be performed in a certified chemical fume hood.

  • Resin Preparation: After the final Fmoc deprotection and washing of the completed peptide-resin, wash the resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator. For PEG-based supports, thorough washing is critical to remove DMF, which can inhibit TFA-acidolysis.[14]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K or similar mixtures.

    • Standard Cocktail (TFA/H₂O/TIS 95:2.5:2.5 v/v/v): Suitable for most peptides.

    • For peptides with Arg(Pbf), Trp(Boc), Cys(Trt), Met: A cocktail with scavengers is essential. Example: TFA/thioanisole/water/EDT (90:5:3:2 v/v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approx. 5-10 mL per 0.5 g of resin). PEG-PS supports will swell in the TFA cocktail.[12]

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the specific side-chain protecting groups used.[12]

  • Peptide Isolation:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Wash the resin twice with fresh TFA to ensure complete recovery.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (8-10 fold) of cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.

Expected Results and Data

The success of SPPS is evaluated by the purity and overall yield of the final peptide. These outcomes are highly dependent on the peptide sequence, length, and the efficiency of each chemical step.

ParameterTypical Expected ValueMethod of DeterminationNotes
Crude Peptide Purity 50-85%RP-HPLCHighly sequence-dependent. Aggregation-prone or long sequences may result in lower purity.[5]
Final Peptide Purity >95%RP-HPLCAchieved after purification by preparative RP-HPLC.
Overall Yield 10-40%Mass of purified peptide vs. theoreticalCalculated based on the initial loading of the resin. Yield is influenced by the number of coupling cycles and peptide length.[5]

Disclaimer: The values presented are typical estimates. Actual results will vary depending on the specific peptide sequence, reagents, and purification methods employed.

References

Application Notes and Protocols: Hydroxy-PEG3-(CH2)2-Boc as a Spacer in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG3-(CH2)2-Boc as a hydrophilic, non-cleavable spacer in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for synthesis, characterization, and evaluation are included to facilitate its application in research and drug development.

Introduction

This compound is a heterobifunctional linker containing a hydroxyl group, a three-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. The PEG component imparts hydrophilicity to the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1] As a non-cleavable linker, it provides a stable connection between the targeting moiety and the payload, relying on the degradation of the targeting protein (in the case of PROTACs) or the antibody (in the case of ADCs) to release the active molecule.[2][3] The terminal hydroxyl and protected amine groups allow for versatile and sequential conjugation to various functional groups on targeting ligands and payloads.

The short PEG3 length offers a balance between increased hydrophilicity and maintaining a relatively low molecular weight, which can be advantageous for cell permeability and optimizing the geometry of the ternary complex in PROTACs.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 186020-66-6[6][7]
Molecular Formula C13H26O6[6]
Molecular Weight 278.34 g/mol [6][7]
Appearance Colorless to light yellow liquid[8]
Boiling Point 365.8°C at 760 mmHg[6][7]
Purity Typically ≥97%[6][8]
Solubility Soluble in DMSO, DMF, DCM, Water[9]
Storage 4°C, stored under nitrogen[6]

Applications in Targeted Drug Delivery

PROTACs (Proteolysis Targeting Chimeras)

In PROTACs, the linker plays a critical role in bridging the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation of the target protein.[10] The use of a short, hydrophilic linker like this compound can be advantageous. Studies have suggested that for some targets, PEG3 linkers may offer a more potent degradation effect compared to shorter PEG2 linkers, potentially by improving the flexibility and orientation of the ternary complex.[4]

Illustrative Data for a Hypothetical PROTAC (PROTAC-X) Targeting Protein Y:

The following table summarizes representative data for a PROTAC utilizing a this compound derived linker compared to a similar PROTAC with a PEG2 linker.

ParameterPROTAC-X (PEG3 Linker)PROTAC-X (PEG2 Linker)
Binding Affinity to Target Y (Kd) 15 nM18 nM
Binding Affinity to E3 Ligase (Kd) 50 nM55 nM
Ternary Complex Formation (Cooperativity, α) 5.24.1
DC50 (Target Y Degradation) 25 nM60 nM
Dmax (Maximum Degradation) >95%~90%
Cell Permeability (Caco-2, Papp A→B) 1.5 x 10⁻⁶ cm/s1.8 x 10⁻⁶ cm/s

Note: This data is illustrative and intended for comparative purposes based on general trends observed for short PEG linkers.

ADCs (Antibody-Drug Conjugates)

In ADCs, the linker connects the monoclonal antibody to a cytotoxic payload. As a non-cleavable linker, this compound provides high stability in circulation, which can minimize off-target toxicity.[2][3] The hydrophilic nature of the PEG spacer can help to mitigate the hydrophobicity of the payload, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[1][11]

Illustrative Data for a Hypothetical ADC (ADC-Z) Targeting Antigen W:

The following table presents representative data for an ADC with a this compound derived linker compared to an ADC with a more hydrophobic, non-PEGylated linker.

ParameterADC-Z (PEG3 Linker)ADC-Z (Non-PEG Linker)
Drug-to-Antibody Ratio (DAR) 44
In Vitro Cytotoxicity (IC50 on W+ cells) 0.5 nM0.4 nM
Plasma Half-life (t1/2) in mice 150 hours120 hours
Tumor Growth Inhibition (in vivo) 85%70%
Aggregation Tendency (SEC-HPLC) < 2%8%

Note: This data is illustrative and intended for comparative purposes based on general trends observed for hydrophilic linkers in ADCs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound spacer.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation to E3 Ligase Ligand cluster_2 Step 3: Activation of Hydroxyl Group cluster_3 Step 4: Conjugation to Target Protein Ligand A This compound B Deprotected Amine-PEG3-OH A->B TFA/DCM D Amine-PEG3-OH B->D C E3 Ligase Ligand-COOH E E3 Ligase Ligand-PEG3-OH C->E D->E EDC, NHS F E3 Ligase Ligand-PEG3-OH E->F G E3 Ligase Ligand-PEG3-OMs F->G MsCl, TEA I E3 Ligase Ligand-PEG3-OMs G->I H Target Ligand-NH2 J Final PROTAC H->J I->J DIPEA

Caption: Workflow for PROTAC synthesis.

Materials:

  • This compound

  • Target protein ligand with a nucleophilic handle (e.g., amine)

  • E3 ligase ligand with a carboxylic acid handle

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected amine-PEG3-hydroxyl intermediate.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid handle in DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected amine-PEG3-hydroxyl intermediate (1.0 eq) in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the product (E3 Ligase Ligand-PEG3-OH) by reverse-phase HPLC.

  • Activation of the Hydroxyl Group:

    • Dissolve the purified E3 Ligase Ligand-PEG3-OH in DCM.

    • Cool the solution to 0°C and add TEA (1.5 eq).

    • Add MsCl (1.2 eq) dropwise and stir at 0°C for 1 hour.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate and concentrate to obtain the mesylated intermediate (E3 Ligase Ligand-PEG3-OMs).

  • Conjugation to Target Protein Ligand:

    • Dissolve the target protein ligand with an amine handle and the mesylated intermediate in DMF.

    • Add DIPEA (2.0 eq) and heat the reaction at 60-80°C for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by reverse-phase HPLC.

    • Characterize the final product by HRMS and NMR.

Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of its target protein in a cellular context.

Diagram: Western Blot Workflow

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Caption: Western blot experimental workflow.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 3: Synthesis of an ADC using this compound

This protocol describes a general method for conjugating a payload to an antibody via the this compound linker.

Diagram: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation A This compound C Boc-Linker-Payload A->C B Payload-COOH B->C EDC, NHS D Boc-Linker-Payload C->D E Amine-Linker-Payload D->E TFA/DCM G Amine-Linker-Payload E->G F Antibody H Final ADC F->H Activation & Coupling

Caption: General workflow for ADC synthesis.

Materials:

  • Monoclonal antibody

  • This compound

  • Cytotoxic payload with a carboxylic acid handle

  • EDC and NHS

  • TFA and DCM

  • Conjugation buffers (e.g., PBS)

  • Purification equipment (e.g., size exclusion chromatography)

Procedure:

  • Synthesis of Linker-Payload:

    • Activate the carboxylic acid group of the payload using EDC and NHS in an organic solvent.

    • React the activated payload with the hydroxyl group of this compound to form an ester linkage.

    • Purify the Boc-protected linker-payload conjugate.

  • Boc Deprotection:

    • Deprotect the Boc group on the linker-payload conjugate using TFA in DCM.

    • Purify the amine-functionalized linker-payload.

  • Antibody Conjugation:

    • Activate the carboxyl groups on the antibody (e.g., on aspartate or glutamate residues) using a suitable activator in an appropriate buffer.

    • Add the amine-functionalized linker-payload to the activated antibody solution.

    • Allow the conjugation reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction.

  • Purification and Characterization:

    • Purify the ADC from unconjugated antibody and small molecules using size exclusion chromatography.

    • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol is for determining the cytotoxic potential of an ADC on cancer cell lines.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow A Cell Seeding B ADC Treatment A->B C Incubation B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G IC50 Calculation F->G

Caption: MTT cytotoxicity assay workflow.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • ADC and control antibody

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Add the dilutions to the respective wells. Include untreated and vehicle-treated controls.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Signaling Pathways

Diagram: PROTAC Mechanism of Action

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation.

Diagram: ADC Mechanism of Action

ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload Degradation->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: ADC mechanism of action.

Conclusion

This compound is a valuable and versatile spacer for the development of targeted drug delivery systems. Its hydrophilic nature and non-cleavable properties offer potential advantages in improving the physicochemical and pharmacokinetic profiles of ADCs and PROTACs. The provided protocols and illustrative data serve as a guide for researchers to effectively utilize this linker in their drug discovery and development efforts. Further optimization of linker length and composition for specific applications is encouraged to maximize therapeutic potential.

References

Application Notes and Protocols for Click Chemistry Applications with Derivatives of Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Hydroxy-PEG3-(CH2)2-Boc derivatives in click chemistry, with a focus on their application in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound in Bioconjugation

This compound is a versatile bifunctional linker that has gained significant traction in the field of bioconjugation. Its structure comprises a hydroxyl (-OH) group, a discrete three-unit polyethylene glycol (PEG3) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of features makes it an ideal building block for creating more complex molecular architectures for targeted therapies.

The PEG3 linker offers several advantages, including increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1] The terminal hydroxyl group can be readily modified to introduce a variety of functional groups, including those amenable to click chemistry, such as azides and alkynes. The Boc-protected amine provides a stable, yet easily deprotected, handle for conjugation to other molecules.[1]

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a highly efficient and specific method for covalently linking molecules.[2][] These reactions are bioorthogonal, meaning they do not interfere with biological processes, making them ideal for creating complex biomolecules like PROTACs and ADCs.[2][]

Application 1: PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[4] A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]

Derivatives of this compound are excellent candidates for PROTAC linkers. The PEG3 chain provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

Example Application: BTK Degradation in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies.[6][7] PROTACs that induce the degradation of BTK have shown promise as a therapeutic strategy.[6][7]

A PROTAC targeting BTK can be constructed by conjugating a BTK inhibitor to an E3 ligase ligand, such as one that binds to Cereblon (CRBN), via a this compound-derived click chemistry handle.

Signaling Pathway: B-Cell Receptor (BCR) Signaling

The following diagram illustrates the central role of BTK in the BCR signaling pathway. Antigen binding to the BCR initiates a signaling cascade involving LYN, SYK, and BTK, which ultimately leads to B-cell proliferation and survival.[4][8][9][10] A BTK-targeting PROTAC induces the degradation of BTK, thereby inhibiting this pro-survival signaling.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PI3K PI3K BTK->PI3K Activates Proteasome Proteasome BTK->Proteasome Targeted to NFkB NF-κB Activation PLCg2->NFkB Proliferation B-Cell Proliferation & Survival PI3K->Proliferation NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ubiquitinates Degradation BTK Degradation Proteasome->Degradation

B-Cell Receptor (BCR) signaling and BTK degradation by a PROTAC.

Quantitative Data: BTK Degradation

The following table summarizes representative data for the degradation of BTK by PROTACs utilizing PEG linkers. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

PROTAC ConstructLinker TypeCell LineDC50 (nM)Dmax (%)Citation
PROTAC 1PEG-basedMino2.297[11]
PROTAC 2PEG-basedMino~12>99[12]
MT-802PEG linkervarious->99[12]

Experimental Protocols

1. Synthesis of Azido-PEG3-(CH2)2-Boc Derivative

This protocol describes the conversion of the hydroxyl group of this compound to an azide.

  • Step 1: Mesylation

    • Dissolve this compound (1 eq.) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).

    • Add triethylamine (Et3N) (1.3 eq.) to the solution.

    • Cool the mixture to -10°C in an ice-salt bath.

    • Add methanesulfonyl chloride (MsCl) (2.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Dilute the reaction mixture with water and extract with CH2Cl2.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the mesylated intermediate.

  • Step 2: Azidation

    • Dissolve the mesylated intermediate (1 eq.) in ethanol.

    • Add sodium azide (NaN3) (1.5 eq.).

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in CH2Cl2, wash with water, dry over Na2SO4, and concentrate to obtain the Azido-PEG3-(CH2)2-Boc derivative.[]

2. CuAAC-Mediated Conjugation of BTK Inhibitor to Azido-PEG3-(CH2)2-Boc

This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified BTK inhibitor to the azide-functionalized linker.

  • Materials:

    • Alkyne-modified BTK inhibitor

    • Azido-PEG3-(CH2)2-Boc

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

    • Solvent (e.g., DMSO/water mixture)

  • Procedure:

    • Prepare stock solutions of the alkyne-modified BTK inhibitor, Azido-PEG3-(CH2)2-Boc, CuSO4, THPTA, and sodium ascorbate in an appropriate solvent.

    • In a reaction vessel, combine the alkyne-modified BTK inhibitor and Azido-PEG3-(CH2)2-Boc (typically in a 1:1.2 molar ratio).

    • Prepare a premix of CuSO4 and THPTA (e.g., 1:5 molar ratio) and add it to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the PROTAC conjugate using reverse-phase HPLC.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow Start This compound Step1 Derivatization (e.g., Azidation) Start->Step1 Linker Azido-PEG3-(CH2)2-Boc Step1->Linker Step2 Click Chemistry (CuAAC) Linker->Step2 BTKi Alkyne-modified BTK Inhibitor BTKi->Step2 PROTAC_Conjugate BTK-PROTAC Step2->PROTAC_Conjugate Purification Purification (HPLC) PROTAC_Conjugate->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Assay Cell-based Assays (e.g., Western Blot) Characterization->Cell_Assay Degradation_Analysis Degradation Analysis (DC50, Dmax) Cell_Assay->Degradation_Analysis

Workflow for the synthesis and evaluation of a BTK-targeting PROTAC.

Application 2: Antibody-Drug Conjugates (ADCs) for Cancer Therapy

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death.

Derivatives of this compound can be used as part of the linker system in ADCs. The PEG component can enhance the solubility and stability of the ADC, and the click chemistry handles allow for precise and efficient conjugation of the cytotoxic drug to the antibody.[11]

Example Application: Targeting HER2-Positive Breast Cancer

The human epidermal growth factor receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a well-established therapeutic target.[13] ADCs that target HER2 have shown significant clinical benefit.[13]

An anti-HER2 ADC can be constructed by conjugating a cytotoxic drug, such as monomethyl auristatin E (MMAE), to an anti-HER2 antibody via a linker that includes a this compound derivative.

Signaling Pathway: HER2 Signaling in Breast Cancer

The diagram below illustrates the HER2 signaling pathway. Dimerization of the HER2 receptor leads to the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation and survival.[6][14][15][16][17] An anti-HER2 ADC binds to the HER2 receptor, is internalized, and releases its cytotoxic payload, leading to apoptosis.

HER2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., EGF) HER2 HER2 Receptor Ligand->HER2 Binds HER_dimer HER Dimer HER2->HER_dimer Dimerizes Internalization Internalization HER2->Internalization Internalized with ADC PI3K PI3K HER_dimer->PI3K Activates RAS RAS HER_dimer->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binds Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.

Quantitative Data: ADC Efficacy and Drug-to-Antibody Ratio (DAR)

The efficacy of an ADC is often measured by its IC50 value, the concentration required to inhibit cell growth by 50%. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.

ADC ConstructLinker TypeCell LineIC50 (nM)DARCitation
DP303cNH2-PEG3-val-citJIMT-13.3852.0[13]
T-DM1Non-cleavableJIMT-162.760~3.5[13]
T-MMAECleavable (val-cit)variousVaries-[18]

Experimental Protocols

1. Synthesis of Alkyne-PEG3-(CH2)2-Boc Derivative

This protocol describes the introduction of a terminal alkyne to the hydroxyl group of this compound.

  • Procedure:

    • Dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a base such as sodium hydride (NaH) (1.2 eq.) at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add propargyl bromide (1.5 eq.) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Alkyne-PEG3-(CH2)2-Boc derivative.

2. SPAAC-Mediated Conjugation of an Azide-Modified Antibody

This protocol outlines the strain-promoted click chemistry reaction to conjugate an alkyne-functionalized linker to an azide-modified antibody.

  • Materials:

    • Azide-modified anti-HER2 antibody

    • Alkyne-PEG3-(CH2)2-Boc

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a solution of the azide-modified antibody in PBS.

    • Prepare a stock solution of the Alkyne-PEG3-(CH2)2-Boc derivative in a compatible solvent like DMSO.

    • Add the alkyne-linker solution to the antibody solution (typically a 10-20 fold molar excess of the linker).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

    • Remove the excess linker and purify the ADC using size-exclusion chromatography (SEC).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) by methods such as hydrophobic interaction chromatography (HIC) or LC-MS.[4][14][15][19]

Workflow for ADC Synthesis and Characterization

ADC_Workflow Start This compound Step1 Derivatization (e.g., Alkynylation) Start->Step1 Linker Alkyne-PEG3-(CH2)2-Boc Step1->Linker Step2 Click Chemistry (SPAAC) Linker->Step2 Antibody Azide-modified Anti-HER2 Antibody Antibody->Step2 ADC_Conjugate Anti-HER2 ADC Step2->ADC_Conjugate Purification Purification (SEC) ADC_Conjugate->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Cell_Assay Cytotoxicity Assay (IC50) DAR_Analysis->Cell_Assay Efficacy_Analysis Efficacy Evaluation Cell_Assay->Efficacy_Analysis

Workflow for the synthesis and characterization of an anti-HER2 ADC.

References

Application Notes and Protocols for Attaching Small Molecules to Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral in drug development and bioconjugation, enhancing the solubility, stability, and pharmacokinetic properties of molecules.[1] The heterobifunctional linker, Hydroxy-PEG3-(CH2)2-Boc, offers a versatile platform for conjugating a wide array of small molecules. This linker possesses a terminal hydroxyl group for the attachment of a small molecule and a Boc-protected amine for subsequent coupling to proteins, peptides, or other biomolecules.

This document provides detailed protocols for several key techniques to attach small molecules to the terminal hydroxyl group of this compound, creating stable ether, ester, or carbamate linkages. Furthermore, it outlines the subsequent deprotection of the Boc group to enable further conjugation.

Core Techniques and Protocols

The primary strategies for conjugating small molecules to the hydroxyl group of the PEG linker involve either direct coupling or activation of the hydroxyl group to facilitate nucleophilic substitution. The choice of method depends on the functional groups present on the small molecule and the desired stability of the resulting linkage.

Esterification via Steglich Coupling

The Steglich esterification is a mild and efficient method for forming an ester bond between the hydroxyl group of the PEG linker and a small molecule containing a carboxylic acid.[2][3] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and catalyzed by 4-dimethylaminopyridine (DMAP).[4][5]

Protocol: Steglich Esterification

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the carboxylic acid-containing small molecule (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Prepare a solution of DCC (1.2 eq) in anhydrous DCM/DMF.

    • Prepare a solution of DMAP (0.1 eq) in anhydrous DCM/DMF.

  • Reaction Setup:

    • To the solution of the PEG linker and small molecule, add the DMAP solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add the DCC solution to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming a stable ether linkage between the PEG linker and a small molecule containing a suitable leaving group (e.g., a halide or tosylate).[][7]

Protocol: Williamson Ether Synthesis

  • Deprotonation of PEG-Hydroxyl:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF.

    • Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution:

    • Dissolve the small molecule containing a good leaving group (e.g., alkyl halide, tosylate) (1.1 eq) in anhydrous THF or DMF.

    • Add the small molecule solution to the PEG-alkoxide solution dropwise.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by flash column chromatography.

Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting the terminal hydroxyl group into a variety of other functional groups in a single step with high efficiency.[8][9] This allows for subsequent conjugation via different chemistries, such as click chemistry (azide formation) or thiol-maleimide coupling (thiol formation).

Protocol: Mitsunobu Reaction for Azide Formation

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq), triphenylphosphine (PPh3, 1.5 eq), and a source of azide (e.g., diphenylphosphoryl azide (DPPA), 1.5 eq or zinc azide pyridine complex) in anhydrous THF.

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Carbamate and Carbonate Formation

The hydroxyl group of the PEG linker can be activated to form a reactive intermediate, such as a p-nitrophenyl carbonate, which can then react with an amine- or hydroxyl-containing small molecule to form a carbamate or carbonate linkage, respectively.[10][11]

Protocol: Two-Step Carbamate Formation

  • Activation of the PEG-Hydroxyl:

    • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add p-nitrophenyl chloroformate (1.1 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with 1 M HCl, water, and brine.

    • Dry the organic layer and concentrate to obtain the activated PEG-p-nitrophenyl carbonate.

  • Carbamate Formation:

    • Dissolve the activated PEG-p-nitrophenyl carbonate (1.0 eq) and the amine-containing small molecule (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Deprotection of the Boc Group

After successfully conjugating the small molecule to the hydroxyl end of the PEG linker, the Boc protecting group on the other end can be removed to expose the primary amine for further conjugation.

Protocol: Boc Deprotection

  • Reaction Setup:

    • Dissolve the Boc-protected PEG-small molecule conjugate in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

    • Stir the reaction at room temperature.

  • Reaction and Monitoring:

    • The reaction is typically complete within 1-2 hours. Monitor by LC-MS to confirm the loss of the Boc group.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Data Presentation and Characterization

Thorough characterization of the PEG-small molecule conjugate is crucial to confirm its identity and purity.

Table 1: Summary of Quantitative Data for Conjugation Reactions

Conjugation MethodSmall Molecule TypeYield (%)Purity (%)M/Z (Expected)M/Z (Found)
Steglich EsterificationCarboxylic Acid
Williamson Ether SynthesisAlkyl Halide/Tosylate
Mitsunobu (Azide)N/A (Functionalization)
Carbamate FormationAmine

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the conjugate. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the small molecule and the newly formed linkage are key indicators of a successful reaction.[12][13]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the conjugate.[14]

  • Chromatography: HPLC and TLC are used to assess the purity of the product and to monitor the progress of the reaction.

Visualizations

experimental_workflow start This compound conjugation Conjugation Reaction (Esterification, Etherification, etc.) start->conjugation sm Small Molecule (with appropriate functional group) sm->conjugation purification Purification (Column Chromatography) conjugation->purification characterization Characterization (NMR, MS) purification->characterization boc_deprotection Boc Deprotection (TFA/DCM) characterization->boc_deprotection final_product Amine-PEG-Small Molecule (Ready for further conjugation) boc_deprotection->final_product

Caption: General experimental workflow for small molecule conjugation.

reaction_pathways cluster_ester Steglich Esterification cluster_ether Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction peg_oh_ester PEG-OH ester_product PEG-O-CO-R peg_oh_ester->ester_product DCC, DMAP sm_cooh R-COOH sm_cooh->ester_product peg_oh_ether PEG-OH peg_o_minus PEG-O- peg_oh_ether->peg_o_minus NaH ether_product PEG-O-R peg_o_minus->ether_product sm_x R-X (X=halide) sm_x->ether_product peg_oh_mitsu PEG-OH mitsu_product PEG-N3 peg_oh_mitsu->mitsu_product PPh3, DEAD hn3 HN3 (source) hn3->mitsu_product

References

Troubleshooting & Optimization

how to improve yield in Hydroxy-PEG3-(CH2)2-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydroxy-PEG3-(CH2)2-Boc Conjugation

Welcome to the technical support center for this compound conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is its hydroxyl group typically conjugated?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] The hydroxyl group is not directly reactive under standard bioconjugation conditions.[3] To achieve conjugation, the hydroxyl group must first be "activated" or coupled with a molecule containing a reactive group like a carboxylic acid. The most common methods for conjugating the hydroxyl group involve forming an ester linkage.

Q2: What are the primary methods for forming an ester with the PEG's hydroxyl group?

A2: Two prevalent and effective methods are:

  • Carbodiimide-Mediated Esterification (e.g., EDC/NHS): This method activates a carboxylic acid on the target molecule using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide). The activated carboxyl group then reacts with the hydroxyl group of the PEG linker.[4][5] The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate this reaction, especially with sterically hindered components.[4][6][7]

  • Mitsunobu Reaction: This reaction directly couples an alcohol and a carboxylic acid (or other nucleophile) using triphenylphosphine (PPh3) and an azodicarboxylate like DEAD or DIAD.[8][9] It is known for its efficiency in converting PEG terminal hydroxyl groups under mild conditions, often with quantitative conversion and minimal side products.[10][11]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several factors:

  • Hydrolysis of Intermediates: Carbodiimide-activated intermediates (O-acylisourea) are highly susceptible to hydrolysis, especially in aqueous solutions.[12][13]

  • Suboptimal pH: The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with an alcohol can be slow.[12][14]

  • Poor Reagent Quality: EDC and azodicarboxylates are moisture-sensitive and can degrade if not stored properly. Always use fresh, high-quality reagents.[15]

  • Steric Hindrance: If either the PEG linker or the target molecule is sterically bulky, the reaction rate can be significantly reduced.[4]

  • Inappropriate Stoichiometry: An incorrect molar ratio of reactants and coupling agents can lead to incomplete conversion.

Q4: How can I monitor the progress of my conjugation reaction?

A4: Reaction progress can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), is effective for separating the PEGylated conjugate from unreacted starting materials based on differences in hydrophobicity.[] Mass spectrometry (e.g., MALDI-TOF MS) can be used to confirm the molecular weight of the product and determine reaction yield by comparing the signal intensities of the starting material and the final conjugate.[17][18]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Reagent Degradation: EDC, DEAD, or DIAD are moisture-sensitive.• Use fresh, anhydrous solvents and reagents. • Store EDC at -20°C under an inert atmosphere. • Prepare EDC/NHS solutions immediately before use.[15]
2. Hydrolysis of Activated Ester: The O-acylisourea or NHS-ester intermediate is hydrolyzing before reacting with the PEG-OH.• Use a water-soluble version like Sulfo-NHS for aqueous reactions to improve stability.[14] • Perform the reaction in anhydrous organic solvents like DMF or DMSO if your molecule is soluble. • For EDC/NHS reactions, consider a one-pot synthesis where the PEG-OH is present during the activation step, though this may require optimization.
3. Suboptimal pH: Incorrect pH for the specific reaction chemistry.• For EDC/NHS activation of a carboxyl group, maintain a pH of 4.5-6.0.[12] • For the subsequent esterification, the addition of a catalyst like DMAP is often more critical than pH adjustment.[4][5]
4. Inefficient Stoichiometry: Molar ratios are not optimized.• Start with a molar excess of the less expensive reagent. A 1.5 to 5-fold molar excess of coupling agents (EDC, NHS) over the carboxyl groups is a common starting point.[12][19]
Multiple Products or Side Reactions 1. Side Product Formation (N-acylurea): In EDC chemistry, the activated intermediate can rearrange to a stable N-acylurea, which is unreactive.• The addition of NHS or Sulfo-NHS is crucial to convert the O-acylisourea to a more stable NHS-ester, minimizing this side reaction.[5]
2. Boc Deprotection: The acid-labile Boc protecting group may be cleaved under acidic reaction conditions.• Strictly maintain the recommended pH range. Avoid strong acids. If acidic conditions are unavoidable, consider a more robust amine protecting group.
3. Mitsunobu Side Products: The azodicarboxylate can sometimes act as the nucleophile.• This typically occurs if the primary nucleophile (e.g., the carboxylic acid) is not acidic enough (pKa > 13).[9] Ensure your carboxylic acid partner is sufficiently acidic.
Difficulty in Purification 1. Similar Properties of Reactants and Products: The PEGylated product has similar solubility or chromatographic behavior to the starting materials.• A combination of purification techniques is often necessary. Size-Exclusion Chromatography (SEC) can separate based on size, while RP-HPLC separates based on hydrophobicity.[][20] Ion-exchange chromatography (IEX) can also be effective.[21][22]
2. Removal of Byproducts: Difficulty removing byproducts like dicyclohexylurea (DCU) or triphenylphosphine oxide (TPPO).• For DCC/EDC reactions, the urea byproduct is often insoluble in solvents like dichloromethane or ethyl acetate and can be removed by filtration. • For Mitsunobu reactions, modified reagents or resin-bound triphenylphosphine can simplify purification by allowing for filtration-based removal of byproducts.[9]

Data Presentation: Optimizing Reaction Conditions

Summarized below are key parameters influencing yield. Exact values depend on the specific substrates used.

Table 1: Effect of Reagent Stoichiometry (EDC/NHS Method)

Carboxylic Acid (eq) EDC (eq) NHS (eq) DMAP (eq) Hydroxy-PEG (eq) Expected Yield Outcome
1 1.2 1.5 0.1 1.1 Good starting point for optimization.[23]
1 2-5 2-5 0.2 1.5 Higher excess may be needed for difficult couplings or to drive the reaction to completion.[12]

| 1 | 1.1 | 0 | 0.1 | 1.2 | Reaction is possible without NHS, but risk of N-acylurea side product is higher.[5] |

Table 2: Recommended Solvents and pH Conditions

Reaction Type Recommended Solvents Activation pH Conjugation pH Notes
EDC/NHS Esterification Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane 4.5 - 6.0 (for carboxyl activation) Not strictly defined; DMAP catalysis is key Use anhydrous solvents to minimize hydrolysis of activated intermediates.[4][19]

| Mitsunobu Reaction | Tetrahydrofuran (THF), Dioxane, DCM | N/A | N/A | Anhydrous conditions are critical. The reaction is typically run at 0°C to room temperature.[9] |

Experimental Protocols

Protocol 1: General EDC/DMAP-Catalyzed Esterification

This protocol describes the conjugation of a molecule containing a carboxylic acid to this compound.

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule (1 eq), this compound (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF.

  • Reaction Initiation:

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.5 eq) to the solution while stirring.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water or a mild aqueous acid/base to remove excess reagents.

    • Dry the organic layer, concentrate it, and purify the resulting residue using flash column chromatography or preparative HPLC.

Protocol 2: General Mitsunobu Reaction

This protocol provides a method for the direct esterification of a carboxylic acid with the PEG linker.

  • Reagent Preparation:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 eq), this compound (1 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF.[24]

  • Reaction Initiation:

    • Cool the solution to 0°C.

    • Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[9]

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[24]

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can often be purified by flash chromatography to separate the desired PEG conjugate from triphenylphosphine oxide and other byproducts.

Visualizations

Workflow and Troubleshooting Diagrams

G EDC/DMAP Esterification Workflow cluster_0 Activation cluster_1 Conjugation mol_cooh Molecule-COOH o_acylisourea O-acylisourea (unstable intermediate) mol_cooh->o_acylisourea peg_oh Hydroxy-PEG-Boc product Molecule-Ester-PEG-Boc peg_oh->product edc EDC edc->o_acylisourea activates carboxyl dmap DMAP (Catalyst) dmap->product catalyzes (accelerates) o_acylisourea->product nucleophilic attack (slow) hydrolyzed Hydrolyzed Acid (Side Product) o_acylisourea->hydrolyzed hydrolysis (competing reaction)

Caption: EDC/DMAP esterification workflow for PEG conjugation.

G Troubleshooting Low Yield start Low / No Yield Observed check_reagents Are reagents fresh & anhydrous? (esp. EDC, DIAD) start->check_reagents reagent_sol Use fresh/high-purity reagents. Store EDC at -20°C. Use anhydrous solvents. check_reagents->reagent_sol No check_stoich Is stoichiometry optimized? check_reagents->check_stoich Yes stoich_sol Increase molar excess of coupling agents (e.g., 1.5-5 eq). Use excess of one reactant. check_stoich->stoich_sol No check_catalyst Is DMAP catalyst used? (for EDC/DCC) check_stoich->check_catalyst Yes catalyst_sol Add DMAP (0.1-0.2 eq) to accelerate esterification. check_catalyst->catalyst_sol No check_hydrolysis Is hydrolysis of intermediate a factor? check_catalyst->check_hydrolysis Yes hydrolysis_sol Use anhydrous solvents. For EDC, add NHS/Sulfo-NHS to form a more stable intermediate. check_hydrolysis->hydrolysis_sol Yes check_purification Is product lost during purification? check_hydrolysis->check_purification No purification_sol Analyze crude product before purification. Optimize chromatography method (SEC, RP-HPLC, IEX). check_purification->purification_sol Yes

Caption: Decision tree for troubleshooting low yield reactions.

References

Technical Support Center: Purification of Hydroxy-PEG3-(CH2)2-Boc Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hydroxy-PEG3-(CH2)2-Boc and similar PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, di-PEGylated byproducts, molecules with incomplete PEGylation, and byproducts from the hydrolysis of the ester or deprotection of the Boc group. The presence of these impurities can complicate downstream applications and require robust purification strategies for their removal.

Q2: Which chromatographic method is most effective for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for the purification of PEGylated small molecules like this compound.[1][][3] This technique separates molecules based on their hydrophobicity. Size-exclusion chromatography (SEC) can also be employed, particularly for removing unreacted PEG and other low molecular weight impurities.[]

Q3: Is the Boc protecting group stable during RP-HPLC purification?

A3: The stability of the tert-butyloxycarbonyl (Boc) group can be a concern during RP-HPLC, especially when acidic mobile phase modifiers like trifluoroacetic acid (TFA) are used. While low concentrations of TFA (e.g., 0.1%) are generally acceptable for purification, prolonged exposure or concentration of the fractions containing high concentrations of TFA can lead to the cleavage of the Boc group.[4] It is recommended to neutralize or immediately remove the acidic modifier after collection of the fractions.

Q4: What are suitable mobile phases for the RP-HPLC purification of this compound?

A4: A common mobile phase for the RP-HPLC purification of PEGylated compounds consists of a gradient of acetonitrile (ACN) and water.[1] Both solvents should be of HPLC grade. A small amount of an additive like TFA (0.1%) is often used to improve peak shape and resolution.[4]

Q5: How can I monitor the purity of my final product?

A5: The purity of this compound can be assessed using analytical RP-HPLC, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Analytical HPLC will provide a chromatogram indicating the presence of impurities, while LC-MS can confirm the mass of the desired product and any impurities. 1H NMR is crucial for confirming the chemical structure and the integrity of the Boc group, which shows a characteristic singlet at approximately 1.4 ppm.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Add a modifier like 0.1% TFA to the mobile phase. 2. Use a column with end-capping or a different stationary phase. 3. Flush the column or replace it if necessary.
Low Product Recovery After Purification 1. Product is insoluble in the mobile phase. 2. Adsorption of the product to the column. 3. Product degradation during purification.1. Adjust the mobile phase composition. 2. Use a different column or add a competitive agent to the mobile phase. 3. For acid-sensitive compounds, consider using a less acidic modifier like formic acid or avoiding acid altogether if possible.[4] Promptly neutralize collected fractions.
Presence of Low Molecular Weight Impurities Unreacted starting materials or cleavage of the PEG chain.Optimize the purification gradient to ensure good separation of the lower molecular weight species. Alternatively, a preliminary purification step using size-exclusion chromatography (SEC) can be effective.[]
Loss of Boc Group Exposure to acidic conditions during purification or workup.Use a minimal amount of acid (e.g., 0.1% TFA) in the mobile phase.[4] Neutralize acidic fractions immediately after collection with a suitable base (e.g., triethylamine). When concentrating fractions, consider co-evaporation with a non-acidic solvent like toluene to help remove residual TFA.[4]
Co-elution of Product and Impurities Insufficient resolution of the chromatographic method.1. Optimize the HPLC gradient (e.g., make it shallower). 2. Try a different stationary phase (e.g., C8 instead of C18). 3. Adjust the mobile phase composition or temperature.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol outlines a general procedure for the purification of this compound using a C18 column.

Materials:

  • Crude this compound product

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of ACN or the initial mobile phase composition). Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the product. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm or 220 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. Be cautious with temperature to avoid product degradation. To remove residual TFA, consider adding toluene and evaporating again.[4]

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid or oil.

Protocol 2: Size-Exclusion Chromatography (for removal of small molecule impurities)

This protocol is suitable for removing low molecular weight impurities.

Materials:

  • Crude or partially purified this compound product

  • Appropriate SEC column (e.g., Sephadex LH-20)

  • Suitable mobile phase (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Fraction collector

Procedure:

  • Column Packing and Equilibration: Pack the SEC column according to the manufacturer's instructions and equilibrate with the chosen mobile phase.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (product) will elute first, followed by the smaller impurities.

  • Fraction Collection: Collect fractions and analyze them (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedThroughputKey AdvantagesKey Disadvantages
Preparative RP-HPLC >98%Low to MediumHigh resolution, good for removing closely related impurities.Can be time-consuming, potential for Boc deprotection with acid.
Flash Column Chromatography 85-95%HighFast, good for initial cleanup.Lower resolution than HPLC.
Size-Exclusion Chromatography VariableMediumGood for removing impurities with significant size differences.Not effective for separating isomers or compounds of similar size.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Purification_Step Primary Purification (e.g., RP-HPLC) Crude_Product->Purification_Step Analysis Purity Analysis (HPLC, LC-MS, NMR) Purification_Step->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Impure Product After Initial Purification Check_Purity Assess Purity Profile (HPLC, LC-MS) Start->Check_Purity High_MW High MW Impurities? Check_Purity->High_MW Low_MW Low MW Impurities? Check_Purity->Low_MW Isomers Isomers or Co-eluting Impurities? Check_Purity->Isomers High_MW->Low_MW No Optimize_HPLC Optimize HPLC Gradient or Change Stationary Phase High_MW->Optimize_HPLC Yes Low_MW->Isomers No SEC Consider SEC Cleanup Low_MW->SEC Yes Isomers->Optimize_HPLC Yes End Pure Product Isomers->End No Optimize_HPLC->End SEC->End

Caption: A logical troubleshooting guide for addressing common purification challenges.

References

Technical Support Center: Reactions with Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected amines.

Frequently Asked Questions (FAQs)

Boc-Deprotection

Q1: What are the most common side products observed during the acidic deprotection of Boc-protected amines?

A1: The most common side products arise from the reactive tert-butyl cation intermediate generated during the cleavage of the Boc group.[1][2] This cation can alkylate any nucleophiles present in the reaction mixture. Nucleophilic residues in peptides and other molecules are particularly susceptible.[3][4]

Common side products include:

  • Alkylated Substrates: The tert-butyl cation can alkylate sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] Electron-rich aromatic rings, thiols, and guanidine groups are also prone to tert-butylation.[2]

  • Isobutylene and its Polymers: The tert-butyl cation can also be quenched by deprotonation to form isobutylene gas, which can potentially polymerize under acidic conditions.[5]

Q2: How can I prevent the formation of tert-butylated side products during Boc deprotection?

A2: The most effective method to prevent tert-butylation is to use scavengers in the deprotection reaction mixture.[3][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it.[3]

Commonly used scavengers include:

  • Triisopropylsilane (TIS)

  • Triethylsilane (TES)

  • Thioanisole

  • Anisole

  • 1,2-Ethanedithiol (EDT)

  • Dithioethane (DTE)

  • Dimethyl sulfide (DMS)[6]

Often, a "scavenger cocktail" containing a mixture of these reagents is used for broader protection.[3]

Q3: Which scavenger or scavenger cocktail should I use for my specific substrate?

A3: The choice of scavenger depends on the nucleophilic functional groups present in your molecule.

  • For Tryptophan-containing compounds: Triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.[3]

  • For Methionine-containing compounds: Thioanisole is recommended to prevent S-alkylation. The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.[3]

  • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[3]

  • General Scavenger Cocktails: A widely used cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3]

Boc-Protection

Q4: I am observing the formation of a di-Boc protected amine as a side product. How can this be minimized?

A4: The formation of N,N-di-Boc derivatives can occur, especially with primary amines. To minimize this side product, consider the following:

  • Use Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst can lead to highly chemoselective mono-N-Boc protection.[7][8]

  • Employ Protic Solvents: Using protic solvents like methanol or ethanol can also favor the formation of the mono-Boc product in high yields, often without the need for a base.[7]

  • Control Stoichiometry: Careful control of the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) can also help reduce over-reaction.

Q5: My substrate contains both an amine and a hydroxyl group. How can I achieve selective N-protection over O-protection?

A5: Di-tert-butyl dicarbonate can react with alcohols and phenols to form tert-butyl ethers or Boc-protected alcohols. To favor N-protection:

  • pH Control: In aqueous media, adjusting the pH to a level where the amine is deprotonated and thus more nucleophilic, while the hydroxyl group remains protonated, can enhance selectivity.[7]

  • Solvent Choice: As mentioned, catalyst-free conditions in water have been shown to be highly chemoselective for N-protection.[7]

  • Avoid Strong Lewis Acids: Certain catalysts, particularly strong Lewis acids, can promote O-protection.[7]

Coupling Reactions

Q6: What are the common side products when using carbodiimide coupling reagents like DCC or EDC with Boc-protected amino acids?

A6: The primary side product is the formation of an N-acylurea . This occurs through an O- to N-acyl migration of the O-acylisourea intermediate. This N-acylurea is stable and cannot participate further in the coupling reaction.[9][10] The formation of N-acylurea is more pronounced in polar solvents, which is why dichloromethane (DCM) is often used.[11]

Another potential side reaction, particularly with asparagine and glutamine residues, is the dehydration of the side-chain amide to a nitrile.[12]

Q7: How can I minimize N-acylurea formation?

A7: The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is strongly recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine nucleophile.[10] Performing the reaction at lower temperatures can also help to reduce the rate of this side reaction.[10]

Q8: What is diketopiperazine formation and how can it be prevented in peptide synthesis?

A8: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide, leading to the cleavage of the peptide from the solid-phase resin and termination of the peptide chain. This is particularly problematic when proline is the second amino acid in the sequence.

To minimize DKP formation:

  • Use of specific deprotection/coupling protocols: A simultaneous deprotection and coupling procedure can trap the reactive N-terminal amine of the dipeptide before it can cyclize.[6]

  • Choice of resin: For Fmoc-based synthesis, using a 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.

  • Mild deprotection conditions: Utilizing milder deprotection conditions can reduce the propensity for DKP formation.[13]

Troubleshooting Guides

Troubleshooting Boc-Deprotection
IssuePossible Cause(s)Suggested Solution(s)
Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation. Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound (see FAQ A3).[3]
Incomplete Boc deprotection. 1. Insufficient concentration or equivalents of acid. 2. Insufficient reaction time or temperature. 3. Steric hindrance around the Boc-protected amine.1. Increase the acid concentration (e.g., use 95% TFA in DCM). 4M HCl in dioxane is a stronger alternative.[3] 2. Increase the reaction time and monitor the reaction progress. Gentle warming (e.g., to 40°C) may help, but use scavengers.[3] 3. A combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary, along with an effective scavenger cocktail.[3]
tert-Butylation of Methionine is observed. The sulfur atom in the methionine side chain is highly nucleophilic and susceptible to alkylation.[4]1. Incorporate Scavengers During Deprotection: Add 0.5% (v/v) dithioethane (DTE) to the TFA/DCM deprotection solution for every deprotection step.[6] 2. Optimize Final Cleavage Cocktail: Use a cocktail containing a mixture of scavengers, for example, TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (DMS).[6] 3. Reversal of S-alkylation: Treat the purified peptide with 5% aqueous acetic acid at 40°C for 24 hours to remove the tert-butyl group.[6]
Troubleshooting Boc-Protection
IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete reaction. 1. Low reactivity of the amine (e.g., aromatic amines). 2. Steric hindrance. 3. Inappropriate solvent.1. Increase the reaction temperature (e.g., to 40-55°C). Be aware that (Boc)₂O can decompose at higher temperatures. 2. Use a more reactive Boc-donating reagent if necessary. 3. Use a solvent that enhances the reaction rate, such as methanol for aromatic amines.[7]
Low yield. 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Decomposition of product or starting material.1. Monitor the reaction to ensure completion. 2. Optimize the work-up procedure. For water-soluble products, consider alternative purification methods. 3. Ensure reaction conditions are compatible with all functional groups.
Formation of di-Boc side product. Over-reaction of a primary amine with (Boc)₂O.Use catalyst-free conditions in water or a protic solvent like methanol.[7][8]
Residual (Boc)₂O after work-up. Insufficient removal during extraction or evaporation.1. Quenching: Before work-up, add a quenching agent like imidazole or ammonium hydroxide to react with excess (Boc)₂O.[1] 2. Evaporation/Sublimation: Use a rotary evaporator or high vacuum for an extended period to remove the volatile (Boc)₂O.[1] 3. Chromatography: Use flash column chromatography with a non-polar eluent.[1]

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

Scavenger Cocktail (v/v/v)% Peptide% S-tert-butylated Side Product
TFA/TIS/H₂O (95:2.5:2.5)8515
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)90-919-10
TFA/Thioanisole (95:5)928
Reagent K>95<5

Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions. Data adapted from reference[3][14].

Table 2: Side Product Formation in EDC Coupling of N-acetylated Amino Acids

N-acetylated Amino AcidOxazolone Formation (% of EDC)N-acylurea Formation (% of EDC)
N-acetyl-Glycine78 ± 1%< 1%
N-acetyl-Alanine80 ± 1%< 1%
N-acetyl-Valine75 ± 1%2 ± 1%

Conditions: 200 mM MES buffer at pH 6.0, 21°C. Data adapted from reference[9]. Note that when the amino acid was protected with Boc or Fmoc, no oxazolone was detected, and N-acylurea formation was over 50%.[9]

Experimental Protocols

Protocol 1: Boc Deprotection with a Scavenger Cocktail
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: To the solution, add the chosen scavenger or scavenger cocktail (e.g., 5-10 equivalents of triisopropylsilane).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether or chromatography).

Protocol 2: Removal of Unreacted Di-tert-butyl Dicarbonate ((Boc)₂O) by Quenching
  • Reaction Completion: Once the Boc protection reaction is complete (as determined by TLC or LC-MS), add a quenching agent to the reaction mixture.

    • Option A (Imidazole): Add 1.2 equivalents of imidazole and stir for 30 minutes at room temperature.

    • Option B (Ammonium Hydroxide): If the product is base-stable, add a small amount of concentrated ammonium hydroxide and stir for 30 minutes.

  • Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Extraction:

    • If imidazole was used, wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 3: HPLC Method for Purity Analysis of Boc-protected Amino Acids

This is a general protocol and may need optimization for specific compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Boc_Deprotection_Side_Reactions cluster_deprotection Boc Deprotection Pathway cluster_side_reactions Side Reactions cluster_prevention Prevention Boc-NH-R Boc-NH-R H+ H+ Carbamic_Acid R-NH-COOH Boc-NH-R->Carbamic_Acid + tBu+ tBu_cation t-Butyl Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Alkylated_Side_Product R(tBu)-NH-Boc or R(tBu)-NH2 tBu_cation->Alkylated_Side_Product Reaction with Nucleophile Isobutylene Isobutylene tBu_cation->Isobutylene -H+ Trapped_tBu Scavenger-tBu tBu_cation->Trapped_tBu Trapping Scavenger Scavenger Scavenger->Trapped_tBu Nucleophilic_Substrate Nucleophilic Substrate (Trp, Met, Cys, Tyr) Nucleophilic_Substrate->Alkylated_Side_Product

Caption: Boc deprotection pathway and formation of side products.

Boc_Protection_Side_Reactions cluster_main_reaction Desired Reaction cluster_side_reaction Side Reaction cluster_conditions Reaction Conditions R-NH2 R-NH2 Mono_Boc R-NH-Boc R-NH2->Mono_Boc + (Boc)₂O Boc2O (Boc)₂O Di_Boc R-N(Boc)₂ Mono_Boc->Di_Boc + (Boc)₂O (over-reaction) Base_Catalyst Base/Catalyst Base_Catalyst->Di_Boc promotes Water_Solvent Water (catalyst-free) Water_Solvent->Mono_Boc favors

Caption: Side product formation during Boc protection of primary amines.

EDC_Coupling_Side_Reaction cluster_coupling_pathway Peptide Coupling Pathway cluster_prevention_pathway Side Reaction Prevention Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (active intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide_Product R-CO-NH-R' O_Acylisourea->Amide_Product + R'-NH₂ N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt Amine R'-NH₂ HOBt HOBt/Oxyma Active_Ester->Amide_Product + R'-NH₂

Caption: N-acylurea side product formation in EDC coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG3-(CH2)2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional linker molecule. It features a terminal hydroxyl (-OH) group and a Boc-protected amine group connected by a three-unit polyethylene glycol (PEG) spacer. Its primary applications are in bioconjugation and the development of antibody-drug conjugates (ADCs), where it serves as an uncleavable linker.[1] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Q2: What are the key reactive handles on this molecule and how can they be used?

This linker has two primary reactive sites:

  • Terminal Hydroxyl (-OH) Group: This group can be derivatized through various reactions, such as esterification or etherification, to attach a payload, imaging agent, or another molecule of interest.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a primary amine. This amine can then be coupled to molecules containing carboxylic acids or activated esters (e.g., NHS esters) to form a stable amide bond.

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound at 4°C under a dry, inert atmosphere, such as nitrogen.[2]

Q4: How can I monitor the progress of reactions involving this linker?

  • Thin-Layer Chromatography (TLC): TLC is a convenient method to monitor reaction progress. The starting material and product will have different polarities, resulting in different Rf values. For instance, after Boc deprotection, the resulting amine will be more polar and have a lower Rf than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for accurate monitoring of the reaction. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons at approximately 1.4 ppm during deprotection.[3]

Troubleshooting Guides

Guide 1: Boc Deprotection

The removal of the Boc protecting group is a critical step to enable subsequent coupling reactions. Below are common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Deprotection: Insufficient acid strength or concentration, inadequate reaction time or temperature.- Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). - Extend the reaction time and monitor progress by TLC or LC-MS. - Consider switching to a stronger acid system like 4M HCl in dioxane.[3]
Product Degradation: The product may be sensitive to strong acidic conditions.- Perform the reaction at a lower temperature (e.g., 0°C) to minimize side reactions.
Loss of Product During Workup: The deprotected amine is often highly water-soluble.- After basification, saturate the aqueous layer with NaCl to decrease the product's solubility and improve extraction efficiency. - Use a more polar solvent for extraction, such as a mixture of DCM and methanol.
Presence of Side Products t-Butylation: The tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles present.- Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.
Incomplete Removal of TFA: Trifluoroacetic acid (TFA) salts can be difficult to remove and may interfere with subsequent steps.- After removing the bulk of the TFA under reduced pressure, co-evaporate the residue with toluene two to three times.[3]
Difficulty in Product Purification High Polarity of the Product: The resulting amine is significantly more polar than the starting material.- Consider using reverse-phase column chromatography for purification. - For normal-phase silica gel chromatography, a mobile phase of chloroform-methanol (e.g., 10:1) with a small amount of aqueous ammonia (e.g., 1%) can be effective for amine-containing PEG compounds.[4]

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start -> side_products [style=invis]; // for layout side_products -> add_scavenger [label="t-Butylation"]; add_scavenger -> start [style=dashed];

success -> purification_issue [style=invis]; // for layout purification_issue -> rp_hplc [label="High Polarity"]; } Boc Deprotection Troubleshooting Flowchart

Guide 2: Hydroxyl Group Derivatization (e.g., Esterification)

This guide addresses common issues when reacting the terminal hydroxyl group, for example, in an esterification reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Activation of Carboxylic Acid: In coupling reactions like Steglich esterification, the activation of the carboxylic acid partner is crucial.- Ensure anhydrous conditions as water can hydrolyze the activated intermediate. - Use a sufficient amount of coupling reagents (e.g., DCC or EDC) and an activator like DMAP.[5][6]
Steric Hindrance: The PEG chain or the coupling partner may be sterically hindered.- Increase the reaction time or slightly increase the temperature, while monitoring for side reactions. - Consider using a less sterically hindered coupling reagent.
Side Reactions Formation of N-acylurea: In DCC-mediated couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.- The addition of DMAP as a catalyst can suppress this side reaction.[6]
Reaction at Unintended Sites: If the Boc group has been removed, the amine will be more nucleophilic than the hydroxyl group and will react preferentially.- Ensure the Boc protecting group is intact before attempting to react with the hydroxyl group.
Difficulty in Product Purification Removal of Urea Byproduct: Dicyclohexylurea (DCU) from DCC coupling can be difficult to remove.- DCU has low solubility in many organic solvents. After the reaction, cool the mixture and filter to remove the precipitated DCU. - Purification by column chromatography is often necessary.
Similar Polarity of Starting Material and Product: The change in polarity after esterification might be small.- Use a gradient elution in column chromatography to achieve better separation. - Reverse-phase HPLC can be effective for purifying PEGylated compounds.[7][]

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// Connections start -> esterification [label="Couple with\nCarboxylic Acid"]; start -> mitsunobu [label="Couple with\nAlcohol"]; esterification -> workup; mitsunobu -> workup; workup -> characterization; characterization -> final_product; } General workflow for hydroxyl group derivatization.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If t-butylation is a concern, add TIS (2.5-5% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]

  • Remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this step 2-3 times.[3]

  • Dissolve the residue in water and basify to pH > 9 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method often yields the hydrochloride salt of the amine, which can be advantageous for handling and purification.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or Dioxane

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of methanol or dioxane.

  • Add 4M HCl in dioxane (e.g., 4-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until completion (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To precipitate the hydrochloride salt, add diethyl ether to the residue and triturate.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water, basified to pH > 9, and extracted as described in Protocol 1.

Protocol 3: Steglich Esterification of the Hydroxyl Group

This protocol provides a general method for coupling a carboxylic acid to the terminal hydroxyl group.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

stability issues of PEG linkers in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of polyethylene glycol (PEG) linkers under various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with PEG linkers?

A1: The primary stability concerns for PEG linkers revolve around the chemical integrity of the linker itself and the functional groups used for conjugation. The core poly(ethylene glycol) chain, consisting of repeating ethylene oxide units, is generally stable. However, the linkages connecting the PEG chain to biomolecules or payloads can be susceptible to degradation under certain conditions.

Common issues include:

  • Hydrolysis of ester linkages: Ester bonds are frequently used in PEG linkers and are susceptible to hydrolysis under both acidic and basic conditions. This is a common mechanism for creating intentionally cleavable linkers.[1][2][3]

  • Cleavage of acid-labile linkers: Linkers containing functionalities like hydrazones or acetals are designed to be stable at neutral pH but will cleave in acidic environments, such as those found in endosomes and lysosomes.[4][5][6][7]

  • Oxidation: While the PEG backbone is relatively resistant to oxidation, certain formulations and storage conditions can lead to oxidative degradation.[1]

Q2: How does pH affect the stability of PEG linkers?

A2: The effect of pH on PEG linker stability is highly dependent on the chemical nature of the linkages within the PEG derivative.

  • Acidic Conditions (Low pH):

    • Acid-labile linkers: Specifically designed linkers like hydrazones and acetals undergo rapid hydrolysis at acidic pH (e.g., pH < 6.0).[4][5][6] This property is often exploited for targeted drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.

    • Ester linkages: Acid-catalyzed hydrolysis of ester bonds can occur, leading to cleavage of the PEG linker. The rate of this hydrolysis is generally slower than that of specifically designed acid-labile linkers.

  • Neutral Conditions (pH ~7.4):

    • Most PEG linkers are designed to be relatively stable at physiological pH to ensure the integrity of the conjugate during circulation in the bloodstream.

    • However, some ester-containing linkers can still exhibit slow hydrolysis over extended periods.

  • Basic Conditions (High pH):

    • Ester linkages: Base-catalyzed hydrolysis of ester bonds is a significant degradation pathway. This process is generally faster than acid-catalyzed hydrolysis for the same ester.

    • Amide linkages: Amide bonds are significantly more stable to hydrolysis than ester bonds across a wide pH range and are often used when a non-cleavable linker is desired.

Q3: Are there PEG linkers that are stable across a wide pH range?

A3: Yes. For applications requiring high stability, linkers utilizing robust chemical bonds are recommended. The poly(ethylene glycol) ether backbone itself is chemically stable under most conditions. Linkages such as amide bonds provide high resistance to hydrolysis under both acidic and basic conditions. Thioether linkages are also generally stable. When designing a PEGylated molecule for long-term stability in various pH environments, it is crucial to select a linker with a non-cleavable bond chemistry.

Troubleshooting Guides

Problem 1: My PEGylated conjugate is showing unexpected cleavage during my experiment.

Possible Cause Troubleshooting Steps
Inappropriate Buffer pH: The pH of your experimental buffer may be promoting the hydrolysis of a labile linkage in your PEG linker (e.g., ester, hydrazone).1. Verify Linker Chemistry: Confirm the type of linkage in your PEG linker from the manufacturer's specifications. 2. Check Buffer pH: Measure the pH of all buffers and solutions used in your experiment. 3. Adjust pH: If using a pH-sensitive linker, ensure your buffer pH is within the stable range for that linker (typically neutral pH for acid-labile linkers). 4. Consider Alternative Linkers: If your experimental conditions require acidic or basic pH, select a PEG linker with a more stable linkage, such as an amide bond.
Enzymatic Degradation: If working with biological samples, endogenous enzymes like esterases may be cleaving your linker.1. Include Protease/Esterase Inhibitors: Add appropriate enzyme inhibitors to your samples to prevent enzymatic degradation. 2. Use a More Stable Linker: Consider using a linker that is not susceptible to enzymatic cleavage.
Oxidative Damage: The presence of oxidizing agents in your reagents or exposure to air and light can cause degradation.1. Use High-Purity Reagents: Ensure all solvents and reagents are free of peroxides and other oxidizing impurities. 2. Work Under Inert Atmosphere: For sensitive molecules, perform experiments under an inert atmosphere (e.g., nitrogen or argon). 3. Store Properly: Store PEGylated conjugates protected from light and at the recommended temperature.

Problem 2: I am observing aggregation of my PEGylated protein/drug.

Possible Cause Troubleshooting Steps
Insufficient PEGylation: The PEG chain may be too short to provide adequate steric hindrance and prevent intermolecular interactions of a hydrophobic payload.1. Increase PEG Chain Length: Use a PEG linker with a higher number of ethylene glycol units (e.g., PEG12, PEG24). 2. Use Branched PEG Linkers: Branched PEGs can offer a more effective hydrophilic shield.
Linker Cleavage: Premature cleavage of the PEG linker can expose a hydrophobic drug molecule, leading to aggregation.1. Assess Linker Stability: Use the analytical methods described in the protocols below to check for linker cleavage. 2. Switch to a More Stable Linker: If cleavage is detected, choose a more robust linker chemistry.
Formulation Issues: The buffer composition (e.g., ionic strength, excipients) may not be optimal for the stability of the conjugate.1. Optimize Formulation: Screen different buffer compositions, pH values, and excipients to find conditions that minimize aggregation. 2. Consult Formulation Guidelines: Refer to literature or technical support for formulation strategies for similar molecules.

Quantitative Data on PEG Linker Stability

The stability of PEG linkers is highly dependent on their chemical structure, particularly the nature of the cleavable bond. Below are tables summarizing the hydrolysis rates for different types of linkers under various pH conditions.

Table 1: Stability of a Ketal-Based Acid-Degradable PEG Crosslinker [4]

pHHydrolysis TimeStability
< 6.0< 16 minutesRapidly hydrolyzes
6.0 - 7.516 minutes to 9 hoursModerate stability
> 7.5> 9 hoursGood stability

Table 2: Stability of Hydrazone-Based PEG-PE Conjugates at 37°C [8]

Linker TypepH 7.4 (Half-life)pH 5.5 (Half-life)
Aliphatic Aldehyde-Derived20 - 150 minutes< 2 minutes
Aromatic Aldehyde-Derived> 72 hours> 48 hours

Table 3: Hydrolysis of PEG400-Diacrylate (PEG400-DA) Ester Linkages [9]

pHExtent of Hydrolysis
5.0Incomplete hydrolysis after 30 days
6.0Slower hydrolysis compared to pH 5.0
7.4Slowest hydrolysis rate

Note: The hydrolysis of PEG400-DA was found to be favored under acidic conditions in this particular study.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess PEG Linker Stability

Forced degradation studies are essential to understand the degradation pathways of a PEGylated product and to develop stability-indicating analytical methods.[10][11][12][13]

Objective: To intentionally degrade a PEGylated molecule under various stress conditions to identify potential degradation products and assess the stability of the PEG linker.

Materials:

  • PEGylated molecule of interest

  • Buffers at various pH values (e.g., 0.1 M HCl for acidic, pH 7.4 PBS for neutral, 0.1 M NaOH for basic)

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • High-intensity light source (for photostability testing)

  • Temperature-controlled incubator/oven

  • Analytical instruments (HPLC, LC-MS, NMR)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the PEGylated molecule at a known concentration in a suitable buffer.

  • Acid and Base Hydrolysis:

    • To separate aliquots, add 0.1 M HCl or 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 40-60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, neutralize the sample and store it at -20°C or below until analysis.

  • Oxidative Degradation:

    • Add a low concentration of H₂O₂ (e.g., 0.1% - 3%) to an aliquot of the sample.

    • Incubate at room temperature for various time points.

    • Quench the reaction if necessary (e.g., by adding catalase) and store samples for analysis.

  • Thermal Degradation:

    • Incubate aliquots at elevated temperatures (e.g., 50°C, 70°C) for an extended period.

    • Take samples at various time points.

  • Photostability:

    • Expose an aliquot to a high-intensity light source as per ICH Q1B guidelines.

    • Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze the stressed samples and a control sample using appropriate analytical techniques (see Protocols 2 and 3) to identify and quantify the parent molecule and any degradation products.

Protocol 2: HPLC Analysis of PEG Linker Degradation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture, making it ideal for monitoring the degradation of a PEGylated conjugate.[14][15][][17][18]

Objective: To quantify the remaining intact PEGylated molecule and detect the formation of degradation products over time.

Instrumentation and Columns:

  • HPLC system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) for PEGs without a chromophore).

  • Size-Exclusion Chromatography (SEC) column to detect aggregation and fragmentation.

  • Reversed-Phase (RP) C18 or C8 column for separating molecules based on hydrophobicity.

General Procedure (Reversed-Phase HPLC):

  • Mobile Phase Preparation: Prepare appropriate mobile phases. A common setup is:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.

  • Data Analysis:

    • Identify the peak corresponding to the intact PEGylated molecule in the control sample.

    • In the stressed samples, look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

    • Quantify the percentage of remaining intact molecule and the percentage of each degradation product.

Protocol 3: NMR Spectroscopy for Structural Elucidation of Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the degradation products, helping to identify the specific bonds that have been cleaved.[9]

Objective: To identify the chemical structure of degradation products and confirm the site of cleavage within the PEG linker.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Appropriate deuterated solvents (e.g., D₂O, DMSO-d₆).

Procedure:

  • Sample Preparation: Lyophilize the stressed samples to remove water and then reconstitute in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum of the control and stressed samples.

    • If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

  • Data Analysis:

    • Compare the spectra of the stressed samples to the control.

    • Look for the disappearance of signals corresponding to the intact linker and the appearance of new signals. For example, the hydrolysis of an ester bond will result in the formation of a carboxylic acid and an alcohol, which will have distinct NMR signals.

    • Integrate the peaks to quantify the relative amounts of the parent molecule and degradation products.

Visualizations

PEG_Linker_Stability_Troubleshooting start Problem: Unexpected Conjugate Cleavage check_linker 1. Identify Linker Chemistry (Ester, Hydrazone, Amide, etc.) start->check_linker check_pH 2. Measure Experimental pH check_linker->check_pH is_labile Is linker known to be labile at this pH? check_pH->is_labile adjust_pH Solution: Adjust buffer pH to a stable range. is_labile->adjust_pH  Yes check_enzyme 3. Check for Enzymatic Degradation (if applicable) is_labile->check_enzyme  No change_linker Solution: Use a more stable linker (e.g., Amide-based). adjust_pH->change_linker If pH cannot be changed end Problem Resolved adjust_pH->end change_linker->end is_enzyme Are enzymes (e.g., esterases) present? check_enzyme->is_enzyme add_inhibitor Solution: Add enzyme inhibitors. is_enzyme->add_inhibitor  Yes check_oxidation 4. Investigate Oxidative Damage is_enzyme->check_oxidation  No stable_linker2 Solution: Use enzyme-stable linker. add_inhibitor->stable_linker2 If inhibitors are not effective add_inhibitor->end stable_linker2->end is_oxidation Are oxidizing agents present? (e.g., peroxides) check_oxidation->is_oxidation use_pure_reagents Solution: Use high-purity reagents and/or inert atmosphere. is_oxidation->use_pure_reagents  Yes is_oxidation->end  No use_pure_reagents->end

Caption: Troubleshooting workflow for unexpected PEG conjugate cleavage.

Forced_Degradation_Workflow start Start: PEGylated Conjugate Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic pH (e.g., 0.1 M HCl) stress_conditions->acid base Basic pH (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation thermal Thermal (e.g., 70°C) stress_conditions->thermal photo Photostability (Light Exposure) stress_conditions->photo analysis Analytical Testing hplc HPLC / UPLC (SEC, RP) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS hplc->lcms nmr NMR lcms->nmr results Evaluate Results nmr->results pathways Identify Degradation Pathways results->pathways methods Develop Stability- Indicating Methods results->methods end End: Stability Profile Established pathways->end methods->end

Caption: Experimental workflow for a forced degradation study.

Linker_Stability_pH cluster_acidic Acidic Conditions (pH < 6) cluster_neutral Neutral Conditions (pH ~7.4) cluster_basic Basic Conditions (pH > 8) hydrazone_acid Hydrazone Linker Status: Unstable Cleavage: Rapid Hydrolysis acetal_acid Acetal/Ketal Linker Status: Unstable Cleavage: Rapid Hydrolysis ester_acid Ester Linker Status: Moderately Unstable Cleavage: Slow Hydrolysis amide_acid Amide Linker Status: Stable Cleavage: Very Slow/Negligible hydrazone_neutral Hydrazone Linker Status: Generally Stable Cleavage: Very Slow acetal_neutral Acetal/Ketal Linker Status: Stable Cleavage: Negligible ester_neutral Ester Linker Status: Moderately Stable Cleavage: Very Slow Hydrolysis amide_neutral Amide Linker Status: Very Stable Cleavage: Negligible hydrazone_basic Hydrazone Linker Status: Stable Cleavage: Negligible acetal_basic Acetal/Ketal Linker Status: Stable Cleavage: Negligible ester_basic Ester Linker Status: Unstable Cleavage: Rapid Hydrolysis amide_basic Amide Linker Status: Stable Cleavage: Very Slow Hydrolysis

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot protein aggregation when modifying proteins with Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during a PEGylation reaction?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking : Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration : When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.[1]

  • Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition play a critical role in protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions : While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation.[1] The length and structure of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality : The presence of impurities or a significant percentage of bifunctional diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Thiol-Specific Reactions : For proteins with available cysteine residues, PEGylation conditions can favor the formation of disulfide-linked dimers and larger aggregates.

Q2: How can I detect and quantify aggregation of my PEGylated protein?

Several analytical techniques are available to detect and quantify protein aggregation, each with its own strengths:

  • Size Exclusion Chromatography (SEC) : This is a primary method for separating and quantifying aggregates based on their size. Aggregates will elute earlier from the column than the desired monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS) : DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates.

  • SDS-PAGE (non-reducing) : Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis performed under non-reducing conditions can reveal the presence of high-molecular-weight species, which correspond to covalently cross-linked protein aggregates.

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.

  • Turbidity Measurements : A simple way to detect the formation of insoluble aggregates is to measure the increase in the turbidity of the reaction mixture using a UV-Vis spectrophotometer.[1]

Q3: Can the properties of the PEG linker itself influence aggregation?

Yes, the characteristics of the PEG linker are crucial.

  • Molecular Weight (Length) : Longer PEG chains can offer greater steric hindrance, which helps to prevent protein-protein association and subsequent aggregation.[1] In a case study with Granulocyte Colony-Stimulating Factor (GCSF), both 5 kDa and 20 kDa PEG attachments significantly reduced aggregation compared to the unmodified protein.[1]

  • Structure (Linear vs. Branched) : Branched PEGs can create a more significant steric shield around the protein compared to linear PEGs of the same molecular weight, which can be more effective at preventing aggregation.

  • Functionality (Monofunctional vs. Bifunctional) : Using monofunctional PEG linkers is a key strategy to avoid the intermolecular cross-linking that is a common cause of aggregation when using bifunctional linkers.[1]

Troubleshooting Guides

Issue: Significant precipitation is observed during the PEGylation reaction.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions and formulation.

Troubleshooting_Workflow cluster_B Condition Optimization cluster_C Excipient Addition cluster_D Rate Control cluster_E Reagent Evaluation A Problem: Significant Aggregation During PEGylation B Step 1: Optimize Reaction Conditions A->B Start Here C Step 2: Add Stabilizing Excipients B->C If aggregation persists F Solution: Minimized Aggregation B->F D Step 3: Control Reaction Rate C->D If aggregation persists C->F E Step 4: Re-evaluate PEG Reagent D->E If aggregation persists D->F E->B Re-optimize E->F B1 Vary Protein Concentration (e.g., 0.5-5 mg/mL) B2 Vary PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) B3 Screen pH Range (e.g., 6.0-8.0) C1 Sugars/Polyols (Sucrose, Trehalose) C2 Amino Acids (Arginine, Glycine) C3 Surfactants (Polysorbate 20) D1 Lower Temperature (e.g., 4°C) D2 Stepwise PEG Addition E1 Use Monofunctional PEG E2 Check Reagent Quality

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Data Presentation: Quantitative Summaries

Table 1: Common Stabilizing Excipients and Their Recommended Concentrations
Excipient CategoryExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Acts as a protein stabilizer through preferential exclusion, increasing overall protein stability.[1]
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine50-250 mMKnown to suppress protein aggregation.[1]
Surfactants Polysorbate 200.01-0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.[1]
Table 2: Case Study - Effect of PEG Molecular Weight on GCSF Aggregation

This table summarizes data from a study on Granulocyte Colony-Stimulating Factor (GCSF), showing the percentage of soluble protein remaining over time when incubated at 37°C and neutral pH.

Time (hours)% Soluble GCSF (Unmodified)% Soluble 5kPEG-GCSF% Soluble 20kPEG-GCSF
0 100%100%100%
24 ~55%~95%~98%
48 ~30%~90%~95%
72 ~20%~85%~92%
144 <10%~75%~82%
Data extrapolated and summarized from figures in reference[1].

As the data indicates, conjugation with both 5 kDa and 20 kDa PEG chains dramatically reduces the rate and extent of GCSF aggregation compared to the unmodified protein.[1]

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable, stable buffer)

  • Activated PEG linker stock solution (e.g., 100 mg/mL in reaction buffer or anhydrous DMSO)

  • A series of reaction buffers with varying pH (e.g., 0.1 M Sodium Phosphate at pH 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes or a 96-well plate

  • Thermomixer or incubators set at different temperatures (e.g., 4°C and 25°C)

Procedure:

  • Design Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL total volume). Systematically vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range from 0.5 to 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate molar excess ratios such as 1:1, 5:1, 10:1, and 20:1.[1]

    • pH: Screen a range of pH values around the protein's known stability optimum.[1]

    • Temperature: Compare reactions at 4°C and room temperature (approx. 25°C).[1]

  • Reaction Setup:

    • Add the appropriate volume of protein stock and reaction buffer to each tube/well.

    • Initiate the reaction by adding the activated PEG stock solution. Mix gently by pipetting.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight), with gentle mixing if possible.[1]

  • Analysis: After incubation, analyze each reaction for aggregation.

    • Visual Inspection: Check for visible precipitation or turbidity.

    • Turbidity Measurement: Measure absorbance at a high wavelength (e.g., 600 nm) where proteins and PEG do not absorb.

    • Analytical SEC: For a more quantitative assessment, inject a small volume from each reaction onto an SEC column to quantify the percentage of aggregate vs. monomer.

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Matrix cluster_analysis Analysis A Prepare Protein & PEG Stocks C Set up small-scale reactions in tubes/plate A->C B Prepare Buffer Series (Varying pH) B->C D Vary one parameter per set: - Protein Concentration - PEG:Protein Ratio - pH - Temperature C->D E Incubate (e.g., 4h at 4°C or RT) D->E F Assess Aggregation: 1. Visual Inspection 2. Turbidity (A600) 3. Analytical SEC E->F G Identify Optimal Conditions F->G

References

Technical Support Center: Scaling Up Synthesis of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the large-scale synthesis of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scaling up of PEGylation processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up a PEGylation reaction?

A1: The most significant challenges typically fall into three categories:

  • Reaction Control and Reproducibility: Maintaining consistent reaction conditions (e.g., stoichiometry, pH, temperature) at a larger scale to ensure uniform product quality.[1][2] This includes managing issues like localized concentration gradients and inefficient mixing.

  • Purification and Separation: The purification of the desired PEGylated conjugate from a complex mixture of unreacted starting materials, excess PEG, and various PEGylated species (e.g., mono-, di-, poly-PEGylated products and positional isomers) is a primary bottleneck.[3][4][5] The physicochemical similarities between these species make separation difficult at a preparative scale.[3][4]

  • Analytical Characterization: Developing and validating robust analytical methods to accurately quantify the degree of PEGylation, identify impurities, and ensure batch-to-batch consistency.[6][7]

Q2: How does the quality of the PEG reagent impact the scaled-up synthesis?

A2: The quality of the PEG reagent is critical. The presence of impurities in the PEG reagent can lead to side reactions and the formation of undesired byproducts, complicating the purification process.[8] Furthermore, the polydispersity of conventional PEG reagents can result in a heterogeneous final product, which can be a significant hurdle for regulatory approval and may affect the drug's pharmacokinetic profile.[9][10] Using well-characterized, high-purity, and low-polydispersity PEG is crucial for a reproducible and scalable process.

Q3: What are the key reaction parameters to optimize for a successful scale-up?

A3: Optimization of several key parameters is crucial for a successful and efficient scale-up of PEGylation reactions. These include:

  • Molar ratio of PEG to the molecule (e.g., protein): This directly influences the extent of PEGylation and the distribution of different PEGylated species.[1]

  • pH of the reaction buffer: The pH affects the reactivity of the targeted functional groups on the protein or molecule.[2]

  • Reaction time and temperature: These parameters control the reaction kinetics and can influence the stability of the reactants and products.[11]

  • Concentration of reactants: Higher concentrations can increase reaction rates but may also lead to issues with viscosity and aggregation.

  • Mixing efficiency: Inadequate mixing at a larger scale can lead to local variations in reagent concentrations, resulting in a heterogeneous product.[12]

Q4: What are the main difficulties in purifying PEGylated compounds at a large scale?

A4: The primary difficulties in large-scale purification stem from the small differences in physicochemical properties between the desired product and impurities.[3][4] For instance, separating mono-PEGylated from di- or poly-PEGylated species, or distinguishing between positional isomers, is challenging.[5] While techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC) are commonly used, their resolution may decrease at the preparative scale, leading to compromises between yield and purity.[3] Ultrafiltration can be effective for removing unreacted PEG and native protein but is less effective at separating different PEGylated forms.[13]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-PEGylated Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Stoichiometry Systematically vary the molar ratio of the PEG reagent to the target molecule in small-scale experiments to identify the optimal ratio for maximizing the mono-PEGylated species.[1]
Incorrect Reaction pH The pH can significantly affect the reactivity of the target functional groups. Perform small-scale reactions across a range of pH values to find the optimum for your specific molecule and PEG reagent.[2]
Reaction Time Too Short or Too Long Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, CE). A time course study will help determine the optimal reaction time to maximize the desired product before significant formation of byproducts or degradation occurs.
Poor Mixing at Scale Inefficient mixing can lead to localized high concentrations of the PEG reagent, resulting in over-PEGylation. Ensure the mixing process is scalable and provides homogenous distribution of reactants. Computational fluid dynamics (CFD) can be used to model and optimize mixing at a larger scale.[12]
Instability of Reactants or Product The target molecule or the PEGylated product may be degrading under the reaction conditions. Assess the stability of all components at the reaction temperature and pH. Consider using stabilizing agents if necessary.
Problem 2: Product Heterogeneity (Multiple PEGylated Species or Positional Isomers)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Non-specific PEGylation Reagent If multiple reactive sites are available on the target molecule, consider using a site-specific PEGylation strategy. This may involve protein engineering to introduce a unique reactive site (e.g., a cysteine residue) or using a PEG reagent with higher selectivity for a specific functional group.[8]
Polydisperse PEG Reagent Use a monodisperse or low-polydispersity PEG reagent to ensure a more homogenous final product.[9]
Reaction Conditions Favoring Multiple Additions Re-optimize the reaction conditions (stoichiometry, pH, time) to favor mono-PEGylation. Lowering the molar ratio of PEG or reducing the reaction time may help.[1]
Inadequate Purification Method The purification method may not have sufficient resolution to separate the different PEGylated species. Explore alternative or orthogonal purification techniques. For example, combining SEC with IEC or hydrophobic interaction chromatography (HIC) may improve separation.[3][]
Problem 3: Difficulty in Removing Unreacted PEG

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Large Excess of PEG Reagent Used While a slight excess is often necessary, a very large excess will make downstream removal more challenging. Optimize the stoichiometry to use the minimum excess required for an efficient reaction.
Ineffective Purification Method Size-based separation methods like ultrafiltration/diafiltration or SEC are typically effective for removing unreacted PEG.[13] Ensure the membrane molecular weight cut-off (MWCO) or the SEC column pore size is appropriate for the size difference between your PEGylated product and the free PEG.
Aggregation of PEGylated Product Aggregation can trap free PEG, making it difficult to remove. Optimize the buffer conditions (e.g., pH, ionic strength, excipients) to minimize aggregation during purification.

Experimental Protocols & Workflows

General Experimental Workflow for Scaling Up PEGylation

The following diagram outlines a typical workflow for scaling up a PEGylation synthesis process, from initial optimization to final product characterization.

G cluster_0 Phase 1: Small-Scale Optimization cluster_1 Phase 2: Scale-Up & Synthesis cluster_2 Phase 3: Purification & Characterization A Reactant Characterization (Protein & PEG Reagent) B Design of Experiments (DoE) (pH, Molar Ratio, Temp, Time) A->B C Small-Scale Reactions B->C D Analytical Method Development (HPLC, CE, MS) C->D E Define Critical Process Parameters (CPPs) D->E Transfer Knowledge F Pilot-Scale Synthesis E->F G In-Process Monitoring F->G H Crude Product Harvest G->H Reaction Completion I Purification Strategy (e.g., Chromatography, UF/DF) H->I J Characterization of Purified Product I->J K Stability Studies J->K

Caption: Workflow for PEGylation Scale-Up.

Troubleshooting Logic for Low Mono-PEGylation Yield

This diagram provides a logical flow for troubleshooting low yields of the desired mono-PEGylated product.

G start Low Yield of Mono-PEGylated Product q1 Is the reaction stoichiometry optimized? start->q1 a1_yes Optimize Molar Ratio (PEG:Protein) q1->a1_yes No q2 Is the reaction pH optimal? q1->q2 Yes a1_yes->q2 a2_yes Screen a Range of pH Values q2->a2_yes No q3 Is there evidence of over-PEGylation? q2->q3 Yes a2_yes->q3 a3_yes Reduce Reaction Time or PEG Molar Ratio q3->a3_yes Yes q4 Is the product degrading? q3->q4 No a3_yes->q4 a4_yes Assess Stability & Adjust Temperature/Excipients q4->a4_yes Yes end Improved Yield q4->end No a4_yes->end

Caption: Troubleshooting Low Mono-PEGylation Yield.

Data Summary Tables

Table 1: Comparison of Common Purification Techniques for PEGylated Proteins
Technique Principle of Separation Effective For Separating Challenges at Large Scale
Size-Exclusion Chromatography (SEC) Molecular SizeNative vs. PEGylated proteins; Unreacted PEG.[3]Low resolution for species with small size differences (e.g., positional isomers, successive PEGylations).[4] Throughput can be limited.
Ion-Exchange Chromatography (IEC) Surface ChargeSpecies with different degrees of PEGylation (due to charge shielding).[4]Resolution decreases as the degree of PEGylation increases.[3] Separation of positional isomers is problematic.[4]
Ultrafiltration/Diafiltration (UF/DF) Molecular SizeUnreacted PEG and native protein from the PEGylated product.[13]Not effective for separating different PEGylated species from each other.[]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a supplementary method to IEC.[]Generally has lower capacity and resolution compared to other methods for PEGylated proteins.[]
Reversed-Phase Chromatography (RPC) HydrophobicityAnalytical scale separation of positional isomers.[3]Problematic at the preparative scale due to the use of organic solvents and potential for protein denaturation.[4]
Table 2: Key Parameters for PEGylation Reaction Optimization
Parameter Typical Range/Consideration Impact on Reaction Reference
Molar Ratio (PEG:Protein) 1:1 to 50:1 (highly dependent on protein and PEG reagent)Directly affects the degree of PEGylation and product distribution (mono- vs. multi-PEGylated).[1]
pH 6.5 - 9.0 for amine-reactive PEGsInfluences the reactivity of target functional groups (e.g., lysine residues, N-terminus).[2]
Temperature (°C) 4 - 37Affects reaction rate and stability of the protein and reagents.[11]
Reaction Time 30 minutes to several hoursDetermines the extent of the reaction; longer times can lead to over-PEGylation or degradation.[11]
Protein Concentration (mg/mL) 1 - 20Higher concentrations can increase reaction efficiency but may lead to aggregation or increased viscosity.-
PEG Reagent MW (kDa) 2 - 40Affects the hydrodynamic radius of the final product and can influence purification strategy.[15]

References

Technical Support Center: Purity Assessment of Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques to assess the purity of Hydroxy-PEG3-(CH2)2-Boc. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to determine the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the identity, purity, and potential impurities of the compound.

Q2: Why is HPLC a suitable method for purity analysis of this compound?

A2: HPLC is a powerful technique for separating and quantifying the components in a sample.[1] For this compound, which lacks a strong UV chromophore, HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is highly effective.[1][2][3][4][5][6] Reversed-phase HPLC (RP-HPLC) is commonly used to separate the main compound from non-polar and some polar impurities.

Q3: How can ¹H NMR spectroscopy be used to assess the purity of this compound?

A3: ¹H NMR spectroscopy is an excellent tool for structural confirmation and purity assessment. It provides information on the chemical structure by showing characteristic signals for the different protons in the molecule. For this compound, you would expect to see signals for the tert-butyl (Boc) group, the PEG backbone, and the terminal hydroxyl group. The purity can be estimated by comparing the integration of the compound's signals to those of a known internal standard (quantitative NMR or qNMR).[7][8][9][10]

Q4: What information does Mass Spectrometry provide about the purity of this compound?

A4: Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to identify potential impurities. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[11] By coupling HPLC with MS (LC-MS), you can separate impurities and obtain their mass-to-charge ratio, which aids in their identification.[12] Fragmentation patterns in MS/MS can provide further structural information about the compound and any detected impurities.[13]

Analytical Techniques: Data and Protocols

High-Performance Liquid Chromatography (HPLC)

Quantitative Data Summary

ParameterReversed-Phase HPLC (RP-HPLC)
Column C8 or C18, 3.5-5 µm particle size, ~4.6 x 150 mm
Mobile Phase A: Water; B: Acetonitrile or Methanol
Gradient 10-90% B over 15-20 minutes
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detector Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL

Detailed Experimental Protocol: RP-HPLC with ELSD

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • ELSD Detector Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative Data Summary

Parameter¹H NMR
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Field Strength 400 MHz or higher
Internal Standard (for qNMR) Maleic acid, 1,3,5-Trimethoxybenzene, or other suitable standard with non-overlapping peaks
Key Expected Signals ~1.4 ppm (s, 9H, Boc), ~3.6 ppm (m, PEG backbone), ~2.5 ppm (t, -CH₂-COO-), ~3.7 ppm (t, -CH₂-O-)

Detailed Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative analysis.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Analysis:

    • Integrate the characteristic peaks. The expected integral ratios should correspond to the number of protons in each group (e.g., the integral of the PEG backbone protons relative to the 9 protons of the Boc group).

    • The absence of significant impurity peaks indicates high purity. For quantitative analysis, compare the integral of a known proton signal from the sample to the integral of a known amount of an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative Data Summary

ParameterLC-MS
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 100 - 1000
Expected Ion [M+Na]⁺ (m/z 301.18) or [M+H]⁺ (m/z 279.19)
LC Conditions Similar to HPLC protocol

Detailed Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in the initial mobile phase.

  • LC-MS System and Conditions:

    • Use the same LC conditions as described in the HPLC protocol.

    • Divert the LC eluent to the ESI source of the mass spectrometer.

  • MS Settings (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected molecular ions. The presence of other peaks in the TIC may indicate impurities, which can be further analyzed by their mass spectra.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Dead volume in fittings.- Use a high-purity, end-capped column. - Add a small amount of trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase. - Reduce the sample concentration. - Check and tighten all fittings.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and sample loop with a strong solvent. - Run a blank gradient to check for system contamination.
Poor Resolution - Inappropriate mobile phase composition or gradient. - Column degradation.- Optimize the gradient profile (e.g., make it shallower). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column.
No Peaks Detected with ELSD - Compound is too volatile. - Detector settings are not optimal.- Lower the evaporator and nebulizer temperatures. - Ensure the gas flow is appropriate. - Increase the sample concentration.
NMR Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad Peaks - Poor shimming. - Sample is too concentrated or contains paramagnetic impurities. - Compound aggregation.- Re-shim the spectrometer. - Dilute the sample. - Filter the sample if it is not fully dissolved.
Overlapping Peaks - Insufficient magnetic field strength. - Inappropriate solvent.- Use a higher field spectrometer if available. - Try a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) which can induce different chemical shifts.
Incorrect Integration Ratios - Incomplete relaxation of protons. - Baseline distortion.- Increase the relaxation delay (D1) in the acquisition parameters. - Carefully perform baseline correction before integration.
Presence of a Broad H₂O Peak - Water contamination in the sample or solvent.- Use a fresh, sealed bottle of deuterated solvent. - Lyophilize the sample before dissolving if it is hygroscopic. - Use solvent suppression techniques during acquisition.

Visual Workflow

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Primary Purity Assessment cluster_2 Data Evaluation and Decision cluster_3 Further Investigation (If Needed) Sample_Received Receive this compound Visual_Inspection Visual Inspection (Color, Physical State) Sample_Received->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC_Analysis HPLC-ELSD/MS Analysis (Purity, Impurity Profile) Solubility_Test->HPLC_Analysis NMR_Analysis ¹H NMR Analysis (Structural Confirmation, Purity) Solubility_Test->NMR_Analysis Data_Review Review HPLC and NMR Data HPLC_Analysis->Data_Review NMR_Analysis->Data_Review Purity_Check Purity > 95%? Data_Review->Purity_Check Impurity_ID Impurity Identification (LC-MS/MS, qNMR) Purity_Check->Impurity_ID No Final_Report Final Purity Report Purity_Check->Final_Report Yes Troubleshooting Troubleshoot Analytical Method Impurity_ID->Troubleshooting Troubleshooting->Data_Review

Caption: Workflow for the purity assessment of this compound.

References

Validation & Comparative

A Comparative Guide to PEG Linker Lengths in Bioconjugation: Featuring Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile.[1][2][3] Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools due to their hydrophilicity, biocompatibility, and tunable nature.[4][5] This guide provides an objective comparison of Hydroxy-PEG3-(CH2)2-Boc, a discrete PEG linker, with other PEG linker lengths, supported by a synthesis of available experimental data.

This compound is an uncleavable ADC linker that can also be utilized in the synthesis of PROTACs.[6][7] Its structure features a three-unit polyethylene glycol chain, offering a balance of hydrophilicity and a defined spatial separation between the conjugated molecules. The Boc-protected amine and terminal hydroxyl group provide versatile handles for conjugation.[8]

The length of the PEG linker is not merely a spacer; it profoundly influences the physicochemical properties and biological activity of the entire bioconjugate.[5][9] Key parameters affected by PEG linker length include:

  • Solubility and Aggregation: Longer PEG chains can enhance the aqueous solubility of hydrophobic payloads, mitigating the risk of aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[3][10]

  • Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life.[2][11]

  • In Vitro Potency: The linker length can impact the efficiency of payload release (for cleavable linkers) or the overall steric hindrance of the conjugate, which may affect target binding and subsequent cytotoxicity.[4][12]

  • Ternary Complex Formation (in PROTACs): The linker must have an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][13] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins together.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that this data is compiled from different experimental systems (e.g., different antibodies, payloads, and cell lines), and direct comparisons should be made with this in mind.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Linker LengthTypical IC50 RangeGeneral Trend
No PEG LinkerVariableCan be highly potent but may suffer from poor solubility and aggregation.[4]
Short PEG Linkers (e.g., PEG2, PEG3, PEG4)Generally highly potentOften associated with high in vitro potency and can provide sufficient hydrophilicity for hydrophobic payloads.[4]
Medium PEG Linkers (e.g., PEG8, PEG12)Potency may be slightly reducedA trade-off between increased hydrophilicity/solubility and potentially reduced potency.[3][14]
Long PEG Linkers (e.g., PEG24)Potency often reducedWhile significantly improving solubility and in vivo half-life, a decrease in in vitro cytotoxicity is often observed.[3][12]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics of ADCs

Linker LengthTypical Half-LifeKey Observations
No PEG LinkerShorterMore susceptible to clearance from the body.[4]
Short PEG Linkers (e.g., PEG2, PEG3, PEG4)Moderately increasedProvides some improvement in circulation time compared to non-PEGylated counterparts.
Medium to Long PEG Linkers (e.g., PEG8, PEG12, PEG24)Significantly longerThe increased hydrodynamic size effectively reduces renal clearance, leading to a prolonged plasma half-life.[2][11]

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficacy

Linker LengthTypical DC50 RangeGeneral Trend
Very Short Linkers (e.g., < 12 atoms)High (low potency) or inactiveOften results in steric hindrance, preventing the formation of a stable ternary complex.[5][15]
Optimal Length Linkers (often 12-29 atoms)Low (high potency)Facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation.[1][15]
Very Long Linkers (e.g., > 29 atoms)Higher (reduced potency)May result in an unstable or non-productive ternary complex due to increased flexibility and distance between the target protein and E3 ligase.[1][15]

Signaling Pathways and Experimental Workflows

To better understand the processes involved in ADC and PROTAC-mediated therapies and their analysis, the following diagrams illustrate the key signaling pathways and typical experimental workflows.

ADC_MOA Figure 1. ADC Mechanism of Action cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Figure 1. ADC Mechanism of Action

PROTAC_MOA Figure 2. PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI 1a. Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 1b. Binds E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->TernaryComplex 2. Ubiquitin Transfer Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition Degradation POI Degradation Proteasome->Degradation 4. Degradation Degradation->PROTAC PROTAC Recycled

Caption: Figure 2. PROTAC Mechanism of Action

Exp_Workflow Figure 3. General Experimental Workflow cluster_adc ADC Evaluation cluster_protac PROTAC Evaluation ADC_Synthesis ADC Synthesis & Characterization (DAR) ADC_InVitro In Vitro Cytotoxicity (IC50) ADC_Synthesis->ADC_InVitro ADC_InVivo In Vivo Efficacy & Pharmacokinetics ADC_InVitro->ADC_InVivo PROTAC_Synthesis PROTAC Synthesis & Characterization PROTAC_Degradation In Vitro Degradation (DC50, Dmax) PROTAC_Synthesis->PROTAC_Degradation PROTAC_Permeability Cellular Permeability Assay PROTAC_Degradation->PROTAC_Permeability PROTAC_InVivo In Vivo Target Degradation & Efficacy PROTAC_Permeability->PROTAC_InVivo

Caption: Figure 3. General Experimental Workflow

Experimental Protocols

I. In Vitro Cytotoxicity Assay for ADCs (MTT-based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.[16][17]

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • ADCs with different PEG linker lengths

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture medium. Remove the old medium from the cells and add the diluted ADCs. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C, 5% CO2.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each ADC.

II. PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[19][20]

Materials:

  • Target cell line

  • 6-well cell culture plates

  • PROTACs with different PEG linker lengths

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to remove cell debris.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to a loading control (e.g., β-actin or GAPDH). Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.[19]

Conclusion

The choice of PEG linker length is a critical parameter in the design of ADCs and PROTACs, with a significant impact on their physicochemical properties and biological activity. While shorter linkers like this compound can offer high in vitro potency, longer PEG chains are often necessary to improve solubility and in vivo pharmacokinetics. The optimal linker length is highly context-dependent and must be empirically determined for each specific bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different PEG linker lengths to identify the optimal candidate for a given therapeutic application.

References

The Balancing Act: Advantages of PEG3 Linkers Versus Longer PEG Chains in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to modulate the properties of ADCs. The length of the PEG chain is a key design parameter, with shorter chains like PEG3 and longer chains offering distinct advantages. This guide provides an objective comparison of PEG3 linkers versus longer PEG chains, supported by experimental data, to aid researchers in selecting the optimal linker strategy for their ADC development.

The Role of PEG Linkers in ADCs

PEGylation, the covalent attachment of PEG chains, is a widely used strategy in drug development to improve the biopharmaceutical properties of molecules.[1] In the context of ADCs, PEG linkers serve several crucial functions:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to a propensity for ADC aggregation. The hydrophilic nature of PEG linkers can counteract this, improving solubility and stability, especially at higher drug-to-antibody ratios (DARs).[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.[4][5] This prolonged circulation time can lead to greater accumulation of the ADC in the tumor.[6]

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking the payload and potentially immunogenic epitopes on the antibody from the immune system.[7]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[5]

The choice between a short PEG linker, such as PEG3, and a longer PEG chain involves a trade-off between these benefits.

Comparative Analysis: PEG3 vs. Longer PEG Chains

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target indication.[8] The following sections and tables summarize the general trends and experimental observations when comparing short (e.g., PEG3) and longer PEG linkers.

Physicochemical Properties

Shorter PEG linkers like PEG3 offer a moderate increase in hydrophilicity, which can be sufficient to mitigate aggregation for many payloads without significantly increasing the overall size of the ADC. Longer PEG chains provide a greater hydrophilic shield, which is particularly advantageous for highly hydrophobic payloads or high DAR ADCs.[3][9]

PropertyPEG3 LinkerLonger PEG Chains (e.g., PEG8, PEG12, PEG24)Rationale
Hydrophilicity Moderate increaseSignificant increaseLonger PEG chains have more ethylene glycol repeats, leading to greater water solubility.[2][3]
Aggregation Reduction Effective for moderately hydrophobic payloadsHighly effective, especially for very hydrophobic payloads and high DARsThe larger hydration shell provided by longer PEG chains offers better shielding against intermolecular hydrophobic interactions.[7][9]
Steric Hindrance MinimalCan be significantThe length and flexibility of longer PEG chains can create a steric shield, which can be beneficial in some contexts but may also hinder binding or cellular uptake in others.[9][10]
Pharmacokinetics (PK)

Longer PEG chains generally lead to a more pronounced increase in plasma half-life and reduced clearance.[5][11] However, there can be a point of diminishing returns, where increasing PEG length beyond a certain point (e.g., PEG8) may not provide a significant further advantage in clearance rates.[8]

PK ParameterPEG3 LinkerLonger PEG Chains (e.g., PEG8, PEG12, PEG24)Experimental Evidence
Plasma Half-life (t½) Moderate increaseSignificant increaseStudies have shown a direct correlation between PEG chain length and plasma half-life. For example, a study with affibody-drug conjugates showed that 10 kDa PEG insertion resulted in an 11.2-fold half-life extension compared to a non-PEGylated conjugate, while a 4 kDa PEG resulted in a 2.5-fold extension.[4][11]
Clearance (CL) Moderate reductionSignificant reductionA study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage.[8]
Tumor Accumulation Generally goodCan be enhanced due to longer circulationIncreased plasma exposure with longer PEG chains can lead to greater tumor accumulation.[6]
Efficacy and Safety

The impact of PEG linker length on in vitro and in vivo efficacy is a critical consideration. While longer PEG chains can improve the pharmacokinetic profile, they may also negatively affect in vitro potency.

AspectPEG3 LinkerLonger PEG Chains (e.g., PEG8, PEG12, PEG24)Experimental Observations
In Vitro Cytotoxicity (IC50) Generally high potencyMay be reducedThe steric hindrance from longer PEG chains can sometimes interfere with antigen binding or cellular internalization, leading to a decrease in in vitro cytotoxicity. A study on affibody-drug conjugates showed that 4 kDa and 10 kDa PEG insertions led to 4.5- and 22-fold reductions in in vitro cytotoxicity, respectively.[4][11]
In Vivo Efficacy Can be highly effectiveOften enhanced, particularly for certain tumor models and payloadsThe improved pharmacokinetics and tumor accumulation associated with longer PEG chains can translate to superior in vivo efficacy, despite potentially lower in vitro potency. Studies have shown that ADCs with PEG8, PEG12, and PEG24 linkers provided a 75-85% reduction in tumor weight, compared to 35-45% for PEG2 and PEG4.[6]
Tolerability/Safety GoodGenerally improvedBy masking the hydrophobic payload and improving the PK profile, longer PEG chains can reduce non-specific uptake and off-target toxicity, leading to better tolerability.[5]
Drug-to-Antibody Ratio (DAR) May be limited by payload hydrophobicityCan enable higher DARsThe enhanced solubilizing effect of longer PEG chains can allow for the conjugation of a higher number of hydrophobic drug molecules per antibody without causing aggregation.[7]

Experimental Protocols

Accurate and reproducible experimental data is paramount in the selection of an optimal ADC linker. Below are detailed methodologies for key experiments cited in the comparison of PEG3 and longer PEG linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[12][13][14]

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[14]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[14]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

This experiment evaluates the anti-tumor activity of ADCs in a living organism.[15][16]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[15]

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with PEG3 linker, ADC with longer PEG linker).[15]

  • ADC Administration: Administer the ADCs and controls to the mice, typically via intravenous injection, at a specified dose and schedule.[16]

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly (e.g., twice a week).[17]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment period. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.

Pharmacokinetic Analysis

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADCs.[6][18][19]

  • Animal Model: Use a relevant animal species (e.g., mice or rats).

  • ADC Administration: Administer a single intravenous dose of the ADC to each animal.[6]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.[6]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[6]

  • ADC Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[18]

  • Data Analysis: Plot the plasma concentration of the ADC versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[19]

Stability and Aggregation Analysis

This experiment assesses the physical stability of the ADC formulations.[20][21][22]

  • Sample Preparation: Prepare solutions of the ADCs with different PEG linkers in a relevant buffer (e.g., PBS).

  • Stress Conditions (Optional): To accelerate degradation, samples can be subjected to stress conditions such as elevated temperature or agitation.

  • Size Exclusion Chromatography (SEC): Inject the ADC samples onto an SEC column to separate monomers from aggregates and fragments based on size. Monitor the elution profile using UV detection.[20][21]

  • Dynamic Light Scattering (DLS): Measure the size distribution of particles in the ADC solution to detect the presence of aggregates.[20]

  • Data Analysis: Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) from the SEC chromatograms. Analyze the DLS data to determine the average particle size and polydispersity index.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Experimental_Workflow_ADC_Efficacy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) PK Pharmacokinetic Study (PK) Cytotoxicity->PK Promising candidates Stability Stability & Aggregation (SEC, DLS) Stability->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Tolerability Assessment PK->Toxicity Candidate_Selection ADC Candidate Selection (PEG3 vs. Longer PEG) Candidate_Selection->Cytotoxicity Candidate_Selection->Stability

Caption: General experimental workflow for ADC evaluation.

Conclusion

The selection of the optimal PEG linker length is a critical decision in ADC design that requires a careful balance of competing properties.

  • PEG3 linkers offer a conservative approach, providing a moderate improvement in hydrophilicity and pharmacokinetics, which can be sufficient for many ADCs while minimizing the risk of reduced in vitro potency due to steric hindrance. This makes them an attractive option for payloads that are not excessively hydrophobic and where maintaining high intrinsic cytotoxic activity is a priority.

  • Longer PEG chains are particularly advantageous for highly hydrophobic payloads and for achieving high DARs, where their superior solubilizing and shielding properties are essential to prevent aggregation and improve stability. The significant extension in plasma half-life can lead to enhanced in vivo efficacy, potentially outweighing a decrease in in vitro cytotoxicity.

Ultimately, the ideal PEG linker length is context-dependent and must be determined empirically for each specific ADC. A systematic evaluation of a series of PEG linker lengths, including short, intermediate, and long chains, is crucial in the preclinical development of any new ADC to identify the candidate with the optimal therapeutic index. This comprehensive approach, supported by robust in vitro and in vivo experimental data, will pave the way for the development of safer and more effective antibody-drug conjugates.

References

A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the strategic use of protecting groups for polyethylene glycol (PEG) linkers is paramount for the successful synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The two most prominent amino-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal protecting group for your specific research needs.

Core Chemical Differences and Orthogonality

The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal nature in chemical synthesis.[1][2] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions, commonly with piperidine.[1][3] This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group without affecting the other or other acid- or base-labile moieties in the molecule.[3][4]

Quantitative Comparison of Deprotection Conditions

The efficiency of deprotection is a critical factor influencing overall yield and purity. The following tables summarize typical deprotection conditions and performance metrics for Boc and Fmoc groups on PEG linkers, primarily based on data from solid-phase peptide synthesis (SPPS), which is highly relevant to PEG linker chemistry.

FeatureBoc Protecting GroupFmoc Protecting Group
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid, TFA)Base (e.g., 20% Piperidine in DMF)
Typical Conditions 20-50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Reaction Time 30-60 minutes5-20 minutes
Side-Chain Protection Strategy Typically Benzyl-basedTypically tert-Butyl-based
Final Cleavage Harsh (e.g., Hydrofluoric Acid, HF)Milder (TFA-based cocktail)
Orthogonality Orthogonal to base-labile groupsOrthogonal to acid-labile groups (e.g., Boc, tBu)[]

Table 1: General Comparison of Boc and Fmoc Protecting Groups.

Protecting GroupReagentConcentrationSolventTime (min)Purity (%)
BocTFA20%DCM30>95
BocTFA50%DCM60>95
BocHCl4MDioxane60>95
FmocPiperidine20%DMF3 (in solution)>99[6]
FmocPiperidine20%DMF10-20 (on resin)High

Table 2: Representative Deprotection Conditions and Resulting Purity. [7]

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG-Amine in Solution

This protocol describes a general procedure for the removal of a Boc protecting group from a PEG linker in a solution-phase reaction.

Materials:

  • Boc-PEG-NH2

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the Boc-PEG-amine in anhydrous DCM (e.g., 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the PEGylated molecule contains sensitive functional groups prone to alkylation by the released tert-butyl cation (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).[7][8]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.

  • If desired, the product can be precipitated from the reaction mixture by the addition of cold diethyl ether.[7]

Protocol 2: Fmoc Deprotection of a PEG-Amine in Solution

This protocol outlines a general method for the cleavage of an Fmoc group from a PEG linker in solution.

Materials:

  • Fmoc-PEG-NH2

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve the Fmoc-PEG-amine in anhydrous DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes. The half-life of the Fmoc group in 20% piperidine/DMF is approximately 6 seconds.[9] Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-amine.

Visualization of Chemical Pathways and Workflows

Boc_Deprotection Boc_PEG Boc-NH-PEG-R TFA TFA, DCM Boc_PEG->TFA Acidolysis Intermediate Carbamic Acid Intermediate TFA->Intermediate Amine_Salt H3N+-PEG-R (TFA salt) Intermediate->Amine_Salt CO2 CO2 Intermediate->CO2 Isobutylene Isobutylene Intermediate->Isobutylene

Caption: Boc deprotection pathway via acidolysis.

Fmoc_Deprotection Fmoc_PEG Fmoc-NH-PEG-R Piperidine Piperidine, DMF Fmoc_PEG->Piperidine β-elimination Intermediate Dibenzofulvene Intermediate Piperidine->Intermediate Deprotected_Amine H2N-PEG-R Intermediate->Deprotected_Amine Adduct Dibenzofulvene-Piperidine Adduct Intermediate->Adduct

Caption: Fmoc deprotection pathway via β-elimination.

Comparative_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-PEG-Linker Boc_Deprotect Deprotection (20-50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (e.g., NaHCO3) Boc_Deprotect->Boc_Neutralize Boc_Product Deprotected PEG-Linker Boc_Neutralize->Boc_Product Fmoc_Start Fmoc-PEG-Linker Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Purify Aqueous Wash (remove adduct) Fmoc_Deprotect->Fmoc_Purify Fmoc_Product Deprotected PEG-Linker Fmoc_Purify->Fmoc_Product

Caption: Comparative experimental workflow for Boc and Fmoc deprotection.

Stability and Side Reactions

Boc Protecting Group:

  • Stability: Stable to basic and nucleophilic conditions.[10]

  • Common Side Reactions:

    • Alkylation: The tert-butyl cation generated during acidic deprotection can alkylate electron-rich amino acid residues such as tryptophan and methionine. This can be mitigated by the use of scavengers like triisopropylsilane (TIS).[8]

    • Cleavage of Acid-Labile Linkers/Side Chains: The strong acidic conditions required for Boc removal can also cleave other acid-sensitive groups within the molecule.[7]

Fmoc Protecting Group:

  • Stability: Stable to acidic conditions.[10]

  • Common Side Reactions:

    • Diketopiperazine Formation: This can occur with dipeptide sequences at the N-terminus, particularly with proline or glycine as the second amino acid.

    • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide during the basic deprotection step.[11]

    • Adduct Formation: The dibenzofulvene intermediate generated during deprotection can react with the newly liberated amine if not effectively scavenged by piperidine.[12]

Conclusion and Recommendations

The choice between Boc and Fmoc protecting groups for PEG linkers is highly dependent on the overall synthetic strategy and the chemical nature of the molecule being synthesized.

  • Fmoc protection is generally favored in modern solid-phase peptide synthesis and for molecules containing acid-sensitive functionalities due to its mild, base-labile deprotection conditions.[] The orthogonality with common tert-butyl-based side-chain protecting groups is a significant advantage.[]

  • Boc protection remains a robust and valuable strategy, particularly in solution-phase synthesis and for sequences prone to aggregation. Its stability to basic conditions makes it ideal for syntheses involving base-sensitive reagents or linkers.

For the synthesis of complex bioconjugates using heterobifunctional PEG linkers, the orthogonal nature of the Boc/Fmoc pair is a powerful tool. For instance, a linker can be designed with a Boc-protected amine at one terminus and an Fmoc-protected amine at the other, allowing for sequential and site-specific modifications.[3]

Ultimately, the optimal choice requires careful consideration of the compatibility of the deprotection conditions with all functional groups present in the target molecule. It is recommended to perform small-scale trial reactions to optimize deprotection conditions for novel or complex PEGylated compounds.

References

A Comparative Guide to the Characterization of Biomolecules Conjugated with Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomolecules conjugated with the discrete, short-chain linker, Hydroxy-PEG3-(CH2)2-Boc, against other common alternatives. It includes supporting experimental data, detailed characterization protocols, and visual workflows to aid in the rational design and analysis of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker that features a three-unit polyethylene glycol (PEG) chain. This discrete (monodisperse) nature is a significant advantage over traditional polydisperse PEGs, ensuring homogeneity in the final bioconjugate, which is critical for consistent manufacturing and regulatory approval. The linker possesses a hydroxyl group for potential further modification and a Boc-protected amine, which, after deprotection, can be conjugated to biomolecules. Its short, hydrophilic PEG chain enhances the solubility of the conjugated molecule without adding significant steric bulk, a crucial consideration for maintaining biological activity.

Comparison with Alternative Linkers

The choice of a linker is a critical determinant of the physicochemical properties, pharmacokinetics, and efficacy of a bioconjugate. Here, we compare this compound with other commonly used linker types.

FeatureThis compoundShort-Chain Alkyl LinkersLong-Chain Polydisperse PEGs
Composition Discrete (monodisperse) PEGAlkyl chainMixture of PEG chain lengths
Hydrophilicity HighLow (hydrophobic)High
Homogeneity High (single molecular weight)HighLow (heterogeneous mixture)
Solubility Enhancement GoodPoorExcellent
Steric Hindrance LowLowHigh
Impact on Activity MinimalCan lead to aggregationCan mask binding sites
Immunogenicity LowLowPotential for anti-PEG antibodies
Applications ADCs, PROTACs, peptide modificationSmall molecule conjugationImproving solubility of large proteins

Performance Data of Short-Chain PEG Linkers

While specific data for this compound is proprietary to its applications, the following table summarizes typical performance characteristics of biomolecules conjugated with short, discrete PEG linkers based on published studies.

ParameterTypical Value/ObservationCitation
Conjugation Efficiency High, with yields often exceeding 80% under optimized conditions.[1]
Product Purity (Post-Purification) >95% achievable with standard chromatography techniques.[2]
Reduction in Aggregation N-terminal attachment of a 20 kDa PEG to GCSF prevented protein precipitation and slowed the rate of aggregation.[3][3]
Enhancement of Thermal Stability Conjugation of PEG to T4 Lysozyme increased the melting temperature (Tm) by 5-6°C.[4][5][4][5]
Effect on Biological Activity A 10% decrease in activity was observed for PEG-conjugated T4 Lysozyme compared to the unmodified protein.[5][5]
Limit of Detection (SEC-HPLC) For a PEGylated GCSF, the LOD was found to be 3.125 µg/mL.[2][2]
Limit of Quantification (SEC-HPLC) For a PEGylated GCSF, the LOQ was found to be 12.5 µg/mL.[2][2]

Experimental Protocols

Detailed methodologies for the conjugation and characterization of biomolecules with a linker like this compound are provided below. These are generalized protocols that should be optimized for specific applications.

Protocol 1: Conjugation of Amine-Reactive PEG Linker to a Monoclonal Antibody

This protocol describes the conjugation of a deprotected and activated this compound linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

  • Amine-reactive PEG3 linker (e.g., NHS-ester derivative).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5).

Procedure:

  • Antibody Preparation: Exchange the mAb into the Reaction Buffer to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Stock Solution: Immediately before use, dissolve the amine-reactive PEG3 linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 molar excess of the linker stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[6]

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.

Protocol 2: Characterization by Mass Spectrometry

This protocol outlines the analysis of the PEGylated antibody by LC-MS to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.

Materials:

  • PEGylated antibody sample.

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Reversed-phase column suitable for proteins (e.g., C4).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Dilute the purified PEGylated antibody to approximately 0.1 mg/mL in Mobile Phase A.

  • LC Separation: Inject the sample onto the reversed-phase column. Elute with a gradient of Mobile Phase B (e.g., 20-80% over 30 minutes).

  • MS Analysis: Acquire mass spectra in positive ion mode. The mass spectrometer should be calibrated for high mass accuracy.[7]

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different conjugated species. Calculate the average DAR from the relative abundance of each species.

Protocol 3: Purity and Aggregation Analysis by SEC-HPLC

This protocol describes the use of size-exclusion chromatography to assess the purity and aggregation of the PEGylated antibody.

Materials:

  • PEGylated antibody sample.

  • HPLC system with a UV detector.

  • Size-exclusion column suitable for antibodies (e.g., Agilent AdvanceBio SEC).[2]

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0.

Procedure:

  • Sample Preparation: Dilute the purified PEGylated antibody to a concentration within the linear range of the assay (e.g., 0.1-1 mg/mL).

  • SEC-HPLC Analysis: Inject the sample onto the SEC column. Elute isocratically with the mobile phase at a constant flow rate.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species to determine purity and the extent of aggregation.[2]

Protocol 4: In Vitro Cytotoxicity Assay for an ADC

This protocol details a cell-based assay to evaluate the potency of an ADC constructed with the PEG3 linker.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • ADC construct and unconjugated antibody (as a control).

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Add the dilutions to the cells and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours).[8]

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key processes in the development and action of bioconjugates.

experimental_workflow Experimental Workflow for ADC Development cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody conjugate Conjugation Reaction (e.g., NHS-ester chemistry) mAb->conjugate linker This compound Linker (Deprotected & Activated) linker->conjugate payload Cytotoxic Payload payload->conjugate purify Purification (e.g., SEC, HIC) conjugate->purify ms Mass Spectrometry (DAR, Identity) purify->ms hplc HPLC (Purity, Aggregation) purify->hplc functional Functional Assays (Binding, Cytotoxicity) purify->functional

Experimental Workflow for ADC Development

adc_moa Mechanism of Action of a Non-Cleavable ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC with This compound Linker receptor Target Antigen on Cancer Cell adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking degradation Antibody & Linker Degradation lysosome->degradation 4. Proteolytic Degradation payload_release Payload Release degradation->payload_release cell_death Apoptosis payload_release->cell_death 5. Cell Death

ADC Mechanism of Action

References

A Comparative Guide to the In Vivo Stability of PEG Linker Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The choice of the PEG linker, the molecular bridge connecting PEG to the drug, is critical as it profoundly influences the stability, circulation half-life, and release mechanism of the conjugated molecule in vivo. This guide provides an objective comparison of the in vivo stability of different PEG linker types, supported by experimental data, to inform the rational design of next-generation biologic therapies.

Understanding PEG Linker Stability: A Tale of Two Chemistries

PEG linkers can be broadly categorized into two main classes based on their in vivo stability: stable (non-cleavable) linkers and cleavable linkers. The selection between these two depends on the therapeutic goal. Stable linkers are designed for maximal circulation time, while cleavable linkers are engineered for controlled release of the therapeutic payload at a specific target site.

Stable (Non-Cleavable) Linkers: These linkers form robust covalent bonds, such as amide or carbamate linkages, that are resistant to enzymatic and hydrolytic degradation under physiological conditions. The primary goal of using a stable linker is to extend the half-life of the conjugated molecule, reduce its clearance, and minimize off-target effects by keeping the drug conjugated to the PEG moiety for as long as possible.

Cleavable Linkers: In contrast, cleavable linkers are designed to break under specific physiological conditions, releasing the native drug. This is particularly advantageous for prodrug strategies and targeted delivery systems like antibody-drug conjugates (ADCs). The cleavage mechanism is tailored to the target environment. Common cleavable linker types include:

  • Hydrazone Linkers: These are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) after cellular internalization.[1][2]

  • Disulfide Linkers: These are susceptible to cleavage in the reducing environment inside cells, where the concentration of glutathione is significantly higher than in the bloodstream.[1]

  • Ester Linkers: These can be cleaved by esterase enzymes, which are present in plasma and various tissues. Their stability can be tuned by modifying the chemical structure adjacent to the ester bond.[1]

  • Peptide Linkers: These are designed to be substrates for specific proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1]

Comparative In Vivo Stability: A Data-Driven Overview

The in vivo stability of a PEG linker is a critical parameter that dictates the pharmacokinetic profile of a PEGylated therapeutic. While direct head-to-head comparisons of various linker types on a single molecule are not always available in the literature, we can compile data from various studies to provide a comparative overview. It is important to note that the half-life of a PEGylated molecule is also influenced by the size and structure (linear or branched) of the PEG polymer, the nature of the conjugated molecule, and the animal model used.

Linker TypeLinkage ChemistryStability ProfileExample In Vivo Half-Life (t½)Molecule & ModelCitation
Stable AmideHigh in vivo stability, resistant to hydrolysis.Slower clearance rates compared to other configurations.Amide-coupled Antibody-Drug Conjugate (ADC) in mice.[3]
Stable CarbamateGenerally stable, but can be susceptible to enzymatic cleavage depending on the structure.Not explicitly quantified in direct comparison.Studied in the context of ADCs.[3]
Cleavable HydrazoneStable at physiological pH (~7.4), labile at acidic pH (~5.0).Half-life of aliphatic aldehyde-derived hydrazones can be as low as 20 minutes at pH 7.4. Aromatic hydrazones are significantly more stable.PEG-PE conjugates in buffer.[2]
Cleavable DisulfideStable in circulation, cleaved in a reducing environment.Not explicitly quantified in direct comparison.A common strategy for intracellular drug delivery.[1]
Cleavable EsterSusceptible to enzymatic cleavage by esterases.Generally less stable than amide linkers.Studied in the context of hydrogels and PROTACs.
Stable N/A (Lysine)High stability.28 hoursPEG20K-rhTIMP-1 in mice.[4]

Experimental Protocols for In Vivo Stability Analysis

Determining the in vivo stability of a PEGylated molecule is crucial for its development as a therapeutic. The following are detailed methodologies for key experiments cited in the literature.

Pharmacokinetic (PK) Analysis via ELISA

This method is used to determine the concentration of the PEGylated protein in plasma over time, from which the pharmacokinetic parameters, including half-life, can be calculated.

Protocol Outline:

  • Animal Dosing: A cohort of animals (e.g., mice or rats) is administered the PEGylated conjugate at a specific dose via the desired route (e.g., intravenous or intraperitoneal injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) post-injection.

  • Plasma Preparation: The blood samples are processed to separate the plasma, which is then stored frozen until analysis.

  • ELISA Assay:

    • A microtiter plate is coated with an antibody that specifically captures the protein part of the conjugate.

    • After blocking non-specific binding sites, the plasma samples (and a standard curve of known concentrations of the conjugate) are added to the wells.

    • A second, enzyme-linked antibody that detects another epitope on the protein is added.

    • A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured.

  • Data Analysis: The concentration of the conjugate in each plasma sample is determined from the standard curve. The concentration-time data is then used to calculate the elimination half-life (t½).

In Vivo Biodistribution Studies

These studies are performed to understand how the PEG linker chemistry affects the distribution of the conjugate to various organs and tissues.

Protocol Outline:

  • Radiolabeling: The PEGylated conjugate is labeled with a radioactive isotope (e.g., Iodine-125 or Indium-111).

  • Animal Dosing: The radiolabeled conjugate is administered to animals.

  • Tissue Harvesting: At various time points post-injection, the animals are euthanized, and major organs and tissues are harvested.

  • Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the conjugate's distribution.

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful tool for characterizing PEGylated molecules and their metabolites in biological fluids.

Protocol Outline:

  • Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation or other extraction methods to isolate the conjugate and any metabolites.

  • Chromatographic Separation: The extracted samples are separated using liquid chromatography (LC) to reduce complexity before introduction into the mass spectrometer.

  • Mass Spectrometric Analysis: The mass-to-charge ratio of the intact conjugate and any fragments or metabolites is determined. This can provide information on the cleavage of the linker and the stability of the conjugate.

  • Data Analysis: By comparing the mass spectra of samples taken at different time points, the rate of degradation or cleavage of the PEG-drug conjugate can be determined.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the different types of PEG linkers and a typical experimental workflow for assessing in vivo stability.

PEG_Linker_Types cluster_stable Stable Linkers cluster_cleavable Cleavable Linkers cluster_conditions Cleavage Conditions Amide Amide (-CONH-) Drug Drug Amide->Drug Carbamate Carbamate (-OCONH-) Carbamate->Drug Hydrazone Hydrazone (-C=N-NH-) Hydrazone->Drug Hydrazone_cond Acidic pH Hydrazone->Hydrazone_cond Disulfide Disulfide (-S-S-) Disulfide->Drug Disulfide_cond Reducing Environment Disulfide->Disulfide_cond Ester Ester (-COO-) Ester->Drug Ester_cond Esterases Ester->Ester_cond Peptide Peptide Peptide->Drug Peptide_cond Proteases Peptide->Peptide_cond PEG PEG PEG->Amide PEG->Carbamate PEG->Hydrazone PEG->Disulfide PEG->Ester PEG->Peptide

Caption: Chemical structures of stable and cleavable PEG linkers.

InVivo_Stability_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase cluster_results Results A Administer PEG-Drug Conjugate to Animal Model (e.g., Mouse) B Collect Blood Samples at Various Time Points A->B C Isolate Plasma from Blood Samples B->C D Store Plasma Samples (e.g., at -80°C) C->D E Quantify Conjugate Concentration (e.g., ELISA, LC-MS) D->E F Pharmacokinetic (PK) Modeling E->F G Determine In Vivo Half-Life (t½) and Clearance Rate F->G

Caption: Experimental workflow for in vivo stability analysis.

Conclusion

The choice of PEG linker chemistry is a critical decision in the design of PEGylated therapeutics. Stable linkers, such as amides, are ideal for applications where maximizing the circulation half-life of the intact conjugate is the primary objective. In contrast, cleavable linkers, including hydrazones, disulfides, and esters, offer the advantage of controlled drug release in specific physiological environments, which is particularly beneficial for targeted therapies. The quantitative data, while variable depending on the specific conjugate and experimental conditions, consistently demonstrates that PEGylation significantly enhances in vivo stability. A thorough understanding of the interplay between linker chemistry, the conjugated molecule, and the biological environment is essential for the successful development of effective and safe PEGylated drugs.

References

The Role of Hydroxy-PEG3-(CH2)2-Boc in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, particularly in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have gained prominence for their ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a comparative analysis of Hydroxy-PEG3-(CH2)2-Boc, a non-cleavable PEG linker, against other relevant alternatives, supported by illustrative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a heterobifunctional linker featuring a short, discrete three-unit PEG chain that imparts hydrophilicity to the conjugate. One terminus of the linker possesses a hydroxyl group available for conjugation, while the other end is a Boc-protected amine, which, after deprotection, provides a reactive site for attachment to a payload or targeting moiety. Its non-cleavable nature ensures that the conjugated molecule remains intact until the entire complex is degraded, which can offer advantages in terms of stability and reduced off-target toxicity.[1][2]

Comparative Analysis of Linker Performance

To contextualize the utility of this compound, this section compares its projected performance with that of other commonly employed linkers: a longer non-cleavable PEG linker (PEG8), a cleavable valine-citrulline (Val-Cit) linker, and a simple alkyl linker. The following data, presented for illustrative purposes, is based on established trends in linker-mediated effects on drug conjugate performance.

Linker TypeConjugation Efficiency (%)Plasma Stability (t½, hours)In Vitro Potency (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition, %)
This compound (Non-cleavable) 851501575
Non-cleavable PEG8 Linker 802002585
Cleavable Val-Cit Linker 90100565
Non-PEG Alkyl Linker 75801050

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to acid-mediated degradation, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Payload

Objective: To conjugate the deprotected linker to a payload via amide bond formation.

Materials:

  • Deprotected Hydroxy-PEG3-(CH2)2-amine

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected Hydroxy-PEG3-(CH2)2-amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent and purify the conjugate by preparative HPLC.

  • Characterize the final conjugate by mass spectrometry and NMR.

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for ADC synthesis and a representative signaling pathway.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_payload_activation Payload Activation cluster_conjugation Conjugation & Purification Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker Deprotected Linker-Amine Deprotection->Deprotected_Linker Conjugation Amide Bond Formation Deprotected_Linker->Conjugation Payload Carboxylic Acid Payload Activation Activation (HATU/DIPEA) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation Purification HPLC Purification Conjugation->Purification Final_ADC Linker-Payload Conjugate Purification->Final_ADC

ADC Synthesis Workflow

Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Receptor Tumor Antigen Receptor ADC_Internalized Internalized ADC Receptor->ADC_Internalized Internalization Lysosome Lysosome ADC_Internalized->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Microtubules) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis ADC Antibody-Drug Conjugate ADC->Receptor Binding

ADC Internalization and Payload Release

Conclusion

This compound represents a valuable tool in the drug developer's arsenal, offering the benefits of PEGylation in a compact, non-cleavable format. While direct comparative data for this specific linker is limited in publicly available literature, the principles of PEG linker chemistry allow for a rational understanding of its likely performance characteristics. As a short-chain, non-cleavable linker, it is expected to provide good stability and favorable pharmacokinetics, potentially leading to a wider therapeutic window compared to non-PEGylated or highly labile linkers. The choice of linker, however, remains highly dependent on the specific properties of the antibody, the payload, and the therapeutic goal. The experimental protocols and comparative framework provided in this guide are intended to aid researchers in the rational design and evaluation of next-generation targeted therapies.

References

The Balancing Act: How PEG Linker Length Dictates the Biological Activity of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development are constantly seeking to optimize the therapeutic window of targeted therapies. A critical component in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems is the linker that connects the targeting moiety to the potent payload. The inclusion of polyethylene glycol (PEG) chains of varying lengths within these linkers has emerged as a key strategy to modulate the biological activity and overall performance of these complex therapeutics. This guide provides a comparative analysis of how different PEG linker lengths influence critical pharmacological parameters, supported by experimental data and detailed methodologies.

The length of the PEG linker in a bioconjugate is not a trivial design choice; it is a finely tunable parameter that can significantly impact the molecule's hydrophilicity, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[1] Generally, increasing the PEG linker length enhances the hydrophilicity of the conjugate, which can be particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[2] This improved solubility can lead to more homogenous drug products and better manufacturing consistency.[3][4]

Impact on Pharmacokinetics and In Vivo Efficacy

One of the most profound effects of varying PEG linker length is on the pharmacokinetic profile of the conjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a prolonged plasma half-life.[1][5] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, such as a tumor.[6][7]

However, the relationship between PEG length and therapeutic efficacy is not always linear and represents a delicate trade-off. While a longer half-life is generally desirable, an excessively long PEG chain can sometimes lead to decreased in vitro cytotoxicity.[1][5] This may be attributed to steric hindrance, where the bulky PEG chain impedes the interaction of the targeting antibody with its receptor or slows the release of the cytotoxic payload within the target cell.[3][8]

Several studies have demonstrated a "binary" effect, where a certain threshold of PEG length is required to achieve optimal in vivo efficacy. For instance, ADCs with 8, 12, and 24 PEG units have shown significantly higher tumor exposure and greater reduction in tumor weight compared to those with 2 or 4 PEG units.[6] This suggests that a minimum level of PEGylation is necessary to overcome the challenges associated with hydrophobic payloads and achieve favorable pharmacokinetics.[6][9] Interestingly, beyond a certain length (e.g., PEG8), further increases in PEG chain length may not provide a significant additional advantage in terms of clearance rates.[1][10]

Data Presentation: A Comparative Overview

To illustrate the impact of varying PEG lengths on key biological parameters, the following tables summarize quantitative data from various preclinical studies. It is important to note that direct comparisons across different studies should be made with caution due to variations in the specific antibodies, payloads, and experimental models used.

PEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)In Vivo Efficacy (Tumor Growth Inhibition, %)Reference
No PEGHigh (Low IC50)Short (e.g., 19.6 min for affibody conjugate)Low (e.g., 11% reduction in tumor weight)[5][6]
PEG2--35-45%[6]
PEG4--35-45%[6]
PEG8ModerateSignificantly Increased75-85%[6]
PEG10 (10 kDa)Reduced (22.5-fold increase in IC50 vs. no PEG)Significantly ProlongedHigh[5]
PEG12ModerateIncreased75-85%[6]
PEG24Low (Higher IC50)Longest75-85%[6]
PEG Linker LengthAverage Drug-to-Antibody Ratio (DAR)Plasma ClearanceTumor to Plasma Exposure RatioReference
PEG42.5HighLow[3][6]
PEG65.0--[3]
PEG84.8LowHigh[3][6]
PEG123.7LowHigh[3][6]
PEG243.0LowestHigh[3][6]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a typical ADC signaling pathway and a general experimental workflow for evaluating ADCs with varying PEG linker lengths.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (e.g., enzymatic cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cell Death Experimental_Workflow cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload (Varying PEG Lengths) Linker_Payload->Conjugation Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50) Conjugation->Cytotoxicity Binding Binding Assay (e.g., ELISA, SPR) Conjugation->Binding Stability Stability Analysis (e.g., SEC for aggregation) Conjugation->Stability PK Pharmacokinetic Study (Plasma concentration vs. time) Conjugation->PK Efficacy Efficacy Study (Tumor xenograft model) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the efficacy, safety, and pharmacokinetic profile of therapeutic molecules. For decades, polyethylene glycol (PEG) has been the gold standard, prized for its ability to increase solubility, stability, and circulation half-life. However, growing concerns over PEG's potential immunogenicity and non-biodegradability have catalyzed the development of a new generation of alternative linkers. This guide provides an objective comparison of prominent alternatives to PEG, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.

The Limitations of the Gold Standard: Why Seek Alternatives to PEG?

Poly(ethylene glycol) has been instrumental in the success of numerous protein therapeutics by providing a protective hydrophilic shield that reduces enzymatic degradation and renal clearance.[1][2] This process, known as PEGylation, has been a mainstay in drug development.[3] However, the "PEG dilemma" is a growing concern. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs and potential hypersensitivity reactions.[4][5] Furthermore, PEG is not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity.[4] These limitations have fueled the search for innovative alternatives that offer the benefits of PEG without its drawbacks.

Emerging Alternatives: A New Toolkit for Bioconjugation

Several classes of alternative linkers have emerged, each with unique properties and potential advantages. This guide focuses on a selection of the most promising alternatives: Polysarcosine (pSar), Polypeptides (PASylation and XTENylation), Polysaccharides (HESylation), Poly(2-oxazoline)s (POx), Hyperbranched Polyglycerols (HPG), and Zwitterionic Polymers.

Performance Comparison: PEG vs. The Alternatives

The following tables summarize quantitative data from various studies, comparing key performance parameters of these alternative linkers to PEG.

Linker TypeKey FeatureAdvantages over PEGDisadvantages/Considerations
Polysarcosine (pSar) PolypeptoidBiodegradable, non-immunogenic, potentially higher potency.[1][4][6]Relatively newer technology with less clinical data.
Polypeptides (PASylation, XTENylation) Amino acid-basedBiodegradable, non-immunogenic, precise molecular weight, produced recombinantly.[5][7][8][9]Can be more complex to produce than synthetic polymers.
Polysaccharides (HESylation) Natural polymerBiodegradable, lower viscosity at high concentrations, improved stability.[10][11]Potential for batch-to-batch variability.
Poly(2-oxazoline)s (POx) Synthetic polymerBiocompatible, low immunogenicity, tunable properties.[12][13][14]Less established in clinical applications compared to PEG.
Hyperbranched Polyglycerols (HPG) Dendritic polymerBiocompatible, non-immunogenic, highly hydrophilic, efficient surface coverage.[15][16][17][18]Synthesis can be complex, potential for liver and kidney accumulation.[16]
Zwitterionic Polymers Contains both positive and negative chargesExcellent antifouling properties, potentially improved stability and bioactivity.[19][20][21]Synthesis and conjugation can be challenging.

In-Depth Comparison of Key Performance Metrics

ParameterPolysarcosine (pSar)PASylation/XTENylationHESylationPoly(2-oxazoline)s (POx)Hyperbranched Polyglycerols (HPG)Zwitterionic PolymersPolyethylene Glycol (PEG) (Baseline)
Immunogenicity Significantly lower than PEG; elicits fewer anti-drug antibodies.[1][6]Generally considered non-immunogenic.[5][9]Low immunogenicity reported.Low immunogenicity observed in preclinical studies.[12]Found to be non-immunogenic in mice and rats.[16]Low immunogenicity due to strong hydration layer.[21]Can induce anti-PEG antibodies, leading to accelerated clearance.[4][5]
Biodegradability Biodegradable into natural amino acids.[4][6]Biodegradable.[5][9]Biodegradable.[10]Generally considered non-biodegradable.Generally considered non-biodegradable, but some biodegradable versions are being developed.[16]Some biodegradable versions are available.Non-biodegradable.[4]
In Vivo Half-Life Comparable or prolonged half-life compared to PEG.[1][6]Significantly increased half-life, tunable by polymer length.[7][8][9]Comparable or improved half-life.Comparable half-life extension to PEG.Can provide long circulation times, dependent on molecular weight.[18]Can extend blood circulation time as long as or longer than PEG.Gold standard for half-life extension.
Stability Comparable protease resistance to PEG.[1][6]Good stability in serum.[9]Superior monomer recovery after storage compared to PEGylated protein.[10][22]Good stability.Good stability.Can improve protein stability similar to PEG.[20]Prone to crystallization during freeze-drying, which can reduce stability.[11]
Viscosity Not extensively reported.Not extensively reported.Approximately 40% lower viscosity than PEG at high concentrations.[10][22]Lower viscosity than corresponding PEG conjugates.[13]Not extensively reported.Not extensively reported.High viscosity at high concentrations can be a formulation challenge.[10]
Bioactivity/Potency Retains more in vitro activity and can be more potent in vivo than PEG conjugates.[1][4][6]Can retain high bioactivity.HESylated anakinra was more affine than the PEGylated protein.[10]Comparable in vitro cytotoxicity to PEG-drug conjugates.Can maintain protein activity.Can retain or even improve binding affinity compared to PEGylation.[20]Can lead to a loss of binding affinity and bioactivity due to steric hindrance.

Experimental Protocols

General Bioconjugation Workflow

The following diagram illustrates a generalized workflow for the conjugation of a polymer linker to a protein. The specific chemistry will vary depending on the reactive groups on the protein and the polymer.

Bioconjugation_Workflow Protein Protein with Reactive Group (e.g., -NH2, -SH) Reaction Conjugation Reaction (e.g., Amide or Thioether bond formation) Protein->Reaction Polymer Activated Polymer Linker (e.g., NHS-ester, Maleimide) Polymer->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Conjugate Purified Protein-Polymer Conjugate Purification->Conjugate

Caption: A general workflow for protein-polymer bioconjugation.

Example Protocol: Polysarcosine (pSar) Conjugation via Native Chemical Ligation

This protocol is a generalized example based on the site-specific conjugation of pSar to a protein with a terminal cysteine residue.[23]

  • Protein Preparation: The protein of interest is expressed and purified to contain a unique, reactive N-terminal cysteine residue.

  • Activation of Polysarcosine: A pSar polymer with a C-terminal thioester (e.g., phenylthioester) is synthesized.

  • Conjugation Reaction:

    • The cysteine-containing protein is dissolved in a suitable buffer (e.g., Tris-HCl).

    • The activated pSar-thioester is added to the protein solution in a molar excess (e.g., 3-fold).

    • The reaction mixture is incubated at room temperature for several hours (e.g., 8 hours). The reaction proceeds via native chemical ligation, forming a stable amide bond.

  • Purification:

    • The reaction mixture is first desalted to remove small molecule impurities.

    • The pSar-protein conjugate is then purified from unreacted protein and polymer using ion-exchange chromatography (e.g., on a Mono S column).

  • Characterization: The purified conjugate is characterized by SDS-PAGE and other analytical techniques to confirm successful conjugation and purity.

Visualizing the Alternatives: Chemical Structures

The fundamental differences between PEG and its alternatives lie in their chemical structures, which dictate their physical and biological properties.

Linker_Structures cluster_PEG Polyethylene Glycol (PEG) cluster_pSar Polysarcosine (pSar) cluster_PAS PAS polypeptide (example) cluster_POx Poly(2-oxazoline) (POx) PEG -[O-CH2-CH2]n- pSar -[N(CH3)-CH2-CO]n- PAS -[Pro-Ala-Ser]n- POx -[N(COR)-CH2-CH2]n-

Caption: Repeating units of PEG and some of its alternatives.

Conclusion and Future Outlook

While PEG remains a valuable tool in bioconjugation, the data clearly indicates that a range of viable alternatives now exists, each offering distinct advantages. Polysarcosine and polypeptide-based linkers, in particular, show great promise in overcoming the immunogenicity and biodegradability concerns associated with PEG.[1][5][6][9] HESylation offers formulation benefits, especially for high-concentration protein solutions.[10][22] As more preclinical and clinical data become available for these alternative linkers, the field of bioconjugation is poised for a paradigm shift, moving towards safer, more effective, and highly tunable therapeutic modalities. The choice of linker will increasingly be a strategic decision based on the specific therapeutic application, desired pharmacokinetic profile, and patient population.

References

A Comparative Guide to Analytical Methods for Confirming Successful Conjugation to Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of a molecule to a linker such as Hydroxy-PEG3-(CH2)2-Boc is a critical step in the development of various targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Confirmation of this covalent bond formation is essential to ensure the desired product has been synthesized and to enable downstream applications. This guide provides a comprehensive comparison of key analytical techniques to confirm the successful conjugation of a primary amine-containing small molecule to this compound.

This guide will use a representative reaction for illustrative purposes: the conjugation of a hypothetical primary amine-containing small molecule (SM-NH2) to this compound.

Reaction Scheme:

SM-NH2 + HOOC-(CH2)2-PEG3-OH + Activating Agent → SM-NH-CO-(CH2)2-PEG3-OH

The Boc (tert-butyloxycarbonyl) protecting group on a terminal amine of the PEG linker can be subsequently deprotected under acidic conditions for further conjugation steps.[1] This guide focuses on the initial conjugation to the carboxyl end of the linker.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to confirm the successful conjugation. The choice of method will depend on the specific properties of the small molecule, the required level of detail, and the available instrumentation. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Analytical Method Information Provided Advantages Limitations
¹H NMR Spectroscopy Structural confirmation of the conjugate, disappearance of starting material signals, and appearance of new signals corresponding to the newly formed amide bond and the conjugated molecule.Provides detailed structural information. Can be used for quantitative analysis of reaction conversion.Requires relatively pure samples. May have overlapping signals in complex molecules.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirms the molecular weight of the conjugated product. Can identify the presence of starting materials and byproducts.Highly sensitive and accurate for molecular weight determination. Definitive confirmation of conjugation.Does not provide detailed structural information about the location of the conjugation. Ionization efficiency can vary.
HPLC (RP-HPLC, SEC) Separation and quantification of the starting materials, product, and impurities. Confirms the purity of the conjugate.High-resolution separation. Can be used for both analytical and preparative purposes. Can be coupled with MS for enhanced characterization.[2]Requires method development for optimal separation. Does not provide structural information on its own.
FTIR Spectroscopy Confirms the formation of the amide bond through the appearance of characteristic vibrational bands.Relatively simple and fast. Can be used for solid and liquid samples. Provides information about functional groups.Less specific than NMR for full structural elucidation. May have overlapping peaks. The C-O-C peak of PEG can be analytically valuable.[3]
UV-Vis Spectroscopy Monitors the reaction progress if the small molecule or the conjugate has a chromophore.Simple and rapid for reaction monitoring. Can be used for quantification if a chromophore is present.Limited to molecules that absorb UV-Vis light. Does not provide structural information.

Detailed Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for the unambiguous confirmation of successful conjugation by observing changes in the chemical environment of protons in the starting materials and the product.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare it with the spectra of the starting materials (SM-NH2 and this compound).

Expected Spectral Changes:

  • Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the carboxylic acid proton of this compound will disappear.

  • Shift of Protons Adjacent to the Amine: The protons on the carbon adjacent to the primary amine in SM-NH2 will experience a downfield shift upon formation of the amide bond.

  • Appearance of an Amide Proton: A new signal corresponding to the N-H proton of the newly formed amide bond will appear (typically in the range of 7-9 ppm, but can be broad and exchangeable with D₂O).

  • Characteristic PEG Signals: The characteristic signals of the PEG chain (typically a complex multiplet around 3.6 ppm) will be present in the conjugate's spectrum.[4]

  • Boc Protecting Group Signal: The singlet corresponding to the nine protons of the tert-butyl group of the Boc protector will be present around 1.4 ppm.[5]

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Dissolve Dissolve Sample in Deuterated Solvent Start->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Compare Compare with Starting Materials Process->Compare Confirm Confirm Conjugation Compare->Confirm

Caption: Workflow for confirming conjugation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry directly measures the molecular weight of the product, providing definitive evidence of successful conjugation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Infuse the sample into an ESI or MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the experimental molecular weight from the spectrum and compare it to the calculated theoretical molecular weight of the conjugate.

Expected Results:

The mass spectrum should show a prominent peak corresponding to the molecular ion of the successfully conjugated product. The m/z value will be the sum of the molecular weight of the small molecule and the PEG linker, minus the mass of water (18 Da) lost during the amide bond formation. The presence of peaks corresponding to the starting materials would indicate an incomplete reaction.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Prepare Prepare Dilute Sample Solution Start->Prepare Acquire Acquire Mass Spectrum Prepare->Acquire Determine Determine Experimental Molecular Weight Acquire->Determine Compare Compare with Theoretical MW Determine->Compare Confirm Confirm Conjugation Compare->Confirm

Caption: Workflow for confirming conjugation using Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the reaction components and assess the purity of the final conjugate.

Experimental Protocol:

  • Method Development: Develop a suitable reverse-phase HPLC (RP-HPLC) method. A C18 column is often a good starting point. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Dissolve the reaction mixture or purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (if the small molecule has a chromophore) or an evaporative light scattering detector (ELSD).

  • Data Analysis: Compare the retention times of the peaks in the chromatogram with those of the starting materials.

Expected Results:

A successful conjugation reaction will show a new peak with a different retention time compared to the starting materials. The starting materials should be significantly diminished or absent in the purified product. The hydrophobicity of the conjugate will determine its retention time relative to the starting materials.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Prepare Prepare Sample in Mobile Phase Start->Prepare Inject Inject Sample onto HPLC Prepare->Inject Analyze Analyze Chromatogram Inject->Analyze Compare Compare Retention Times Analyze->Compare Confirm Confirm Product Formation and Purity Compare->Confirm

Caption: Workflow for analyzing conjugation reaction by HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the formation of the amide bond by identifying its characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat (if liquid) or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the conjugate with the spectra of the starting materials.

Expected Spectral Changes:

  • Disappearance of Carboxylic Acid Bands: The broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹) of the carboxylic acid in the PEG linker will disappear.

  • Appearance of Amide Bands: New bands characteristic of an amide will appear:

    • N-H stretch (around 3300 cm⁻¹)

    • Amide I band (C=O stretch, around 1630-1680 cm⁻¹)

    • Amide II band (N-H bend, around 1510-1570 cm⁻¹)

  • Presence of PEG Bands: The strong C-O-C stretching band of the PEG backbone will be prominent around 1100 cm⁻¹.[3]

Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Prepare Prepare Sample (Neat or Thin Film) Start->Prepare Acquire Acquire FTIR Spectrum Prepare->Acquire Analyze Analyze Spectral Changes Acquire->Analyze Confirm Confirm Amide Bond Formation Analyze->Confirm

Caption: Workflow for confirming conjugation using FTIR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a useful technique for monitoring the conjugation reaction in real-time if the small molecule possesses a chromophore that exhibits a spectral shift upon conjugation.

Experimental Protocol:

  • Spectral Characterization: Obtain the UV-Vis spectra of the starting materials (SM-NH2 and this compound) and the purified conjugate to identify any shifts in the maximum absorbance wavelength (λmax).

  • Reaction Monitoring: If a spectral shift is observed, the reaction progress can be monitored by acquiring UV-Vis spectra of the reaction mixture at different time points.

  • Data Analysis: Plot the change in absorbance at a specific wavelength over time to determine the reaction kinetics.

Expected Results:

Successful conjugation may lead to a shift in the λmax or a change in the molar absorptivity of the small molecule's chromophore due to the change in its electronic environment upon forming the amide bond. This change can be used to monitor the disappearance of the starting material and the appearance of the product.

Workflow for UV-Vis Analysis:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Prepare Prepare Solutions of Reactants and Product Start->Prepare Acquire Acquire UV-Vis Spectra Prepare->Acquire Analyze Analyze Spectral Shifts and Absorbance Changes Acquire->Analyze Monitor Monitor Reaction Progress (Optional) Analyze->Monitor Confirm Confirm Conjugation Analyze->Confirm

Caption: Workflow for analyzing conjugation using UV-Vis spectroscopy.

Conclusion

A combination of analytical methods is often the most robust approach to unequivocally confirm the successful conjugation of a small molecule to this compound. Mass spectrometry provides definitive evidence of the correct molecular weight, while ¹H NMR spectroscopy offers detailed structural confirmation. HPLC is indispensable for assessing purity and monitoring the reaction, and FTIR can provide quick confirmation of the key amide bond formation. UV-Vis spectroscopy can be a convenient tool for real-time reaction monitoring if the small molecule has suitable chromophoric properties. By employing these techniques in a complementary manner, researchers can confidently verify the successful synthesis of their desired conjugate, ensuring the quality and reliability of their materials for further research and development.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG3-(CH2)2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for Hydroxy-PEG3-(CH2)2-Boc, ensuring the protection of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must be fully aware of its potential hazards and the appropriate disposal protocols. This guide provides a step-by-step approach to safely manage and dispose of this chemical, minimizing risks and ensuring a safe laboratory environment.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling. According to safety data, it is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict safety protocols during handling and disposal.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedure, all personnel must be equipped with the following PPE to prevent exposure:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: A lab coat or a full suit should be worn.[1]

  • Respiratory Protection: If there is a risk of inhalation, a dust respirator or a self-contained breathing apparatus should be used.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that is safe for personnel and the environment. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., harmful/irritant).

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

IV. Spill Management

In the event of a spill, immediate action is crucial to mitigate exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.

    • Place the used absorbent material into the designated hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS office or emergency response team.

    • Prevent entry to the contaminated area until it has been deemed safe by trained professionals.

V. Quantitative Data Summary

PropertyValue
Molecular Weight 278.35 g/mol
Boiling Point 365.8°C at 760 mmHg
Storage Temperature 4°C, stored under nitrogen

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Have this compound Waste assess_hazards Identify Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->don_ppe segregate Segregate into Designated Waste Container don_ppe->segregate spill_check Is there a spill? don_ppe->spill_check label_container Label Container with Chemical Name and Hazards segregate->label_container store Store in a Cool, Dry, Ventilated Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill_check->segregate No small_spill Small Spill: - Alert others - Absorb and clean - Dispose as hazardous waste spill_check->small_spill Yes, Small large_spill Large Spill: - Evacuate area - Contact EHS/Emergency Response spill_check->large_spill Yes, Large small_spill->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Hydroxy-PEG3-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PEG3-(CH2)2-Boc (CAS Number: 186020-66-6). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and maintain experimental integrity.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 186020-66-6

  • Physical Form: Liquid[1]

  • Storage Temperature: 4°C, stored under nitrogen[1]

Hazard Identification: Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Safety Goggles or a Face ShieldMust provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.[3]To protect against splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Inspect gloves for integrity before each use.To prevent skin contact which can cause irritation.[1][2]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against skin contact.[3][4]To protect skin and personal clothing from contamination.[5]
Respiratory Protection Chemical Fume Hood or NIOSH-approved RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3]To prevent inhalation of vapors or mists that may cause respiratory tract irritation.[1][2][6][7]
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills.[5]To protect feet from potential spills of the chemical.

Operational and Handling Plan

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling within a certified chemical fume hood.[5] Ensure all necessary equipment (pipettes, glassware, etc.) is clean and readily accessible.

  • Transferring: When transferring the liquid, use appropriate tools such as a pipette to avoid splashing.

  • Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.[5]

  • Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.[3]

Disposal Plan

Proper storage is essential for maintaining the chemical's stability, while correct disposal is crucial for environmental and personnel safety.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is 4°C under a nitrogen atmosphere.[1]

  • Keep away from strong oxidizing agents and strong acids.[6]

Waste Disposal:

  • Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations.[5]

  • Do not allow the product to enter drains.[6]

  • Contaminated packaging and materials (e.g., gloves, pipette tips) should also be disposed of as hazardous waste.

Visual Guides

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace transfer Transfer Liquid prep_workspace->transfer dissolve Prepare Solution transfer->dissolve react Conduct Reaction dissolve->react waste Segregate Hazardous Waste react->waste decontaminate Decontaminate Glassware waste->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: Workflow for handling this compound.

PPE_Logic cluster_hazards Chemical Hazards cluster_ppe Required PPE H302 Harmful if Swallowed H315 Skin Irritation gloves Chemical-Resistant Gloves H315->gloves coat Lab Coat H315->coat H319 Serious Eye Irritation goggles Safety Goggles / Face Shield H319->goggles H335 Respiratory Irritation hood Fume Hood / Respirator H335->hood

Caption: Relationship between chemical hazards and required PPE.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-(CH2)2-Boc
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-(CH2)2-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。